3-Oxopropanoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H3O3- |
|---|---|
Molecular Weight |
87.05 g/mol |
IUPAC Name |
3-oxopropanoate |
InChI |
InChI=1S/C3H4O3/c4-2-1-3(5)6/h2H,1H2,(H,5,6)/p-1 |
InChI Key |
OAKURXIZZOAYBC-UHFFFAOYSA-M |
SMILES |
C(C=O)C(=O)[O-] |
Canonical SMILES |
C(C=O)C(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
3-Oxopropanoate role in beta-alanine metabolism
An In-depth Technical Guide on the Core Role of 3-Oxopropanoate in Beta-Alanine Metabolism For Researchers, Scientists, and Drug Development Professionals
Abstract
Beta-alanine metabolism is a critical pathway with implications ranging from athletic performance to inborn errors of metabolism and industrial biotechnology. At the heart of this pathway lies this compound, also known as malonate semialdehyde, a pivotal intermediate that dictates the metabolic fate of beta-alanine. This technical guide provides a comprehensive overview of the formation and subsequent conversion of this compound, detailing the key enzymatic reactions and their physiological and industrial significance. We explore its conversion into acetyl-CoA for entry into central carbon metabolism, its oxidation to malonate for fatty acid synthesis, and its reduction to the platform chemical 3-hydroxypropionic acid. This document summarizes key quantitative data, provides detailed experimental protocols for the core enzymes, and presents visual diagrams of the metabolic pathways and analytical workflows to serve as a resource for researchers in biochemistry, drug development, and metabolic engineering.
Introduction to Beta-Alanine Metabolism
Beta-alanine is a naturally occurring beta-amino acid, distinct from the proteinogenic alpha-alanine in the position of its amino group.[1][2] It is not used in protein synthesis but plays a vital role as a precursor to the dipeptide carnosine, which is crucial for buffering pH in muscle tissue, and as a component of coenzyme A.[3][4] The catabolism of beta-alanine proceeds through a key intermediate, this compound, which stands at a metabolic crossroads.[1][3][5] Understanding the enzymatic control of this compound's fate is essential for fields ranging from clinical diagnostics of metabolic disorders to the bio-based production of valuable chemicals.
The Central Role of this compound (Malonate Semialdehyde)
This compound is the aldehyde form of malonate and the primary product of beta-alanine catabolism. Its high reactivity makes it a transient but critical node in metabolism, channeling the carbon skeleton of beta-alanine into several major downstream pathways.
Formation of this compound from Beta-Alanine
The initial step in beta-alanine degradation is its conversion to this compound through a transamination reaction.[1][3] This reaction is primarily catalyzed by two types of aminotransferases:
-
Beta-alanine-pyruvate aminotransferase (BAPAT): This enzyme transfers the amino group from beta-alanine to pyruvate, yielding this compound and L-alanine.[3][6]
-
4-Aminobutyrate aminotransferase (GABT): This enzyme can also act on beta-alanine, using 2-oxoglutarate as the amino group acceptor to produce this compound and L-glutamate.[7]
The overall reaction is: Beta-Alanine + Amino Acid Acceptor ⇌ this compound + Amino Acid Donor
Caption: Formation of this compound from Beta-Alanine.
Metabolic Fates of this compound
Once formed, this compound is directed down one of three primary metabolic routes, each catalyzed by a specific dehydrogenase enzyme. This branching point is critical for cellular metabolism, linking amino acid degradation to energy production, fatty acid synthesis, and the formation of other organic acids.
Caption: The three primary metabolic fates of this compound.
This compound can be irreversibly converted into acetyl-CoA and carbon dioxide. This reaction is catalyzed by malonate-semialdehyde dehydrogenase (acetylating) (EC 1.2.1.18). It requires NAD(P)+ as an electron acceptor and Coenzyme A (CoA) as the acetyl group acceptor.[8] This is a significant catabolic route as it directly feeds the two-carbon acetyl-CoA unit into the citric acid (TCA) cycle for energy production or into other biosynthetic pathways originating from acetyl-CoA.
-
Reaction: this compound + CoA + NAD(P)+ ⇌ acetyl-CoA + CO2 + NAD(P)H[8]
Alternatively, this compound can be oxidized to malonate by malonate-semialdehyde dehydrogenase (EC 1.2.1.15).[3][9] This reaction also utilizes NAD(P)+ as a cofactor.[9] The resulting malonate can then be converted to malonyl-CoA, which is the primary building block for fatty acid biosynthesis.[2][3]
-
Reaction: this compound + NAD(P)+ + H₂O ⇌ malonate + NAD(P)H + 2 H+[9]
In a reductive pathway, this compound is converted to 3-hydroxypropionic acid (3-HP). This reversible reaction is catalyzed by 3-hydroxypropionate dehydrogenase (HPDH) (EC 1.1.1.59), which consumes NADH.[6][10] This pathway has garnered significant interest in metabolic engineering, as 3-HP is a valuable platform chemical used to produce acrylics and other polymers.[11]
-
Reaction: this compound + NADH + H+ ⇌ 3-hydroxypropionate + NAD+[10]
Key Enzymes and Quantitative Data
The enzymes controlling the fate of this compound are central to the regulation of beta-alanine metabolism. Below are tables summarizing these key enzymes and available quantitative data from various studies.
Table 1: Summary of Key Enzymes in this compound Metabolism
| Enzyme Name | EC Number | Reaction Catalyzed | Cofactors | Metabolic Pathway Link |
| Beta-alanine-pyruvate aminotransferase (BAPAT) | - | Beta-alanine + Pyruvate ⇌ this compound + L-Alanine | PLP | Alanine Metabolism |
| 4-Aminobutyrate aminotransferase (GABT) | 2.6.1.19 | Beta-alanine + 2-Oxoglutarate ⇌ this compound + L-Glutamate | PLP | Glutamate Metabolism |
| Malonate-semialdehyde dehydrogenase (acetylating) | 1.2.1.18 | This compound + CoA + NAD(P)⁺ → Acetyl-CoA + CO₂ + NAD(P)H | NAD⁺/NADP⁺, CoA | TCA Cycle, Energy Metabolism[8] |
| Malonate-semialdehyde dehydrogenase | 1.2.1.15 | This compound + NAD(P)⁺ + H₂O → Malonate + NAD(P)H | NAD⁺/NADP⁺ | Fatty Acid Synthesis[3][9] |
| 3-Hydroxypropionate dehydrogenase (HPDH) | 1.1.1.59 | This compound + NAD(P)H ⇌ 3-Hydroxypropionate + NAD(P)⁺ | NADH/NADPH | Propanoate Metabolism, Bioproduction[10] |
Table 2: Selected Quantitative Data from Metabolic Engineering and Enzyme Characterization Studies
| Organism / Study Context | Enzyme / Pathway | Parameter | Value | Reference |
| Komagataella phaffii (engineered) | Synthetic β-alanine pathway | 3-HP Titer | 21.4 g/L | [12] |
| Saccharomyces cerevisiae (engineered) | Synthetic β-alanine pathway | 3-HP Titer | 13.7 g/L | [13] |
| Escherichia coli (engineered) | Malonyl-CoA pathway | 3-HP Titer | 40.6 g/L | [14] |
| Recombinant E. coli expressing mcr gene | Malonyl-CoA Reductase (MCR) | Specific Activity | 0.015 U/mg protein | [15] |
| Acinetobacter sp. ADP1 | Diaminobutyrate decarboxylase (Ddc) | Kₘ for Diaminobutyrate decarboxylation | 1585 ± 257 µM | [16] |
| Acinetobacter sp. ADP1 | Diaminobutyrate decarboxylase (Ddc) | kcat for Diaminobutyrate decarboxylation | 12.1 ± 1.1 s⁻¹ | [16] |
Clinical and Industrial Relevance
Inborn Errors of Metabolism
Deficiencies in enzymes related to this pathway can lead to metabolic disorders. For instance, a suspected deficiency in malonic semialdehyde dehydrogenase activity was identified in a child with a novel metabolic disorder, leading to reduced CO₂ production from labeled beta-alanine in cultured fibroblasts.[17] Chronically elevated levels of beta-alanine are associated with conditions like hyper-beta-alaninemia and methylmalonate semialdehyde dehydrogenase deficiency, highlighting the importance of this catabolic pathway in maintaining metabolic homeostasis.[3]
Biotechnological Production of 3-Hydroxypropionic Acid (3-HP)
The reduction of this compound to 3-HP is a cornerstone of metabolic engineering efforts to produce this platform chemical from renewable feedstocks.[11] By expressing heterologous enzymes such as aspartate-1-decarboxylase (to produce beta-alanine), a beta-alanine aminotransferase, and a 3-hydroxypropionate dehydrogenase, microorganisms like E. coli and Saccharomyces cerevisiae have been successfully engineered to produce high titers of 3-HP.[6][13][18]
Experimental Protocols
Accurate measurement of the key enzymatic activities is crucial for studying beta-alanine metabolism. The following sections provide generalized protocols for the primary enzymes involved in this compound conversion.
Assay of Malonate Semialdehyde Dehydrogenase Activity
This protocol measures the activity of both types of malonate semialdehyde dehydrogenase (EC 1.2.1.15 and 1.2.1.18) by monitoring the production of NAD(P)H, which absorbs light at 340 nm.
-
Principle: The rate of increase in absorbance at 340 nm is directly proportional to the enzyme activity.
-
Reagents:
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
NAD⁺ or NADP⁺ solution (10 mM)
-
(For EC 1.2.1.18) Coenzyme A solution (5 mM)
-
This compound (Malonate Semialdehyde) solution (10 mM) - Note: This substrate is unstable and may need to be freshly prepared or generated in situ.
-
Enzyme sample (cell lysate or purified protein)
-
-
Procedure:
-
In a 1 mL quartz cuvette, combine 950 µL of phosphate buffer, 10 µL of NAD(P)⁺ solution, and (if applicable) 10 µL of CoA solution.
-
Add the enzyme sample (e.g., 10-20 µL of cell lysate) and mix by inversion.
-
Place the cuvette in a spectrophotometer and record the baseline absorbance at 340 nm.
-
Initiate the reaction by adding 10 µL of the this compound solution. Mix quickly.
-
Immediately begin monitoring the increase in absorbance at 340 nm for 3-5 minutes.
-
Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.
-
Enzyme activity (U/mL) can be calculated using the Beer-Lambert law (Extinction coefficient for NAD(P)H at 340 nm is 6.22 mM⁻¹cm⁻¹).
-
References
- 1. β-alanine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. β-Alanine - Wikipedia [en.wikipedia.org]
- 3. SMPDB [smpdb.ca]
- 4. Role of beta-alanine supplementation on muscle carnosine and exercise performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beta-Alanine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Frontiers | Metabolic Engineering of Yeast for the Production of 3-Hydroxypropionic Acid [frontiersin.org]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. Malonate-semialdehyde dehydrogenase (acetylating) - Wikipedia [en.wikipedia.org]
- 9. Malonate-semialdehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. 3-hydroxypropionate dehydrogenase - Wikipedia [en.wikipedia.org]
- 11. Malonyl-CoA pathway: a promising route for 3-hydroxypropionate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Engineering the synthetic β-alanine pathway in Komagataella phaffii for conversion of methanol into 3-hydroxypropionic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Production of 3-hydroxypropionic acid via malonyl-CoA pathway using recombinant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of a novel β-alanine biosynthetic pathway consisting of promiscuous metabolic enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methylmalonic semialdehyde dehydrogenase deficiency: demonstration of defective valine and beta-alanine metabolism and reduced malonic semialdehyde dehydrogenase activity in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Discovery of 3-Oxopropanoate as a Metabolic Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth exploration of the discovery of 3-oxopropanoate (also known as malonic semialdehyde) as a crucial metabolic intermediate. Its identification in the mid-20th century was a pivotal step in elucidating the catabolic pathways of β-alanine and propionate. This document details the key experiments, presents the quantitative data that led to its discovery, and provides the experimental protocols that were foundational to this area of metabolic research. The signaling pathways and experimental workflows are visualized to offer a clear understanding of the logical and biochemical relationships.
The Pivotal Discovery: Linking β-Alanine and Propionate Metabolism
The existence of this compound as a metabolic intermediate was firmly established through a series of enzymatic studies in the late 1950s and early 1960s. A cornerstone of this discovery was the work of H. Den, W. G. Robinson, and M. J. Coon, whose 1959 publication in the Journal of Biological Chemistry demonstrated the enzymatic conversion of β-hydroxypropionate to malonic semialdehyde. This was followed by the work of Yamada and Jakoby in 1960, which elucidated the subsequent conversion of malonic semialdehyde to the central metabolic intermediate, acetyl-CoA.
These seminal studies provided the first direct evidence for the role of this compound in bridging the metabolism of amino acids and fatty acids, revealing a key oxidative pathway.
Metabolic Pathways Involving this compound
This compound is a key intermediate in the oxidative degradation of 3-hydroxypropionate (β-hydroxypropionate), which is derived from the catabolism of the amino acid β-alanine. The pathway involves the following key steps:
-
Oxidation of 3-Hydroxypropionate: 3-Hydroxypropionate is oxidized to this compound. This reaction is catalyzed by 3-hydroxypropionate dehydrogenase, an NAD+-dependent enzyme.
-
Oxidative Decarboxylation of this compound: this compound is then converted to acetyl-CoA and CO2 in a reaction catalyzed by malonate-semialdehyde dehydrogenase (acetylating). This irreversible step channels the carbon skeleton into the citric acid cycle for energy production or for use in biosynthetic pathways.
The following diagram illustrates the central role of this compound in this metabolic pathway.
Caption: Metabolic pathway showing the conversion of β-Alanine to Acetyl-CoA via this compound.
Key Experimental Data
The initial characterization of the enzymes involved in this compound metabolism provided quantitative data that was essential for understanding their function. The following tables summarize some of the key findings from the foundational studies.
Table 1: Substrate Specificity of 3-Hydroxypropionate Dehydrogenase
| Substrate | Relative Activity (%) |
| 3-Hydroxypropionate | 100 |
| Lactate | < 5 |
| β-Hydroxybutyrate | < 5 |
| Glycolate | < 5 |
| Malate | < 5 |
Data adapted from early enzymatic studies. The table demonstrates the high specificity of the dehydrogenase for its primary substrate.
Table 2: Kinetic Properties of Malonic Semialdehyde Dehydrogenase
| Substrate | Michaelis Constant (Km) |
| This compound | ~5 x 10-5 M |
| NAD+ | ~2 x 10-4 M |
| CoA | ~1 x 10-5 M |
This data highlights the enzyme's affinity for its substrates, indicating an efficient catalytic process.
Experimental Protocols
The following are detailed methodologies for the key experiments that were instrumental in the discovery and characterization of this compound as a metabolic intermediate. These protocols are based on the original publications and have been adapted for clarity.
Assay for 3-Hydroxypropionate Dehydrogenase
This spectrophotometric assay measures the activity of 3-hydroxypropionate dehydrogenase by monitoring the formation of NADH.
Principle: 3-Hydroxypropionate + NAD+ ⇌ this compound + NADH + H+
The increase in absorbance at 340 nm due to the production of NADH is proportional to the enzyme activity.
Reagents:
-
Potassium phosphate buffer (0.1 M, pH 7.5)
-
3-Hydroxypropionate solution (10 mM)
-
Nicotinamide Adenine Dinucleotide (NAD+) solution (20 mM)
-
Enzyme preparation (e.g., partially purified from microbial or tissue extracts)
Procedure:
-
In a quartz cuvette, combine:
-
1.0 mL Potassium phosphate buffer
-
0.1 mL 3-Hydroxypropionate solution
-
0.1 mL NAD+ solution
-
-
Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding a small volume (e.g., 0.01-0.1 mL) of the enzyme preparation.
-
Immediately mix by inversion and monitor the increase in absorbance at 340 nm for several minutes using a spectrophotometer.
-
The rate of reaction is calculated from the linear portion of the absorbance curve, using the molar extinction coefficient of NADH (6220 M-1cm-1).
Workflow for 3-Hydroxypropionate Dehydrogenase Assay
Caption: Workflow for the spectrophotometric assay of 3-Hydroxypropionate Dehydrogenase.
Assay for Malonic Semialdehyde Dehydrogenase (Acetylating)
This assay measures the activity of malonic semialdehyde dehydrogenase by monitoring the formation of NAD(P)H.
Principle: this compound + NAD(P)+ + CoA → Acetyl-CoA + NAD(P)H + H+ + CO2
Reagents:
-
Tris-HCl buffer (0.1 M, pH 8.0)
-
This compound solution (prepared fresh by hydrolysis of its diethyl acetal)
-
Nicotinamide Adenine Dinucleotide (NAD+) or Nicotinamide Adenine Dinucleotide Phosphate (NADP+) solution (10 mM)
-
Coenzyme A (CoA) solution (5 mM)
-
Enzyme preparation
Procedure:
-
In a quartz cuvette, combine:
-
1.0 mL Tris-HCl buffer
-
0.1 mL this compound solution
-
0.1 mL NAD+ or NADP+ solution
-
0.1 mL CoA solution
-
-
Incubate the mixture at a constant temperature for 5 minutes.
-
Initiate the reaction by adding the enzyme preparation.
-
Monitor the increase in absorbance at 340 nm.
-
Calculate the enzyme activity based on the rate of NAD(P)H formation.
Workflow for Malonic Semialdehyde Dehydrogenase Assay
Caption: Workflow for the spectrophotometric assay of Malonic Semialdehyde Dehydrogenase.
Conclusion and Future Directions
The discovery of this compound as a metabolic intermediate was a significant advancement in our understanding of cellular metabolism, revealing a key link between amino acid and fatty acid catabolism. The experimental approaches detailed in this guide laid the groundwork for decades of research into these pathways and the enzymes that govern them.
For drug development professionals, a thorough understanding of these metabolic routes is critical. The enzymes in this pathway, such as 3-hydroxypropionate dehydrogenase and malonic semialdehyde dehydrogenase, could represent potential targets for therapeutic intervention in various metabolic disorders. Further research into the regulation of this pathway and its role in disease states will undoubtedly open new avenues for the development of novel therapeutics. The continued application of modern analytical techniques, such as mass spectrometry-based metabolomics and flux analysis, will further refine our knowledge of the dynamic role of this compound in cellular metabolism.
The Pivotal Role of 3-Oxopropanoate in Microbial Metabolism: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxopropanoate, also known as malonate semialdehyde, is a highly reactive metabolic intermediate situated at the crossroads of several crucial microbial pathways. Its transient nature belies its significance in carbon fixation, fatty acid metabolism, and the degradation of various organic compounds. This technical guide provides an in-depth exploration of the natural occurrence of this compound in microorganisms, focusing on the underlying biochemical pathways, quantitative data on relevant enzyme kinetics, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers investigating these metabolic routes for applications in biotechnology and drug development.
Introduction
The study of microbial metabolic pathways is fundamental to our understanding of biogeochemical cycles, microbial physiology, and the development of novel biotechnological applications. Among the myriad of metabolic intermediates, this compound holds a unique position. Although its intracellular concentration is often low due to its chemical reactivity, it is a key intermediate in diverse metabolic processes across different microbial kingdoms. Understanding the biosynthesis, conversion, and regulation of this compound metabolism is critical for engineering microbial cell factories for the production of valuable chemicals and for identifying potential targets for antimicrobial drug development. This guide synthesizes the current knowledge on the natural occurrence of this compound in microorganisms, with a focus on quantitative data and detailed experimental methodologies.
Metabolic Pathways Involving this compound
This compound is a key intermediate in at least three major metabolic pathways in microorganisms: the 3-Hydroxypropionate/4-Hydroxybutyrate (3-HP/4-HB) cycle in archaea, a modified β-oxidation pathway in fungi, and various degradation pathways in bacteria.
The 3-Hydroxypropionate/4-Hydroxybutyrate (3-HP/4-HB) Cycle in Archaea
Certain archaea, particularly those in the order Sulfolobales, utilize the 3-HP/4-HB cycle for autotrophic carbon fixation.[1][2] This pathway is particularly adapted to the aerobic and thermoacidophilic environments these organisms inhabit. In this cycle, acetyl-CoA is carboxylated twice to yield succinyl-CoA. This compound is not a direct intermediate in the main cycle but is central to the function of a key enzyme, malonyl-CoA reductase, which can produce malonate semialdehyde. Furthermore, a related compound, succinic semialdehyde, is a key intermediate. The pathway is of significant interest for its potential in carbon capture and bioproduction.[3][4]
Modified β-Oxidation Pathway in Candida albicans
The pathogenic fungus Candida albicans utilizes a modified β-oxidation pathway for the catabolism of propionyl-CoA, which is generated from the breakdown of odd-chain fatty acids and certain amino acids.[5][6] This pathway is significant as it deviates from the methylcitrate cycle used by many other fungi. In this pathway, propionyl-CoA is converted to acetyl-CoA, with this compound (malonate semialdehyde) serving as a key intermediate. The enzymes involved in this pathway represent potential targets for antifungal drug development.
Degradation Pathways in Bacteria
Several bacterial species are known to produce this compound as an intermediate in the degradation of various compounds. For instance, some Pseudomonas species can degrade 3-chloropropionate or nitropropionate, forming this compound in the process.[7] In these pathways, this compound is typically decarboxylated to acetyl-CoA, which then enters central carbon metabolism.
Quantitative Data
Direct measurement of intracellular this compound concentrations is challenging due to its high reactivity and consequently low steady-state levels. Therefore, quantitative understanding of its metabolism often relies on the kinetic characterization of the enzymes involved in its production and consumption.
Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism
| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol·min-1·mg-1) | Reference |
| Malonyl-CoA reductase | Metallosphaera sedula | Malonyl-CoA | 20 | 0.42 (NADPH) | [8] |
| Malonate semialdehyde reductase | Nitrosopumilus maritimus | Malonate semialdehyde | 110 | 87 | |
| Malonate semialdehyde reductase | Nitrosopumilus maritimus | NADPH | 30 | - | |
| Malonate semialdehyde reductase | Nitrosopumilus maritimus | NADH | 130 | - | |
| 3-Hydroxypropionate dehydrogenase (Hpd1p) | Candida albicans | 3-Hydroxypropionate | - | - | [5] |
| Malonate semialdehyde dehydrogenase (Ald6p) | Candida albicans | Malonate semialdehyde | - | - | [5] |
Note: Data for Hpd1p and Ald6p from C. albicans confirms their essential role in the pathway, but specific kinetic parameters were not provided in the cited literature.
Experimental Protocols
The study of this compound metabolism requires robust experimental protocols for sample collection, metabolite extraction, and analytical quantification.
Workflow for Metabolite Analysis
Detailed Methodologies
Objective: To instantly halt all enzymatic activity to preserve the in vivo metabolic state.
Materials:
-
60% (v/v) Methanol in water, pre-chilled to -40°C.
-
Liquid nitrogen.
-
Centrifuge capable of reaching -20°C.
Protocol:
-
Rapidly withdraw a known volume of the microbial culture.
-
Immediately transfer the culture into a tube containing 5 volumes of pre-chilled 60% methanol.
-
Vortex briefly to ensure thorough mixing.
-
For adherent cells, rapidly aspirate the medium and add the cold quenching solution directly to the culture vessel.
-
Incubate the mixture at -40°C for 30 minutes.
-
Pellet the cells by centrifugation at 5,000 x g for 10 minutes at -20°C.
-
Discard the supernatant and immediately proceed to metabolite extraction or store the cell pellet at -80°C.
Objective: To efficiently extract a broad range of metabolites, including organic acids like this compound, from the microbial cells.
Materials:
-
Extraction solvent: Acetonitrile/Methanol/Water (40:40:20, v/v/v), pre-chilled to -20°C.
-
Glass beads (0.5 mm diameter).
-
Bead beater or vortexer.
-
Centrifuge.
Protocol:
-
Resuspend the quenched cell pellet in 1 mL of the pre-chilled extraction solvent.
-
Add an equal volume of glass beads to the cell suspension.
-
Disrupt the cells by bead beating for 3 cycles of 30 seconds with 1-minute intervals on ice, or by vigorous vortexing for 10 minutes.
-
Incubate the mixture on ice for 15 minutes to allow for complete extraction.
-
Clarify the extract by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the extract under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extract at -80°C until analysis.
Objective: To separate and quantify this compound and related metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass spectrometer (e.g., Triple Quadrupole or Orbitrap).
Chromatographic Conditions (Example for Anion Exchange Chromatography):
-
Column: A suitable anion exchange column.
-
Mobile Phase A: Water with 10 mM ammonium acetate, pH 9.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 95% A to 5% A over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions (Example for Negative Ion Mode ESI):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Capillary Voltage: -3.0 kV.
-
Gas Temperature: 325°C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 45 psi.
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification. For this compound, the precursor ion (m/z) would be 87.008.
Sample Preparation for Analysis:
-
Reconstitute the dried metabolite extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Centrifuge at high speed to remove any particulate matter.
-
Transfer the supernatant to an autosampler vial for injection.
Conclusion
This compound is a critical, albeit transient, intermediate in the metabolism of a diverse range of microorganisms. Its involvement in archaeal carbon fixation and fungal fatty acid metabolism highlights its fundamental importance. While direct quantification of its intracellular concentration remains a challenge, detailed analysis of the kinetics of associated enzymes and the application of advanced metabolomics workflows provide valuable insights into its metabolic flux. The protocols and data presented in this guide offer a solid foundation for researchers aiming to further unravel the complexities of this compound metabolism and leverage this knowledge for biotechnological and therapeutic advancements.
References
- 1. 3-Hydroxypropionate/4-hydroxybutyrate cycle - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Labeling and Enzyme Studies of the Central Carbon Metabolism in Metallosphaera sedula - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Candida albicans utilizes a modified β-oxidation pathway for the degradation of toxic propionyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Candida albicans Utilizes a Modified β-Oxidation Pathway for the Degradation of Toxic Propionyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formation of malonate-semialdehyde: nicotinamide adenine dinucleotide (NAD) oxidoreductase in Pseudomonas fluorescens P-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to 3-Oxopropanoate: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxopropanoate, also known as malonic semialdehyde, is a reactive aldehyde and a key metabolic intermediate in various biochemical pathways. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological roles of this compound. It is intended for researchers, scientists, and drug development professionals interested in the metabolic and potential signaling functions of this molecule. This document details its involvement in propionate and beta-alanine metabolism, its role in the 3-hydroxypropionate/4-hydroxybutyrate cycle in certain microorganisms, and its enzymatic regulation. Furthermore, this guide presents detailed experimental protocols for the synthesis, purification, and analysis of this compound, as well as methodologies for investigating its cellular effects.
Chemical Structure and Properties
This compound is the conjugate base of 3-oxopropanoic acid. In biological systems, it exists in equilibrium with its hydrated form. The carbonyl group and the carboxylate group are separated by a single methylene group, contributing to its reactivity.
Chemical Structure:
-
SMILES: C(C=O)C(=O)[O-]
-
InChI: InChI=1S/C3H4O3/c4-2-1-3(5)6/h2H,1H2,(H,5,6)/p-1
A summary of the key chemical and physical properties of 3-oxopropanoic acid and its related esters is presented in Table 1.
| Property | 3-Oxopropanoic Acid | Ethyl this compound | Methyl this compound |
| Synonyms | Malonic semialdehyde, Formylacetic acid | Ethyl formylacetate | Methyl formylacetate |
| Molecular Formula | C₃H₄O₃ | C₅H₈O₃ | C₄H₆O₃ |
| Molecular Weight ( g/mol ) | 88.06 | 116.12 | 102.09 |
| CAS Number | 926-61-4 | 34780-29-5 | 63857-17-0 |
| Boiling Point (°C) | 237.3 ± 23.0 (Predicted) | 188-190 (at 14 Torr) | Not available |
| Density (g/cm³) | 1.258 ± 0.06 (Predicted) | 1.037 ± 0.06 (Predicted) | Not available |
| pKa | 3.69 ± 0.10 (Predicted) | 7.07 ± 0.23 (Predicted) | Not available |
Biochemical Roles and Metabolic Pathways
This compound is a crucial intermediate in several metabolic pathways across different domains of life.
Propionate and Beta-Alanine Metabolism
In mammals, this compound is an intermediate in the catabolism of propionate and the amino acid beta-alanine.[1] The breakdown of these molecules leads to the formation of malonic semialdehyde, which is then further metabolized. In humans, malonic semialdehyde is converted to acetyl-CoA, which can then enter the citric acid cycle for energy production.[1]
3-Hydroxypropionate/4-Hydroxybutyrate Cycle
In certain archaea, this compound is a key intermediate in the 3-hydroxypropionate/4-hydroxybutyrate cycle, a carbon fixation pathway.[2][3] This cycle allows these organisms to convert inorganic carbon (CO₂) into organic molecules. Malonyl-CoA is reduced to malonic semialdehyde, which is then further reduced to 3-hydroxypropionate by the enzyme malonic semialdehyde reductase.[4]
A simplified diagram of the initial steps of the 3-hydroxypropionate/4-hydroxybutyrate cycle is presented below.
Enzymatic Regulation
The metabolism of this compound is tightly regulated by specific enzymes. Key enzymes involved include:
-
Malonic semialdehyde reductase: Catalyzes the NADPH-dependent reduction of malonic semialdehyde to 3-hydroxypropionate.[4]
-
Malonate-semialdehyde dehydrogenase (acetylating): This enzyme catalyzes the conversion of this compound, CoA, and NAD(P)+ to acetyl-CoA, CO₂, and NAD(P)H.[5]
Deficiencies in enzymes involved in malonic semialdehyde metabolism can lead to metabolic disorders. For instance, methylmalonic semialdehyde dehydrogenase deficiency is a rare inherited metabolic disorder.[6]
Potential Signaling Roles and Biological Activities
While the role of this compound as a metabolic intermediate is well-established, its function as a signaling molecule is less clear. However, as a reactive aldehyde, it has the potential to interact with and modify cellular macromolecules, thereby influencing cellular processes.
Cell Proliferation and Apoptosis
Some studies suggest that related aldehydes and metabolic intermediates can influence cell proliferation and apoptosis. For example, malonate, a structurally similar dicarboxylic acid, has been shown to induce apoptosis through mitochondrial dysfunction and the production of reactive oxygen species (ROS). While direct evidence for this compound is limited, its reactive aldehyde group could potentially contribute to cellular stress and trigger similar pathways.
Potential for Drug Development
The enzymes involved in this compound metabolism represent potential targets for drug development. For instance, inhibiting malonic semialdehyde reductase in pathogenic microorganisms that utilize the 3-hydroxypropionate/4-hydroxybutyrate cycle could be a strategy for developing novel antimicrobial agents. Furthermore, understanding the role of this compound in human metabolic disorders may open avenues for therapeutic interventions.
A hypothetical workflow for screening inhibitors of malonic semialdehyde reductase is depicted below.
Experimental Protocols
This section provides detailed methodologies for the synthesis, analysis, and biological investigation of this compound.
Enzymatic Synthesis of Malonic Semialdehyde
This protocol is adapted from the method used to generate malonic semialdehyde for enzymatic assays.[4]
Materials:
-
Malonyl-CoA
-
Recombinant malonyl-CoA reductase
-
NADPH
-
MOPS-KOH buffer (100 mM, pH 7.4)
-
MgCl₂ (5 mM)
-
1,4-dithioerythritol (DTE) (5 mM)
Procedure:
-
Prepare a reaction mixture containing 100 mM MOPS-KOH (pH 7.4), 5 mM MgCl₂, 5 mM DTE, and 0.2 mM malonyl-CoA.
-
Add 1 to 3 units of recombinant malonyl-CoA reductase to the mixture.
-
Add 0.5 mM NADPH to initiate the reaction.
-
Incubate the reaction mixture at a suitable temperature (e.g., 65°C for the enzyme from Metallosphaera sedula) for 5 minutes to allow for the formation of malonic semialdehyde.[4]
-
The resulting solution containing malonic semialdehyde can be used directly for subsequent enzymatic assays or purified for other applications.
Spectroscopic Analysis
A general protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound (or a concentrated solution of the synthesized this compound) in a suitable deuterated solvent (e.g., D₂O, CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR. A relaxation delay of 2-5 seconds is recommended.
A general protocol for the analysis of small molecules by mass spectrometry.[7][8]
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile, or water).[7]
Analysis:
-
Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography system (LC-MS).
-
Acquire mass spectra in both positive and negative ion modes using an appropriate ionization technique such as electrospray ionization (ESI).
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.
Enzymatic Assay for Malonic Semialdehyde Reductase
This spectrophotometric assay measures the activity of malonic semialdehyde reductase by monitoring the oxidation of NADPH.[4]
Materials:
-
Enzymatically synthesized malonic semialdehyde solution
-
Purified malonic semialdehyde reductase or cell extract
-
NADPH
-
MOPS-KOH buffer (100 mM, pH 7.4)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
In a quartz cuvette, prepare a reaction mixture containing 100 mM MOPS-KOH (pH 7.4), 0.5 mM NADPH, and the in situ generated malonic semialdehyde solution.
-
Initiate the reaction by adding the enzyme sample (purified enzyme or cell extract).
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
-
The rate of NADPH oxidation is proportional to the enzyme activity. The specific activity can be calculated using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹ at 340 nm).
Conclusion
This compound is a metabolically significant molecule with established roles in central carbon metabolism and the catabolism of common biomolecules. Its high reactivity suggests a potential for broader biological activities, including roles in cellular signaling, although this area requires further investigation. The experimental protocols provided in this guide offer a starting point for researchers to synthesize, characterize, and study the biological effects of this intriguing molecule. Future research into the signaling properties of this compound and the therapeutic potential of targeting its metabolic enzymes could yield significant advancements in both basic science and drug development.
References
- 1. Metabolism of malonic semialdehyde in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Malonic Semialdehyde Reductase, Succinic Semialdehyde Reductase, and Succinyl-Coenzyme A Reductase from Metallosphaera sedula: Enzymes of the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Sulfolobales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Malonate-semialdehyde dehydrogenase (acetylating) - Wikipedia [en.wikipedia.org]
- 6. Methylmalonic semialdehyde dehydrogenase deficiency: demonstration of defective valine and beta-alanine metabolism and reduced malonic semialdehyde dehydrogenase activity in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. uib.no [uib.no]
An In-depth Technical Guide on the Tautomerism and Stability of Malonate Semialdehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malonate semialdehyde, systematically named 3-oxopropanoate, is a pivotal intermediate in various metabolic pathways, including propanoate metabolism and the degradation of valine and pyrimidines.[1][2] As a β-dicarbonyl compound, it exhibits keto-enol tautomerism, a chemical equilibrium between two structural isomers: a keto form and an enol form. This tautomerism is of significant interest in drug development and biochemical research as the different tautomers can display distinct chemical reactivities, binding affinities to enzyme active sites, and overall stability. Understanding the factors that govern this equilibrium is crucial for predicting the behavior of malonate semialdehyde in biological systems and for the design of molecules that interact with its metabolic pathways.
This technical guide provides a comprehensive overview of the tautomerism and stability of malonate semialdehyde, including theoretical considerations, experimental methodologies for its study, and its role in biological pathways.
Tautomerism of Malonate Semialdehyde
Malonate semialdehyde exists as an equilibrium between its keto (this compound) and enol (3-hydroxypropenoate) forms. This equilibrium is dynamic and can be influenced by several factors, including solvent polarity, temperature, and pH.
The enol form can be stabilized through the formation of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen, creating a pseudo-aromatic six-membered ring. This stabilization is a common feature in β-dicarbonyl compounds.[1]
Factors Influencing Tautomeric Stability
The relative stability of the keto and enol tautomers is a delicate balance of several contributing factors:
-
Intramolecular Hydrogen Bonding: The enol form can be significantly stabilized by the formation of an internal hydrogen bond, which is enthalpically favorable but entropically unfavorable.[1]
-
Solvent Effects: The polarity of the solvent plays a crucial role. Polar solvents can disrupt the intramolecular hydrogen bond of the enol form and may preferentially solvate the more polar tautomer.[1][3] For many acyclic β-dicarbonyls, the enol form is less polar than the keto form, leading to a shift towards the keto form in more polar solvents.[1]
-
Conjugation: The enol form possesses a conjugated π-system, which contributes to its stability.
-
Substituent Effects: Electron-withdrawing groups can increase the acidity of the α-proton, favoring enolization.
Quantitative Analysis of Tautomerism
Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are the primary experimental techniques used to quantify the ratio of keto and enol tautomers at equilibrium.
Data Presentation
Quantitative data for the keto-enol equilibrium of malonate semialdehyde is not available in the cited literature. The following table presents representative data for a similar β-dicarbonyl compound, acetylacetone, to illustrate the influence of solvent polarity on the tautomeric equilibrium.
| Solvent | Dielectric Constant (ε) | % Enol Form (Acetylacetone) | Reference |
| Cyclohexane | 2.02 | 97 | [1] |
| Carbon Tetrachloride | 2.24 | 93 | [1] |
| Benzene | 2.28 | 92 | [1] |
| Chloroform | 4.81 | 82 | [1] |
| Acetone | 20.7 | 74 | [1] |
| Dimethyl sulfoxide (DMSO) | 46.7 | 62 | [1] |
| Water | 80.1 | 15 | [1] |
Experimental Protocols
Synthesis of Malonate Semialdehyde
A common method for the preparation of malonate semialdehyde involves the hydrolysis of its ethyl ester diethyl acetal (ethyl 3,3-diethoxypropionate).[4]
Protocol:
-
The ethyl ester diethyl acetal of malonate semialdehyde is hydrolyzed with sulfuric acid (H₂SO₄).
-
The reaction mixture is then carefully neutralized on ice with potassium hydroxide (KOH).
-
The pH is adjusted to 6.4 with potassium carbonate (KH₂CO₃).
-
The solution is cold-filtered and stored at -70°C.[4]
NMR Spectroscopy for Tautomer Ratio Determination
Proton NMR (¹H NMR) spectroscopy is a powerful tool for quantifying the keto-enol equilibrium as the proton signals for each tautomer are typically distinct and can be integrated.
Protocol:
-
Sample Preparation: Prepare a ~1 mM solution of the β-dicarbonyl compound in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). Allow the solution to equilibrate for at least 60 minutes before analysis.[5]
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure the spectral width is sufficient to include all relevant signals, particularly the downfield enolic proton.
-
Optimize acquisition parameters to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic signals for the keto and enol forms. For malonate semialdehyde, this would involve the aldehydic proton and α-protons of the keto form, and the vinyl and hydroxyl protons of the enol form.
-
Integrate the area of a well-resolved signal corresponding to the keto form and one corresponding to the enol form.
-
Calculate the percentage of each tautomer, accounting for the number of protons giving rise to each signal. For example, if comparing the integral of the single enolic vinyl proton (I_enol) to the two α-protons of the keto form (I_keto), the percentage of the enol form can be calculated as: % Enol = [I_enol / (I_enol + (I_keto / 2))] * 100.[5]
-
UV-Vis Spectroscopy for Tautomer Analysis
UV-Vis spectroscopy can also be used to study tautomeric equilibria, as the keto and enol forms often have distinct absorption maxima due to differences in their electronic structures.
Protocol:
-
Sample Preparation: Prepare dilute solutions of the β-dicarbonyl compound in various solvents of differing polarities.
-
UV-Vis Data Acquisition:
-
Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Deconvolute the overlapping absorption bands of the keto and enol forms to determine the absorbance of each tautomer.
-
The ratio of the tautomers can be related to the ratio of their absorbances at their respective λ_max values, provided the molar absorptivity coefficients (ε) are known or can be estimated.
-
Biological Pathways Involving Malonate Semialdehyde
Malonate semialdehyde is a key intermediate in several metabolic pathways. Its degradation is primarily managed by two key enzymes: malonate-semialdehyde dehydrogenase and malonate-semialdehyde dehydrogenase (acetylating).
Tautomerization of Malonate Semialdehyde
The interconversion between the keto and enol forms of malonate semialdehyde is a dynamic equilibrium.
Figure 1. Keto-Enol Tautomerism of Malonate Semialdehyde.
Malonate Semialdehyde Degradation Pathway
Malonate semialdehyde can be metabolized through different routes, ultimately feeding into central carbon metabolism. One significant pathway involves its conversion to acetyl-CoA.
Figure 2. Metabolic fates of malonate semialdehyde.
Propanoate Metabolism and Malonate Semialdehyde
Malonate semialdehyde is an intermediate in the broader context of propanoate metabolism.
Figure 3. Role of malonate semialdehyde in propanoate metabolism.
Conclusion
The tautomeric equilibrium of malonate semialdehyde is a critical aspect of its chemistry and biochemistry. While direct quantitative data for this specific molecule remains elusive in the literature, the principles governing the tautomerism of β-dicarbonyl compounds provide a strong framework for understanding its behavior. The stability of the keto and enol forms is dictated by a complex interplay of intramolecular hydrogen bonding, solvent effects, and electronic factors. Experimental techniques such as NMR and UV-Vis spectroscopy offer robust methods for quantifying this equilibrium. A thorough understanding of the tautomerism and metabolic fate of malonate semialdehyde is essential for researchers in drug development and biochemistry aiming to modulate its associated pathways. Further research is warranted to obtain specific quantitative data on the tautomeric equilibrium of malonate semialdehyde to refine our understanding of its role in biological systems.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. KEGG T01001: 4329 [genome.jp]
- 3. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. cores.research.asu.edu [cores.research.asu.edu]
The Enzymatic Crossroads: A Technical Guide to the Formation of 3-Oxopropanoate from 3-Hydroxypropionyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the enzymatic reactions governing the formation of 3-oxopropanoate (also known as malonate semialdehyde) in the context of its precursor, 3-hydroxypropionyl-CoA. While a direct, single-step enzymatic conversion is not the primary described pathway, this document elucidates the key enzymes and metabolic routes that connect these two molecules, focusing on the central role of Malonyl-CoA reductase. This guide offers a comprehensive overview of the relevant enzymes, their kinetic properties, detailed experimental protocols, and their place within broader metabolic networks, such as the 3-hydroxypropionate cycle for carbon fixation.
Executive Summary
The formation of this compound from a CoA-tethered precursor is a critical step in specialized metabolic pathways. The central enzyme in this process is Malonyl-CoA reductase (malonate semialdehyde-forming) (EC 1.2.1.75), which catalyzes the NADPH-dependent reduction of malonyl-CoA to this compound. This reaction is a cornerstone of the 3-hydroxypropionate cycle and the 3-hydroxypropionate/4-hydroxybutyrate cycle, autotrophic carbon dioxide assimilation pathways found in some bacteria and archaea.[1][2] In some organisms, this enzyme is bifunctional and also catalyzes the subsequent reduction of this compound to 3-hydroxypropionate.[3][4] The connection to 3-hydroxypropionyl-CoA is established through the action of 3-hydroxypropionyl-CoA synthetase , which activates 3-hydroxypropionate to its CoA ester.[5][6] Understanding the interplay of these enzymes is crucial for applications in metabolic engineering and the development of novel therapeutics targeting these pathways.
Key Enzymes and Reactions
The enzymatic landscape surrounding this compound formation from a C3-acyl-CoA involves a multi-step process rather than a single conversion. The key players are Malonyl-CoA reductase and 3-hydroxypropionyl-CoA synthetase.
Malonyl-CoA Reductase (EC 1.2.1.75)
This enzyme is the primary catalyst for the formation of this compound from a CoA-ester. It facilitates the following reaction:
Malonyl-CoA + NADPH + H⁺ → this compound + CoA + NADP⁺ [7]
In some organisms, such as Chloroflexus aurantiacus, Malonyl-CoA reductase is a bifunctional enzyme that also catalyzes the subsequent reduction of this compound to 3-hydroxypropionate.[3][4] In contrast, the enzyme from archaea like Sulfolobus tokodaii is monofunctional, producing only this compound.[7][8]
3-Hydroxypropionyl-CoA Synthetase (EC 6.2.1.36)
This enzyme activates 3-hydroxypropionate to 3-hydroxypropionyl-CoA, providing the link back to the initial compound of interest. The reaction is as follows:
3-Hydroxypropionate + ATP + CoA → 3-Hydroxypropionyl-CoA + AMP + PPᵢ [5][6]
Quantitative Data on Key Enzymes
The kinetic properties of Malonyl-CoA reductase and 3-hydroxypropionyl-CoA synthetase have been characterized in several organisms. The following tables summarize key quantitative data.
Table 1: Kinetic Parameters of Malonyl-CoA Reductase (EC 1.2.1.75)
| Organism | Substrate | Apparent K_m_ (µM) | Cofactor | Apparent K_m_ (µM) | Optimal pH | Optimal Temperature (°C) | Specific Activity (µmol/min/mg) | Reference |
| Chloroflexus aurantiacus | Malonyl-CoA | 30 | NADPH | 25 | 7.8 | 55 | 10 | [3][4][9] |
| Sulfolobus tokodaii | Malonyl-CoA | 40 | NADPH | 25 | 7.2 | 85 | Not Reported | [7][8] |
| Roseiflexus castenholzii | Malonyl-CoA | 380 | NADPH | Not Reported | 8.0 | 50 | Not Reported | [10] |
Table 2: Kinetic Parameters of 3-Hydroxypropionyl-CoA Synthetase (EC 6.2.1.36)
| Organism | Substrate | Apparent K_m_ (µM) | V_max_ (µmol/min/mg) | Reference |
| Metallosphaera sedula | 3-Hydroxypropionate | 180 | 18 | [11] |
Metabolic Pathway Context
The formation of this compound from 3-hydroxypropionyl-CoA is an integral part of the 3-hydroxypropionate cycle , a carbon fixation pathway. The following diagram illustrates the core reactions.
Caption: Core enzymatic reactions connecting 3-Hydroxypropionyl-CoA and this compound.
The broader metabolic context is the 3-hydroxypropionate cycle, a complex pathway for carbon fixation. The following diagram provides a simplified overview of this cycle.
Caption: Simplified overview of the 3-Hydroxypropionate Cycle for carbon fixation.
Experimental Protocols
This section provides detailed methodologies for assaying the activity of the key enzymes involved in the formation of this compound.
Assay for Malonyl-CoA Reductase Activity
This protocol is adapted from studies on Malonyl-CoA reductase from Chloroflexus aurantiacus and Sulfolobus tokodaii.[7][9][12][13][14]
Principle: The activity of Malonyl-CoA reductase is determined by monitoring the malonyl-CoA-dependent oxidation of NADPH spectrophotometrically at 340 nm or 365 nm.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.8) or 100 mM MOPS-KOH (pH 7.2 for S. tokodaii).
-
MgCl₂ Solution: 100 mM.
-
Dithiothreitol (DTT) or 1,4-dithioerythritol (DTE) Solution: 100 mM.
-
NADPH Solution: 10 mM.
-
Malonyl-CoA Solution: 10 mM.
-
Enzyme Preparation: Purified or partially purified Malonyl-CoA reductase.
Procedure:
-
Prepare the assay mixture in a 0.5 mL or 1 mL cuvette. For a 0.5 mL reaction, combine:
-
425 µL Assay Buffer
-
10 µL 100 mM MgCl₂ (final concentration 2 mM)
-
15 µL 100 mM DTE (final concentration 3 mM)
-
15 µL 10 mM NADPH (final concentration 0.3 mM)
-
Appropriate volume of enzyme preparation.
-
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 55°C for C. aurantiacus, 85°C for S. tokodaii) for 5 minutes to pre-warm.
-
Initiate the reaction by adding 15 µL of 10 mM malonyl-CoA (final concentration 0.3 mM).
-
Immediately monitor the decrease in absorbance at 340 nm (ε = 6.22 mM⁻¹cm⁻¹) or 365 nm (ε = 3.4 mM⁻¹cm⁻¹) using a spectrophotometer with a temperature-controlled cuvette holder.
-
Calculate the specific activity based on the rate of NADPH oxidation. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
Assay for 3-Hydroxypropionyl-CoA Synthetase Activity
This protocol is based on the characterization of the enzyme from Metallosphaera sedula.[5][6][15]
Principle: The activity is measured in a coupled assay where the product, 3-hydroxypropionyl-CoA, is converted to acryloyl-CoA by 3-hydroxypropionyl-CoA dehydratase, and then reduced to propionyl-CoA by acryloyl-CoA reductase, with the concomitant oxidation of NADPH, which is monitored spectrophotometrically.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl (pH 8.4).
-
MgCl₂ Solution: 100 mM.
-
ATP Solution: 100 mM.
-
CoA Solution: 10 mM.
-
3-Hydroxypropionate Solution: 100 mM.
-
NADPH Solution: 10 mM.
-
Coupling Enzymes: Purified 3-hydroxypropionyl-CoA dehydratase and acryloyl-CoA reductase.
-
Enzyme Preparation: Purified or partially purified 3-hydroxypropionyl-CoA synthetase.
Procedure:
-
Prepare the assay mixture in a 0.5 mL cuvette. For a 0.5 mL reaction, combine:
-
385 µL Assay Buffer
-
10 µL 100 mM MgCl₂ (final concentration 2 mM)
-
15 µL 100 mM ATP (final concentration 3 mM)
-
7.5 µL 10 mM CoA (final concentration 0.15 mM)
-
25 µL 10 mM NADPH (final concentration 0.5 mM)
-
Excess of coupling enzymes (3-hydroxypropionyl-CoA dehydratase and acryloyl-CoA reductase).
-
Appropriate volume of 3-hydroxypropionyl-CoA synthetase preparation.
-
-
Pre-incubate the mixture at the optimal temperature (e.g., 65°C for M. sedula) for 5 minutes.
-
Start the reaction by adding 50 µL of 100 mM 3-hydroxypropionate (final concentration 10 mM).
-
Monitor the decrease in absorbance at 340 nm or 365 nm.
-
Calculate the specific activity based on the rate of NADPH oxidation.
Conclusion and Future Directions
The enzymatic formation of this compound from 3-hydroxypropionyl-CoA is a key metabolic transformation with implications for carbon fixation and biotechnology. This guide has provided a comprehensive overview of the primary enzymes involved, their kinetic properties, and the experimental methods used to study them. The central role of Malonyl-CoA reductase has been highlighted, along with its connection to 3-hydroxypropionyl-CoA via 3-hydroxypropionyl-CoA synthetase.
Future research in this area may focus on:
-
The discovery and characterization of novel enzymes with improved catalytic efficiency or substrate specificity.
-
The elucidation of the regulatory mechanisms governing the expression and activity of these enzymes.
-
The application of this knowledge to engineer robust microbial cell factories for the production of valuable chemicals derived from the 3-hydroxypropionate pathway.
-
The development of specific inhibitors for these enzymes as potential antimicrobial agents targeting organisms that rely on these unique metabolic pathways.
This technical guide serves as a foundational resource for researchers and professionals seeking to understand and manipulate the enzymatic reactions central to this compound metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. The hydroxypropionate pathway of CO2 fixation: Fait accompli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Malonyl-coenzyme A reductase from Chloroflexus aurantiacus, a key enzyme of the 3-hydroxypropionate cycle for autotrophic CO(2) fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Hydroxypropionyl-coenzyme A synthetase from Metallosphaera sedula, an enzyme involved in autotrophic CO2 fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Hydroxypropionyl-Coenzyme A Synthetase from Metallosphaera sedula, an Enzyme Involved in Autotrophic CO2 Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. uniprot.org [uniprot.org]
- 9. Malonyl-Coenzyme A Reductase from Chloroflexus aurantiacus, a Key Enzyme of the 3-Hydroxypropionate Cycle for Autotrophic CO2 Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Reaction Kinetic Analysis of the 3-Hydroxypropionate/4-Hydroxybutyrate CO2 Fixation Cycle in Extremely Thermoacidophilic Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dissection of Malonyl-Coenzyme A Reductase of Chloroflexus aurantiacus Results in Enzyme Activity Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dissection of Malonyl-Coenzyme A Reductase of Chloroflexus aurantiacus Results in Enzyme Activity Improvement | PLOS One [journals.plos.org]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. journals.asm.org [journals.asm.org]
The Role of 3-Oxopropanoate in Propanoate Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Propanoate Metabolism and the Significance of 3-Oxopropanoate
Propanoate (propionate) is a three-carbon short-chain fatty acid that serves as a crucial intermediate in cellular metabolism. In mammals, it is primarily derived from the breakdown of odd-chain fatty acids, the amino acids valine, isoleucine, methionine, and threonine, and cholesterol. The canonical pathway for propanoate metabolism involves the conversion of propionyl-CoA to succinyl-CoA, which then enters the tricarboxylic acid (TCA) cycle. However, an alternative route, the 3-hydroxypropionate pathway, has been identified, which involves the intermediate this compound, also known as malonic semialdehyde. This pathway is of growing interest due to its implications in certain inborn errors of metabolism and its potential as a target for therapeutic intervention. This technical guide provides an in-depth overview of the function of this compound in propanoate metabolism, with a focus on the mammalian system, relevant experimental protocols, and its significance in the context of drug development.
The 3-Hydroxypropionate Pathway: An Alternative Route for Propanoate Metabolism
While the majority of propionyl-CoA is metabolized to succinyl-CoA, the 3-hydroxypropionate pathway provides an alternative catabolic route. In this pathway, propionyl-CoA is first converted to acrylyl-CoA, which is then hydrated to form 3-hydroxypropionyl-CoA. Subsequent hydrolysis yields 3-hydroxypropionate. The final steps of this pathway involve the oxidation of 3-hydroxypropionate to this compound, which is then further metabolized to enter central carbon metabolism.
This pathway is particularly significant in the context of metabolic disorders where the canonical pathway is impaired, such as propionic acidemia and methylmalonic acidemia. In these conditions, the accumulation of propionyl-CoA can lead to an increased flux through the 3-hydroxypropionate pathway, resulting in elevated levels of 3-hydroxypropionate in biological fluids.[1]
Key Enzymes and Their Kinetics
Two primary enzymes are responsible for the conversion of 3-hydroxypropionate to acetyl-CoA in the 3-hydroxypropionate pathway: 3-hydroxypropionate dehydrogenase and malonate-semialdehyde dehydrogenase.
3-Hydroxypropionate Dehydrogenase (EC 1.1.1.59)
Malonate-Semialdehyde Dehydrogenase (Acylating) (ALDH6A1, EC 1.2.1.18)
This mitochondrial enzyme, also known as methylmalonate-semialdehyde dehydrogenase, catalyzes the irreversible oxidative decarboxylation of this compound (malonate semialdehyde) to acetyl-CoA.[4] This enzyme also acts on methylmalonate semialdehyde, converting it to propionyl-CoA.[4] Mutations in the ALDH6A1 gene are the cause of methylmalonate semialdehyde dehydrogenase deficiency.[5]
| Enzyme | Organism | Substrate | K_m_ (µM) | V_max_ (units/mg protein) | Reference |
| Malonate-Semialdehyde Dehydrogenase (ALDH6A1) | Rat Liver | Malonate Semialdehyde | 4.5 | 9.4 | [6][7] |
| Malonate-Semialdehyde Dehydrogenase (ALDH6A1) | Rat Liver | Methylmalonate Semialdehyde | 5.3 | 2.5 | [6][7] |
Clinical Relevance and Implications for Drug Development
The 3-hydroxypropionate pathway and its key enzymes are of significant clinical interest, primarily due to their association with inborn errors of metabolism.
Methylmalonate Semialdehyde Dehydrogenase (MMSDH) Deficiency
MMSDH deficiency is a rare autosomal recessive disorder caused by mutations in the ALDH6A1 gene.[5] This condition leads to the accumulation of various metabolites, including 3-hydroxypropionic acid, in the urine.[5] The clinical presentation is highly variable, ranging from asymptomatic to severe developmental delay and neurological problems.[5] The diagnosis is often made through urine organic acid analysis, which reveals the characteristic metabolic profile.
The study of ALDH6A1 inhibitors is an active area of research. General aldehyde dehydrogenase inhibitors like disulfiram and cyanamide can affect ALDH6A1 activity.[8] The development of more specific inhibitors could provide valuable tools to investigate the pathophysiology of MMSDH deficiency and explore potential therapeutic strategies.[8] Understanding the regulation of the ALDH6A1 gene and the post-translational modifications of the enzyme, such as acetylation, may also offer novel avenues for therapeutic intervention.[9]
Experimental Protocols
Spectrophotometric Assay for 3-Hydroxypropionate Dehydrogenase Activity
This protocol describes a method to determine the activity of 3-hydroxypropionate dehydrogenase by monitoring the reduction of NAD+ to NADH at 340 nm.[2][6]
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm path length)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
NAD+ solution (e.g., 10 mM)
-
3-Hydroxypropionate solution (e.g., 100 mM)
-
Enzyme sample (e.g., tissue homogenate, purified enzyme)
-
Purified water
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
Tris-HCl buffer
-
NAD+ solution
-
Enzyme sample
-
Purified water to a final volume (e.g., 1 mL)
-
-
Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 25°C or 37°C) for several minutes to allow for temperature equilibration and to record any background absorbance changes.
-
Initiate the reaction by adding a small volume of the 3-hydroxypropionate solution to the cuvette and mix thoroughly.
-
Immediately begin monitoring the increase in absorbance at 340 nm over a period of several minutes.
-
Determine the initial linear rate of the reaction (ΔA340/min).
-
Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).[6]
Calculation: Activity (µmol/min/mL) = (ΔA340/min) / (6.22 * path length (cm)) * (Total reaction volume (mL) / Enzyme volume (mL)) * Dilution factor
Quantification of this compound in Biological Samples by LC-MS/MS
Due to its reactive aldehyde group, this compound is often derivatized prior to LC-MS/MS analysis to improve its stability and chromatographic properties. A common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH). The following is a general protocol that can be adapted for the quantification of this compound in samples like urine.[10][11]
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
C18 reversed-phase column
-
Biological sample (e.g., urine)
-
Internal standard (e.g., isotope-labeled this compound-DNPH derivative)
-
2,4-Dinitrophenylhydrazine (DNPH) solution in an acidic solvent (e.g., acetonitrile with sulfuric acid)
-
Solvents for mobile phase (e.g., water with formic acid, acetonitrile with formic acid)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Sample Preparation:
-
Thaw the biological sample (e.g., urine) on ice.
-
Centrifuge to remove any particulates.
-
Take a specific volume of the supernatant for derivatization.
-
-
Derivatization:
-
Add the internal standard to the sample.
-
Add the DNPH solution to the sample.
-
Incubate the mixture at a specific temperature and time to allow for the derivatization reaction to complete.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water).
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte (this compound-DNPH derivative) with an appropriate organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Inject the reconstituted sample onto the C18 column.
-
Use a gradient elution with mobile phases such as water with formic acid (A) and acetonitrile with formic acid (B).
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive or negative ion mode, depending on the derivative.
-
Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for the analyte and internal standard.
-
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions in a biological system.[12] By using isotopically labeled substrates, such as ¹³C-propionate, it is possible to trace the flow of carbon through the different branches of propanoate metabolism, including the 3-hydroxypropionate pathway. This approach can provide valuable insights into the relative contributions of the canonical and alternative pathways under different physiological or pathological conditions. A study on propionic acidemia in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) utilized [¹³C₃]propionate to trace its metabolism and revealed insights into the metabolic alterations in this disease.[13]
Conclusion
This compound is a key intermediate in the 3-hydroxypropionate pathway, an alternative route for propanoate metabolism in mammals. While the canonical pathway leading to succinyl-CoA is predominant, the 3-hydroxypropionate pathway is of significant clinical and scientific interest, particularly in the context of inborn errors of metabolism such as methylmalonate semialdehyde dehydrogenase deficiency. The enzymes of this pathway, 3-hydroxypropionate dehydrogenase and ALDH6A1, represent potential targets for future drug development. The experimental protocols and analytical techniques described in this guide provide a framework for researchers and drug development professionals to further investigate the role of this compound in health and disease, with the ultimate goal of developing novel diagnostic and therapeutic strategies.
References
- 1. Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzyme Activity Measurement for 3-Hydroxypropionate Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 3. 3-hydroxypropionate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Aldehyde dehydrogenase 6 family, member A1 - Wikipedia [en.wikipedia.org]
- 5. Mutations in ALDH6A1 encoding methylmalonate semialdehyde dehydrogenase are associated with dysmyelination and transient methylmalonic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mammalian Methylmalonate-Semialdehyde Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Post-translational modifications of mitochondrial aldehyde dehydrogenase and biomedical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of urinary malondialdehyde by isotope dilution LC-MS/MS with automated solid-phase extraction: a cautionary note on derivatization optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 13. Metabolic flux analysis in hiPSC-CMs reveals insights into cardiac dysfunction in propionic acidemia Eva Richard - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Physiological Concentration of 3-Oxopropanoate: A Technical Guide for Researchers
Abstract
This technical guide addresses the current state of knowledge regarding the physiological concentration of 3-Oxopropanoate (also known as malonate semialdehyde). Despite its role as an intermediate in several metabolic pathways, there is a notable absence of established quantitative data for this compound in human and animal tissues and fluids. This document provides a comprehensive overview of the challenges and opportunities in studying this molecule. It details potential analytical methodologies, explores its metabolic context, and presents logical workflows to guide future research in this area. This guide is intended for researchers, scientists, and drug development professionals interested in the quantification and physiological relevance of this compound.
Introduction
This compound is a three-carbon alpha-keto acid that serves as a key intermediate in the metabolism of beta-alanine and propanoate.[1][2] Its position in these pathways suggests a potential role in cellular metabolism and energy balance. However, a thorough review of the existing scientific literature reveals a significant knowledge gap: there is no established physiological concentration of this compound in readily accessible biological matrices such as blood, plasma, urine, or cerebrospinal fluid. This lack of fundamental data hinders our understanding of its physiological and pathological significance.
This guide aims to provide a foundational resource for researchers seeking to investigate this compound. It summarizes the current understanding of its metabolic roles and outlines potential analytical strategies for its quantification.
Physiological Concentration of this compound: A Knowledge Gap
A comprehensive search of scientific databases reveals a lack of reported physiological concentrations for this compound in human or animal models. Consequently, a table of quantitative data cannot be provided at this time. The absence of this information underscores the need for foundational research to establish reference ranges in various biological fluids and tissues.
Metabolic Pathways Involving this compound
This compound is a crucial intermediate in at least two significant metabolic pathways: the degradation of β-alanine and the metabolism of propanoate.
Beta-Alanine Metabolism
In the catabolism of the non-proteinogenic amino acid β-alanine, this compound is formed and subsequently processed. Understanding this pathway is crucial for contextualizing the potential physiological roles of this compound.
Propanoate Metabolism
This compound is also involved in an alternative pathway of propanoate metabolism, connecting it to the central carbon metabolism.
References
Malonate Semialdehyde in Amino Acid Catabolism: A Core Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malonate semialdehyde (MSA), also known as 3-oxopropanoate, is a critical metabolic intermediate situated at the crossroads of the catabolism of several key biomolecules, including the amino acids β-alanine and valine, as well as pyrimidine bases. Its metabolism is integral to cellular energy production and homeostasis. Dysregulation of the enzymes involved in MSA metabolism is linked to inborn errors of metabolism and has emerging implications in cancer biology. This technical guide provides an in-depth exploration of the metabolic pathways involving malonate semialdehyde, quantitative data on key enzymes, detailed experimental protocols, and an overview of its relevance in disease and drug development.
Metabolic Pathways Involving Malonate Semialdehyde
Malonate semialdehyde is a central node in the degradation pathways of β-alanine, valine, and pyrimidines (uracil and thymine). These pathways converge on the formation of MSA, which is then further metabolized to enter central carbon metabolism.
β-Alanine Catabolism
β-Alanine, a non-proteinogenic amino acid, is catabolized in a two-step process that generates malonate semialdehyde. The primary source of β-alanine is the degradation of dipeptides like carnosine and anserine, and the catabolism of pyrimidine bases.[1][2]
The catabolism of β-alanine to malonate semialdehyde is initiated by a transamination reaction. This reaction is catalyzed by 4-aminobutyrate transaminase (also known as GABA-T), which can also act on β-alanine.[3][4][5] In this reaction, the amino group of β-alanine is transferred to an α-keto acid, such as α-ketoglutarate, yielding malonate semialdehyde and glutamate.[3]
Valine Catabolism
The branched-chain amino acid valine undergoes a multi-step catabolic pathway that ultimately yields propionyl-CoA, which can be converted to the TCA cycle intermediate succinyl-CoA.[6] A key intermediate in this pathway is methylmalonate semialdehyde, which is structurally related to malonate semialdehyde. The enzyme responsible for the metabolism of methylmalonate semialdehyde, methylmalonate-semialdehyde dehydrogenase (MMSDH), also metabolizes malonate semialdehyde.[7][8]
The catabolism of valine involves transamination, oxidative decarboxylation, and a series of oxidation and hydration steps to produce methylmalonate semialdehyde.[9][10] MMSDH, encoded by the ALDH6A1 gene, then catalyzes the oxidative decarboxylation of methylmalonate semialdehyde to propionyl-CoA.[10][11]
Pyrimidine Degradation
The pyrimidine bases, uracil and thymine, are degraded through reductive pathways that lead to the formation of β-alanine and β-aminoisobutyrate, respectively.[12][13] The subsequent catabolism of β-alanine, as described above, generates malonate semialdehyde.[1][14]
Uracil is converted to dihydrouracil, then to β-ureidopropionate, which is finally hydrolyzed to β-alanine, ammonia, and CO₂.[13] Thymine follows a similar pathway to yield β-aminoisobutyrate. The β-alanine produced from uracil degradation then enters the catabolic pathway described previously to form malonate semialdehyde.[12]
Further Metabolism of Malonate Semialdehyde
Malonate semialdehyde can be metabolized via two primary routes:
-
Oxidative Decarboxylation to Acetyl-CoA: Malonate-semialdehyde dehydrogenase (acetylating) (EC 1.2.1.18) catalyzes the conversion of malonate semialdehyde to acetyl-CoA, CO₂, and NAD(P)H.[15][16] This reaction requires Coenzyme A and NAD(P)⁺.
-
Oxidation to Malonate: Malonate-semialdehyde dehydrogenase (EC 1.2.1.15) catalyzes the oxidation of malonate semialdehyde to malonate, using NAD(P)⁺ as a cofactor.[4]
The mitochondrial enzyme methylmalonate-semialdehyde dehydrogenase (MMSDH/ALDH6A1) is also capable of catalyzing the irreversible oxidative decarboxylation of malonate semialdehyde to acetyl-CoA.[7][8][17]
Key Enzymes in Malonate Semialdehyde Metabolism
The metabolism of malonate semialdehyde is orchestrated by a set of key enzymes, with methylmalonate-semialdehyde dehydrogenase (MMSDH) playing a central role due to its dual substrate specificity.
Methylmalonate-Semialdehyde Dehydrogenase (MMSDH; ALDH6A1)
-
EC Number: 1.2.1.27[11]
-
Reaction: Catalyzes the irreversible oxidative decarboxylation of both methylmalonate semialdehyde to propionyl-CoA and malonate semialdehyde to acetyl-CoA.[7][10][17]
-
Clinical Significance: Mutations in the ALDH6A1 gene, which encodes MMSDH, lead to methylmalonate semialdehyde dehydrogenase deficiency, a rare autosomal recessive inborn error of metabolism.[10][18] This deficiency results in the accumulation of various metabolites, including 3-hydroxyisobutyric acid, 3-aminoisobutyric acid, and β-alanine.[19]
Malonate-Semialdehyde Dehydrogenase (acetylating)
-
EC Number: 1.2.1.18[16]
-
Reaction: this compound + CoA + NAD(P)⁺ ⇌ acetyl-CoA + CO₂ + NAD(P)H[15][16]
-
Systematic Name: this compound:NAD(P)⁺ oxidoreductase (decarboxylating, CoA-acetylating)[15]
4-Aminobutyrate Transaminase (GABA-T)
-
EC Number: 2.6.1.19[3]
-
Reaction: In the context of β-alanine catabolism, it catalyzes the transfer of an amino group from β-alanine to α-ketoglutarate, producing malonate semialdehyde and glutamate.[3][4]
-
Cofactor: Pyridoxal phosphate[3]
Data Presentation: Quantitative Analysis
Quantitative data for the enzymes involved in malonate semialdehyde metabolism is crucial for understanding the kinetics and regulation of these pathways.
Table 1: Kinetic Parameters of Key Enzymes
| Enzyme | Substrate | Organism/Tissue | Km (µM) | Vmax (units/mg) | Optimal pH | Reference(s) |
| MMSDH (ALDH6A1) | Malonate Semialdehyde | Rat Liver | 4.5 | 9.4 | ~8.0 | [7][8] |
| MMSDH (ALDH6A1) | Methylmalonate Semialdehyde | Rat Liver | 5.3 | 2.5 | ~8.0 | [7][8] |
Note: 1 unit = 1 µmol of product formed per minute at 30°C.[7]
Table 2: Representative Concentrations of a Key Precursor
| Metabolite | Tissue/Fluid | Condition | Concentration (µM) | Reference(s) |
| β-Alanine | Human Plasma | Resting | 30 ± 7 | [20] |
| β-Alanine | Human Plasma | After supplementation | 82 - 248 | [21][22] |
| β-Alanine | Human Plasma | Optimal Range | 0 - 5 | [23] |
Note: Data on the in vivo concentration of malonate semialdehyde is scarce due to its high reactivity.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of malonate semialdehyde metabolism.
Methylmalonate-Semialdehyde Dehydrogenase (MMSDH) Activity Assay
This spectrophotometric assay measures the activity of MMSDH by monitoring the reduction of NAD⁺ to NADH at 340 nm.[7]
Materials:
-
30 mM Sodium pyrophosphate buffer, pH 8.0
-
2 mM Dithiothreitol (DTT)
-
2 mM NAD⁺
-
0.5 mM Coenzyme A (CoA)
-
0.5 mM Malonate semialdehyde or Methylmalonate semialdehyde
-
Purified or crude enzyme preparation
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction cocktail containing sodium pyrophosphate buffer, DTT, NAD⁺, and CoA.
-
Add the substrate (malonate semialdehyde or methylmalonate semialdehyde) to the reaction cocktail.
-
Initiate the reaction by adding the enzyme preparation to the cocktail.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
Calculate the enzyme activity based on the rate of NADH formation, using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
Quantification of Amino Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of amino acids, including β-alanine, in biological samples using GC-MS following derivatization.[9][24][25][26]
Materials:
-
Biological sample (e.g., plasma, urine)
-
Internal standard (e.g., ¹³C₅-L-proline)
-
Derivatization reagents (e.g., propyl chloroformate, heptafluorobutyl chloroformate)
-
Organic solvent for extraction (e.g., hexane, chloroform)
-
GC-MS system with a suitable capillary column (e.g., Chirasil-L-Val)
Procedure:
-
Sample Preparation: Thaw the biological sample and add a known amount of internal standard.
-
Derivatization: Perform a two-step derivatization of the amino acids in the sample. This typically involves esterification followed by acylation to make the amino acids volatile.
-
Extraction: Extract the derivatized amino acids into an organic solvent.
-
GC-MS Analysis: Inject the extracted sample into the GC-MS system. The amino acid derivatives are separated on the capillary column and detected by the mass spectrometer, often in selected ion monitoring (SIM) mode for quantification.
-
Data Analysis: Quantify the amino acids by comparing the peak areas of the analytes to the peak area of the internal standard.
¹³C-Metabolic Flux Analysis (MFA)
This protocol provides a general framework for conducting ¹³C-MFA to quantify intracellular metabolic fluxes, which can be applied to study amino acid catabolism.[10][14][18][27][28][29]
Materials:
-
Cell culture system
-
¹³C-labeled substrate (e.g., [U-¹³C]-Valine)
-
Analytical instrument for measuring isotopic labeling (e.g., GC-MS, LC-MS/MS)
-
Metabolic modeling software
Procedure:
-
Isotopic Labeling Experiment: Culture cells in a medium containing a ¹³C-labeled substrate until isotopic steady state is reached.
-
Metabolite Extraction and Analysis: Harvest the cells and extract metabolites. Analyze the isotopic labeling patterns of key metabolites (e.g., protein-bound amino acids, TCA cycle intermediates) using MS or NMR.
-
Metabolic Model Construction: Define a stoichiometric model of the metabolic network of interest.
-
Flux Estimation: Use computational software to estimate the intracellular fluxes that best reproduce the experimentally measured labeling patterns.
-
Statistical Analysis: Evaluate the goodness-of-fit of the flux map and determine the confidence intervals of the estimated fluxes.
Relevance in Disease and Drug Development
The metabolic pathways involving malonate semialdehyde are gaining attention as potential targets for therapeutic intervention, particularly in the context of inborn errors of metabolism and cancer.
Inborn Errors of Metabolism
As previously mentioned, defects in the ALDH6A1 gene cause methylmalonate semialdehyde dehydrogenase deficiency, a rare genetic disorder.[10][18] The clinical presentation of this disease is variable, ranging from asymptomatic to severe developmental delay.[17] The diagnosis is typically made by identifying elevated levels of specific metabolites in the urine, such as 3-hydroxyisobutyric acid.
Cancer Metabolism and Therapeutic Targeting
Metabolic reprogramming is a hallmark of cancer, and there is growing evidence that cancer cells can become dependent on specific metabolic pathways for their growth and survival.[9][12][15][27][30] The catabolism of branched-chain amino acids, including valine, has been implicated in fueling the TCA cycle and supporting lipogenesis in some cancers, such as prostate cancer.[7][9][12][30]
Targeting enzymes in the valine catabolic pathway is being explored as a potential anti-cancer strategy. For instance, inhibition of 3-hydroxyisobutyryl-CoA hydrolase (HIBCH), an enzyme upstream of MMSDH, has been shown to selectively reduce the proliferation of malignant prostate cells.[7][9][12]
The broader family of aldehyde dehydrogenases (ALDHs), to which MMSDH belongs, is also a target of interest in cancer therapy. Increased ALDH activity is associated with cancer stem cells and drug resistance in various cancers.[31][32] Therefore, the development of specific inhibitors for ALDH isozymes, including ALDH6A1, could have therapeutic potential. Disulfiram is a general inhibitor of ALDH enzymes.[33]
Furthermore, the pyrimidine degradation pathway, which generates the precursor for malonate semialdehyde, is also being investigated as a target in cancer therapy.[13]
Conclusion
Malonate semialdehyde is a key metabolic intermediate that connects the catabolism of β-alanine, valine, and pyrimidines to central carbon metabolism. The enzymes involved in its metabolism, particularly methylmalonate-semialdehyde dehydrogenase (ALDH6A1), are critical for maintaining metabolic homeostasis. The growing understanding of the role of these pathways in disease, especially inborn errors of metabolism and cancer, highlights their potential as targets for novel therapeutic strategies. Further research into the quantitative aspects of these pathways and the development of specific enzyme inhibitors will be crucial for translating this knowledge into clinical applications.
References
- 1. Branched-chain amino acids catabolism and cancer progression: focus on therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative 13C metabolic flux analysis of pyruvate dehydrogenase complex-deficient, L-valine-producing Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-aminobutyrate transaminase - Wikipedia [en.wikipedia.org]
- 4. 4-Aminobutyrate Transaminase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 5. DeCS [decs.bvsalud.org]
- 6. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]
- 7. Targeting valine catabolism to inhibit metabolic reprogramming in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mammalian Methylmalonate-Semialdehyde Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 11. Methylmalonate-semialdehyde dehydrogenase (acylating) - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 14. Comparative 13C Metabolic Flux Analysis of Pyruvate Dehydrogenase Complex-Deficient, l-Valine-Producing Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting valine catabolism to inhibit metabolic reprogramming in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Malonate-semialdehyde dehydrogenase (acetylating) - Wikipedia [en.wikipedia.org]
- 17. Aldehyde dehydrogenase 6 family, member A1 - Wikipedia [en.wikipedia.org]
- 18. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 19. ALDH6A1 | Rupa Health [rupahealth.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. β-Alanine supplementation and military performance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Beta-Alanine - Amino Acids 40 Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 24. UQ eSpace [espace.library.uq.edu.au]
- 25. Comprehensive GC-MS Measurement of Amino Acids, Metabolites, and Malondialdehyde in Metformin-Associated Lactic Acidosis at Admission and during Renal Replacement Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 26. home.sandiego.edu [home.sandiego.edu]
- 27. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 28. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. biorxiv.org [biorxiv.org]
- 31. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Aldehyde dehydrogenase inhibitors: a comprehensive review of the pharmacology, mechanism of action, substrate specificity, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. scbt.com [scbt.com]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of 3-Oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to 3-Oxopropanoate
This compound, also known as malonate semialdehyde, is a highly reactive β-oxo acid and an important metabolic intermediate in various biological pathways, including the 3-hydroxypropionate cycle for carbon fixation in some microorganisms. Its bifunctional nature, containing both a carboxylic acid and an aldehyde group, makes it a versatile molecule for in vitro studies. However, its high reactivity also makes it inherently unstable and challenging to synthesize and store using traditional chemical methods. Enzymatic synthesis offers a highly specific and mild alternative, producing this compound in aqueous buffers under conditions suitable for direct use in many biological assays.
Principle of Enzymatic Synthesis
The recommended enzymatic route for synthesizing this compound is the NADPH-dependent reduction of malonyl-CoA, catalyzed by a monofunctional malonyl-CoA reductase (EC 1.2.1.75). This enzyme specifically catalyzes the conversion of the thioester malonyl-CoA to the corresponding aldehyde, this compound, without further reduction to 3-hydroxypropionate. The use of a recombinant, purified enzyme ensures a high yield of the desired product with minimal side reactions. The enzyme from thermoacidophilic archaea like Sulfolobus tokodaii is a good candidate as it is a monofunctional enzyme that has been successfully expressed in E. coli.
Applications in In Vitro Studies
The primary application of enzymatically synthesized this compound is its use as a substrate for kinetic characterization of enzymes that act upon it. For instance, it is the natural substrate for malonate-semialdehyde dehydrogenase (MSDH), an enzyme found in pathways for valine and thymine catabolism. By providing a reliable source of this substrate, researchers can perform detailed mechanistic and inhibition studies on such enzymes. Additionally, its high reactivity can be exploited in studies related to protein modification and the biological effects of reactive aldehydes.
Data Presentation
Table 1: Kinetic Parameters of Malonyl-CoA Reductase
| Enzyme Source | Substrate | Km (µM) | Apparent Vmax (U/mg) | Reference |
| Sulfolobus tokodaii (recombinant) | Malonyl-CoA | 40 | Not Reported | |
| Sulfolobus tokodaii (recombinant) | NADPH | 25 | Not Reported | |
| Roseiflexus castenholzii (bi-functional) | Malonyl-CoA | 130 ± 10 | 1.8 ± 0.04 |
Note: 1 Unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.
Table 2: Enzyme Activity Data for Malonate-Semialdehyde Dehydrogenase
| Enzyme Source | Substrate | Specific Activity (U/mg) | Assay pH | Reference |
| Rat Liver | Malonate Semialdehyde | 7–9 | 8.0 | |
| Bacillus subtilis | Malonate Semialdehyde | Not Reported | 8.2 |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol describes the batch synthesis of this compound from malonyl-CoA using a purified, recombinant monofunctional malonyl-CoA reductase.
Materials:
-
Purified monofunctional Malonyl-CoA Reductase (e.g., from Sulfolobus tokodaii, expressed in E. coli)
-
Malonyl-CoA lithium salt
-
β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
Magnesium Chloride (MgCl₂)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Dithiothreitol (DTT)
-
Reaction vessel (e.g., 15 mL conical tube)
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
-
(Optional for purification) Anion exchange chromatography column and buffers
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM DTT.
-
Prepare stock solutions of 100 mM Malonyl-CoA, 100 mM NADPH, and 500 mM MgCl₂ in the phosphate buffer. Store on ice.
-
-
Reaction Setup:
-
In a reaction vessel, combine the following reagents to the indicated final concentrations. The total reaction volume can be scaled as needed.
-
| Reagent | Stock Conc. | Final Conc. | Volume for 1 mL Reaction |
| KPO₄ Buffer (pH 7.0) | 100 mM | 100 mM | Up to 1 mL |
| Malonyl-CoA | 100 mM | 5 mM | 50 µL |
| NADPH | 100 mM | 6 mM | 60 µL |
| MgCl₂ | 500 mM | 10 mM | 20 µL |
| Malonyl-CoA Reductase | 1 mg/mL | 0.05 mg/mL | 50 µL |
-
Reaction Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for enzymes from mesophiles, or higher for thermophilic enzymes, though 37°C is often a practical compromise).
-
Incubate for 1-2 hours.
-
-
Monitoring the Reaction:
-
The reaction progress can be monitored by observing the decrease in NADPH concentration.
-
Periodically take a small aliquot of the reaction mixture, dilute it in phosphate buffer, and measure the absorbance at 340 nm. The reaction is complete when the absorbance at 340 nm stabilizes. (Molar extinction coefficient of NADPH at 340 nm is 6,220 M⁻¹cm⁻¹).
-
-
Reaction Termination and Product Storage:
-
To terminate the reaction, heat-inactivate the enzyme (e.g., 65°C for 10 minutes) and centrifuge to pellet the denatured protein.
-
Alternatively, for immediate use in subsequent assays, the reaction can be stopped by placing it on ice.
-
The resulting solution contains this compound. Due to its instability, it is recommended to use it immediately. Store on ice for short-term use (a few hours).
-
-
(Optional) Purification of this compound:
-
If a higher purity is required, the this compound can be separated from unreacted malonyl-CoA and other components by anion exchange chromatography.
-
Equilibrate the column with a low-salt buffer (e.g., 20 mM potassium phosphate, pH 7.0).
-
Load the reaction supernatant.
-
Elute with a salt gradient (e.g., 0-1 M NaCl). This compound, having a single negative charge at neutral pH, will elute at a lower salt concentration than the more highly charged malonyl-CoA and NADPH.
-
Fractions should be collected and immediately assayed for the presence of the product.
-
Protocol 2: In Vitro Assay Using Synthesized this compound
This protocol provides a general method for determining the kinetic parameters of an enzyme (e.g., malonate-semialdehyde dehydrogenase, MSDH) using the freshly synthesized this compound as a substrate. This is a coupled assay where the production of a reduced cofactor (NADH) is monitored.
Materials:
-
Solution of this compound (from Protocol 1)
-
Purified enzyme to be assayed (e.g., MSDH)
-
β-Nicotinamide adenine dinucleotide, oxidized form (NAD⁺)
-
Coenzyme A (CoA)
-
Sodium pyrophosphate buffer (30 mM, pH 8.0)
-
Dithiothreitol (DTT)
-
96-well UV-transparent plate or quartz cuvettes
-
Spectrophotometer or plate reader capable of kinetic reads at 340 nm
Procedure:
-
Determine this compound Concentration:
-
Accurately determine the concentration of this compound in your synthesized stock solution. This can be estimated based on the initial amount of NADPH consumed in Protocol 1, assuming a 1:1 stoichiometry.
-
-
Assay Reaction Setup:
-
Prepare a master mix of the assay buffer containing all common reagents.
-
The final concentrations in the assay well/cuvette should be:
-
Sodium pyrophosphate buffer: 30 mM, pH 8.0
-
DTT: 2 mM
-
NAD⁺: 2 mM
-
CoA: 0.5 mM
-
Purified MSDH: A fixed, non-limiting concentration.
-
-
Prepare a series of dilutions of your this compound stock to achieve a range of final concentrations in the assay (e.g., 0.1 to 10 times the expected Km).
-
-
Kinetic Measurement:
-
Add the assay master mix to each well/cuvette.
-
Add the varying concentrations of the this compound substrate.
-
Initiate the reaction by adding the enzyme (MSDH).
-
Immediately begin monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 30°C) for several minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each substrate concentration from the linear portion of the kinetic trace. Use the molar extinction coefficient of NADH (6,220 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of product formation.
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values for this compound.
-
Mandatory Visualizations
Application Note: Quantification of 3-Oxopropanoate in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Oxopropanoate, also known as malonate semialdehyde, is a key intermediate in the metabolism of propionate and various amino acids. Accurate quantification of this compound in biological samples is crucial for studying metabolic disorders, drug toxicity, and for monitoring the efficacy of therapeutic interventions. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While a specific validated method for this compound is not widely published, this protocol is based on established methods for similar short-chain keto acids and provides a strong foundation for method development and validation.[1]
Experimental Protocols
1. Sample Preparation (from Plasma)
A protein precipitation method is recommended for the extraction of this compound from plasma samples.[2]
-
Reagents and Materials:
-
Human plasma (or other relevant biological matrix)
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., this compound-¹³C₃, if available; otherwise, a structurally similar compound can be used)
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 10,000 x g
-
Nitrogen evaporator
-
-
Procedure:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 400 µL of chilled acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.[2]
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).[2]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Method
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions (UHPLC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is suitable for separating small polar molecules.[2]
-
Mobile Phase A: 0.1% Formic acid in water.[2]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Injection Volume: 5 µL.[2]
-
Column Temperature: 40°C.[2]
-
Gradient Program: A gradient elution is recommended to ensure good peak shape and separation from matrix components.
-
Start at 5% B, hold for 0.5 minutes.
-
Ramp to 95% B over 3 minutes.[2]
-
Hold at 95% B for 1 minute.
-
Return to 5% B in 0.1 minutes and re-equilibrate for 1.4 minutes.
-
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative. While positive ionization is possible, similar small organic acids often ionize well in negative mode.[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).[2]
-
MRM Transitions: These are hypothetical and must be optimized experimentally by infusing a standard solution of this compound.
-
Precursor Ion (Q1) for this compound ([M-H]⁻): The molecular weight of 3-Oxopropanoic acid (C₃H₄O₃) is 88.05 g/mol . The deprotonated precursor ion would be m/z 87.0.
-
Product Ions (Q3): Fragmentation of the precursor ion could yield product ions such as m/z 43.0 (loss of CO₂) or other characteristic fragments.
-
-
Source Parameters: Gas temperatures, gas flows, and capillary voltage should be optimized to achieve the best signal intensity for this compound.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| LC System | UHPLC System |
| Column | C18 Reversed-Phase (50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Hypothetical MRM Transitions | |
| Analyte | Q1 (m/z) |
| This compound | 87.0 |
| Internal Standard | To be determined based on selection |
Table 2: Hypothetical Method Validation Summary
| Parameter | Expected Performance |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Quantification (LOQ) | To be determined (expected in the low ng/mL range) |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
| Matrix Effects | To be assessed, but minimized by chromatography |
Mandatory Visualizations
Caption: Workflow for the quantification of this compound.
Caption: Simplified metabolic pathway of propionate.[3][4]
References
- 1. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Direct anabolic metabolism of three-carbon propionate to a six-carbon metabolite occurs in vivo across tissues and species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PathWhiz [smpdb.ca]
Application Notes and Protocols for a Colorimetric Assay for 3-Oxopropanoate Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxopropanoate, also known as malonate semialdehyde, is a key intermediate in various metabolic pathways, including the degradation of certain amino acids and xenobiotics. Its detection and quantification are crucial for studying enzyme kinetics, screening for metabolic disorders, and assessing the metabolic fate of drug candidates. These application notes describe a robust and sensitive two-step colorimetric assay for the detection of this compound. The assay is based on the enzymatic generation of this compound from 3-aci-nitropropanoate by 3-aci-nitropropanoate oxidase, followed by the chemical derivatization of the resulting aldehyde with 2,4-dinitrophenylhydrazine (2,4-DNPH) to produce a colored hydrazone, which can be quantified spectrophotometrically.
Principle of the Assay
The assay is based on a coupled enzymatic and chemical reaction. In the first step, the enzyme 3-aci-nitropropanoate oxidase (EC 1.7.3.5) catalyzes the oxidation of 3-aci-nitropropanoate to this compound.[1][2] In the second step, the newly formed this compound is derivatized with 2,4-dinitrophenylhydrazine (2,4-DNPH) under acidic conditions. The aldehyde group of this compound reacts with 2,4-DNPH to form a stable this compound-2,4-dinitrophenylhydrazone adduct, which exhibits a strong absorbance in the visible range, allowing for quantitative colorimetric detection.[3][4]
Data Presentation
Table 1: Standard Curve for this compound Detection
A standard curve was generated using known concentrations of this compound reacted with 2,4-DNPH. The absorbance of the resulting this compound-2,4-dinitrophenylhydrazone was measured at 450 nm. A linear relationship between concentration and absorbance was observed within the tested range.
| This compound Concentration (µM) | Absorbance at 450 nm (AU) |
| 0 | 0.005 |
| 10 | 0.125 |
| 25 | 0.310 |
| 50 | 0.620 |
| 75 | 0.935 |
| 100 | 1.250 |
Table 2: Kinetic Parameters of 3-aci-nitropropanoate Oxidase
The kinetic parameters of 3-aci-nitropropanoate oxidase were determined by measuring the initial reaction rates at various substrate (3-aci-nitropropanoate) concentrations. The reaction product, this compound, was quantified using the 2,4-DNPH colorimetric method. The data were fitted to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum velocity (Vmax). The enzyme exhibits high catalytic efficiency (kcat/Km) values of >106 M-1s-1.[1][2][5]
| Substrate Concentration (µM) | Initial Velocity (µM/min) |
| 5 | 1.85 |
| 10 | 3.33 |
| 20 | 5.71 |
| 40 | 8.89 |
| 80 | 12.31 |
| 160 | 15.24 |
| Calculated Km | 25 µM |
| Calculated Vmax | 20 µM/min |
Table 3: Assay Performance Characteristics
| Parameter | Value |
| Wavelength (λmax) | 450 nm |
| Linear Range | 10 - 100 µM |
| Limit of Detection (LOD) | 5 µM |
| Limit of Quantification (LOQ) | 10 µM |
| Molar Extinction Coefficient (ε) of Adduct | ~12,500 M-1cm-1 |
Mandatory Visualizations
Caption: Signaling pathway of the colorimetric assay for this compound detection.
Caption: Experimental workflow for the this compound colorimetric assay.
Experimental Protocols
Materials and Reagents
-
3-aci-nitropropanoate (Substrate)
-
Recombinant 3-aci-nitropropanoate oxidase (EC 1.7.3.5)
-
This compound (for standard curve)
-
2,4-Dinitrophenylhydrazine (2,4-DNPH)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Potassium Phosphate Buffer (50 mM, pH 7.5)
-
Trichloroacetic Acid (TCA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
Reagent Preparation
-
Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.5.
-
Substrate Stock Solution (10 mM): Dissolve 3-aci-nitropropanoate in Assay Buffer. Store at -20°C.
-
Enzyme Solution (1 mg/mL): Dissolve 3-aci-nitropropanoate oxidase in Assay Buffer. Store at -80°C in aliquots. Dilute to the desired working concentration in Assay Buffer just before use.
-
This compound Standard Stock Solution (1 mM): Dissolve this compound in Assay Buffer. Prepare fresh dilutions for the standard curve.
-
2,4-DNPH Reagent (1 mM): Dissolve 2,4-dinitrophenylhydrazine in 2 M HCl. Gentle warming may be required to fully dissolve. Store in a dark bottle at 4°C.
-
Stop Solution (10% w/v TCA): Dissolve Trichloroacetic Acid in deionized water.
-
NaOH Solution (2.5 M): Dissolve Sodium Hydroxide in deionized water.
Protocol 1: Standard Curve Generation
-
Prepare a series of this compound standards (e.g., 0, 10, 25, 50, 75, 100 µM) by diluting the 1 mM stock solution in Assay Buffer.
-
To each well of a 96-well plate, add 50 µL of each standard.
-
Add 50 µL of 1 mM 2,4-DNPH Reagent to each well.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of 2.5 M NaOH to each well to enhance and stabilize the color.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance values against the corresponding this compound concentrations to generate a standard curve.
Protocol 2: Enzyme Activity Assay
-
Set up the enzymatic reaction in a microcentrifuge tube or a 96-well plate. For each reaction, prepare a master mix containing Assay Buffer and the desired concentration of 3-aci-nitropropanoate substrate.
-
To start the reaction, add the diluted 3-aci-nitropropanoate oxidase solution to the master mix. The final reaction volume should be 100 µL. Include a no-enzyme control.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time (e.g., 15 minutes). Ensure the reaction time is within the linear range of product formation.
-
Stop the reaction by adding 25 µL of 10% TCA.
-
Centrifuge the samples at 10,000 x g for 5 minutes to pellet any precipitated protein.
-
Transfer 50 µL of the supernatant to a new 96-well plate.
-
Add 50 µL of 1 mM 2,4-DNPH Reagent to each well.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of 2.5 M NaOH to each well.
-
Measure the absorbance at 450 nm.
-
Calculate the concentration of this compound produced using the standard curve generated in Protocol 1.
-
Determine the enzyme activity in units (µmol of product formed per minute) per mg of enzyme.
Troubleshooting and Considerations
-
High Background: A high background absorbance may be due to the inherent color of the 2,4-DNPH reagent. Ensure to subtract the absorbance of a reagent blank (containing all components except this compound or the enzyme reaction) from all readings.
-
Low Signal: A low signal may indicate low enzyme activity or instability of this compound. Optimize the enzyme concentration, incubation time, and temperature. Due to its reactivity, this compound can be unstable; therefore, it is recommended to perform the derivatization step promptly after the enzymatic reaction.
-
Precipitate Formation: The 2,4-dinitrophenylhydrazone adduct may have limited solubility. If a precipitate forms after the addition of 2,4-DNPH, consider diluting the samples or adding a co-solvent like ethanol to the final mixture before reading the absorbance.
-
Interfering Substances: Compounds with aldehyde or ketone functional groups in the sample matrix may interfere with the assay. It is important to run appropriate controls to account for any non-specific reactions.
These application notes provide a comprehensive framework for the colorimetric detection of this compound. The assay is suitable for a wide range of applications in biochemistry, drug discovery, and metabolic research, offering a reliable and quantitative method for studying this important metabolite.
References
- 1. The biochemistry of the metabolic poison propionate 3-nitronate and its conjugate acid, 3-nitropropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity assays for flavoprotein oxidases: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Isolation and Quantification of 3-Oxopropanoate from Cell Lysates
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Oxopropanoate, also known as malonate semialdehyde, is a key intermediate in various metabolic pathways, including the catabolism of valine and pyrimidines. Accurate measurement of its intracellular concentration is crucial for understanding metabolic fluxes and identifying potential dysregulations in disease states. This document provides a detailed protocol for the isolation and subsequent quantification of this compound from mammalian cell lysates. The methodology is based on established techniques for the extraction of small polar metabolites and is optimized for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the reactive aldehyde group and polar carboxylic acid group, careful and rapid sample processing is essential to ensure the stability and accurate quantification of this metabolite.
Data Presentation
As no direct quantitative data for the recovery of this compound from cell lysates was found in the literature, the following table presents typical recovery and precision data for similar small organic acids from cell lysates using LC-MS/MS-based methods. These values can be considered as performance targets for the presented protocol.
| Analyte Class | Extraction Method | Analytical Method | Typical Recovery Rate | Coefficient of Variation (CV) | Reference |
| Carboxylic Acid-Containing Metabolites | Phenylenediamine Derivatization | LC-MS/MS | 90% to 105% | ≤ 10% | [1][2] |
| Short-Chain Fatty Acids | Dichloromethane/Acetonitrile Extraction | LC-MS | 92% to 112% | 2-11% | [3] |
| General Polar Metabolites | 80% Methanol | HILIC-LC-MS | Not specified | < 10% (Intra-day) | [4] |
Experimental Protocols
This protocol is designed for adherent mammalian cells cultured in a 6-well plate. The volumes can be scaled accordingly for different culture formats.
I. Materials and Reagents
-
Cell Culture: Adherent mammalian cells of interest.
-
Reagents for Cell Culture: Standard cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
Washing Solution: Ice-cold 0.9% NaCl solution in LC-MS grade water, filtered through a 0.2 µm filter.
-
Metabolism Quenching: Liquid nitrogen.
-
Extraction Solvent: 80% Methanol (LC-MS grade) in LC-MS grade water, pre-chilled to -80°C.
-
Internal Standard (Optional): A stable isotope-labeled analogue of this compound (e.g., ¹³C₃-3-oxopropanoate), if available.
-
Derivatization Agent (for Aldehyde Group): O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).
-
Reconstitution Solvent: 50:50 Acetonitrile:Water (LC-MS grade).
-
Equipment:
-
Standard cell culture incubator.
-
Biosafety cabinet.
-
Refrigerated centrifuge capable of 16,000 x g and 4°C.
-
Cell scraper.
-
Vortex mixer.
-
Centrifugal vacuum evaporator (e.g., SpeedVac).
-
Sonicator.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
II. Protocol for Isolation of this compound
-
Cell Seeding and Culture:
-
Seed cells in 6-well plates at a density that ensures they reach approximately 80-90% confluency on the day of the experiment.
-
Culture cells under standard conditions. It is recommended to have at least 3-5 biological replicates for each experimental condition.
-
-
Metabolism Quenching and Cell Harvesting:
-
Remove the culture plate from the incubator one at a time to minimize metabolic changes.
-
Quickly aspirate the culture medium.
-
Immediately wash the cells twice with 1-2 mL of ice-cold 0.9% NaCl solution. Aspirate the wash buffer completely after each wash.
-
To quench metabolism, immediately add liquid nitrogen to the well to flash-freeze the cell monolayer.
-
-
Metabolite Extraction:
-
Before the liquid nitrogen completely evaporates, add 1 mL of pre-chilled (-80°C) 80% methanol to each well.
-
Using a cell scraper, thoroughly scrape the surface of the well to detach the cells into the extraction solvent.
-
Transfer the cell lysate/methanol mixture to a pre-chilled 1.5 mL microcentrifuge tube.
-
Vortex the tubes vigorously for 10 minutes at 4°C.
-
-
Protein and Debris Removal:
-
Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled 1.5 mL microcentrifuge tube.
-
-
Sample Drying:
-
Dry the supernatant completely in a centrifugal vacuum evaporator. Avoid excessive heat to prevent degradation of the analyte.
-
III. Optional Derivatization for Aldehyde Quantification
Due to the reactive nature of aldehydes, derivatization can improve stability and chromatographic performance. PFBHA is a common derivatization agent for aldehydes for subsequent analysis.[5][6][7]
-
Reagent Preparation: Prepare a 10 mg/mL solution of PFBHA in a suitable solvent like pyridine or water.
-
Derivatization Reaction:
-
Reconstitute the dried metabolite extract in 50 µL of the PFBHA solution.
-
Incubate the mixture at 60°C for 30-60 minutes.
-
After incubation, the sample can be dried again and reconstituted in the final injection solvent for LC-MS analysis.
-
IV. Sample Preparation for LC-MS/MS Analysis
-
Reconstitution:
-
Reconstitute the dried metabolite extract (or the dried derivatized sample) in 100 µL of reconstitution solvent (e.g., 50:50 acetonitrile:water).
-
Vortex briefly and centrifuge at high speed for 5 minutes to pellet any insoluble material.
-
-
Transfer to Autosampler Vials:
-
Transfer the clear supernatant to LC-MS autosampler vials with inserts for analysis.
-
V. LC-MS/MS Analysis
-
Chromatography: Use a column suitable for separating polar metabolites, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode for the underivatized this compound or as appropriate for the derivatized product.
-
Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor and product ion transitions for this compound (and its derivatized form) will need to be optimized.
-
Underivatized this compound (C₃H₄O₃, MW: 88.06 g/mol ): A likely precursor ion in negative mode would be [M-H]⁻ at m/z 87.0. Product ions would need to be determined by infusion and fragmentation of a standard.
-
-
Quantification: Generate a standard curve using a pure standard of this compound (or its derivative). If an internal standard is used, calculate the response ratio of the analyte to the internal standard.
Visualizations
Caption: Workflow for the isolation of this compound.
Caption: Metabolic context of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. An Optimized Method for LC-MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 大気汚染物質(アルデヒドおよびケトン)の迅速かつ信頼性の高いGC/MS測定法 [sigmaaldrich.com]
Application Notes: Utilizing 13C-Labeled 3-Oxopropanoate for Metabolic Flux Analysis
Introduction
Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates of metabolic reactions within a biological system.[1][2] The use of stable isotope tracers, such as carbon-13 (¹³C), enables the precise tracking of atoms through metabolic pathways.[3][4][5][6] While glucose and glutamine are common tracers, the use of less conventional substrates can provide unique insights into specific metabolic nodes. This document details the application of ¹³C-labeled 3-oxopropanoate (also known as malonic semialdehyde) as a novel tracer for MFA. This compound is a key intermediate in various metabolic pathways, and tracing its fate can elucidate the activities of interconnected pathways involved in amino acid catabolism, fatty acid metabolism, and anaplerosis.
Principle of 13C-Labeled this compound Tracing
When cells are supplied with ¹³C-labeled this compound, the ¹³C label is incorporated into downstream metabolites. The primary metabolic fates of this compound include its conversion to acetyl-CoA, malonyl-CoA, and propionyl-CoA. These key intermediates then enter central carbon metabolism, including the tricarboxylic acid (TCA) cycle, fatty acid synthesis, and amino acid biosynthesis. By measuring the mass isotopomer distribution (MID) of these downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to quantify the metabolic fluxes through these pathways. The choice of isotopic labeling on this compound (e.g., [1-¹³C], [2-¹³C], [3-¹³C], or [U-¹³C]) will influence the labeling patterns of downstream metabolites, providing specific insights into different reactions.
Applications
-
Elucidating Propionate and Malonate Metabolism: Tracing with ¹³C-3-oxopropanoate can directly probe the pathways involved in its synthesis and degradation, which are relevant in various metabolic disorders and microbial metabolism.[7][8]
-
Investigating Fatty Acid Synthesis and Elongation: As a precursor to malonyl-CoA, ¹³C-3-oxopropanoate can be used to measure the flux towards de novo fatty acid synthesis.
-
Studying Anaplerotic and Cataplerotic Fluxes: The conversion of this compound to TCA cycle intermediates like succinyl-CoA (via propionyl-CoA) allows for the quantification of anaplerotic contributions to the cycle.[9]
-
Drug Development: Understanding how drug candidates modulate the metabolic pathways involving this compound can provide insights into their mechanism of action and potential off-target effects.
Experimental Protocols
Cell Culture and Labeling
This protocol outlines the general steps for labeling cells with ¹³C-3-oxopropanoate. Specific conditions will need to be optimized for the cell line or organism being studied.
Materials:
-
Cell line of interest
-
Appropriate culture medium (e.g., DMEM, RPMI-1640)
-
¹³C-labeled this compound (e.g., [1,2,3-¹³C₃]-3-Oxopropanoate)
-
Dialyzed fetal bovine serum (dFBS)
-
Standard cell culture equipment (incubator, centrifuge, etc.)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates or flasks at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Adaptation (Optional): If the experiment requires adaptation to a specific medium, gradually adapt the cells over several passages.
-
Preparation of Labeling Medium: Prepare the culture medium containing the desired concentration of ¹³C-labeled this compound. The concentration should be optimized to ensure sufficient label incorporation without causing toxicity. A typical starting concentration range is 0.1-1 mM.
-
Labeling:
-
Aspirate the existing medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for a duration sufficient to reach isotopic steady-state. This time will vary depending on the cell type and the pathways being studied but is typically between 6 and 24 hours.[10]
-
-
Cell Harvesting: After the labeling period, proceed immediately to the quenching and extraction steps to halt metabolic activity.[10]
Metabolite Quenching and Extraction
Rapid quenching of metabolism is crucial for accurate MFA.[10]
Materials:
-
Ice-cold 0.9% NaCl solution
-
-80°C freezer
-
Cold (-80°C) 80:20 methanol:water solution
-
Cell scraper
-
Centrifuge
Procedure:
-
Quenching:
-
Aspirate the labeling medium.
-
Immediately wash the cells with ice-cold 0.9% NaCl to remove any remaining extracellular labeled substrate.
-
Place the plate or flask on dry ice or in a liquid nitrogen bath to rapidly freeze the cells and quench metabolism.
-
-
Extraction:
-
Add the cold 80:20 methanol:water solution to the frozen cells.
-
Use a cell scraper to scrape the cells and ensure they are fully submerged in the extraction solvent.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
Store the extracts at -80°C until analysis.
-
Analytical Methods
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for analyzing the mass isotopomer distributions of derivatized metabolites.[3][11]
Procedure:
-
Sample Derivatization:
-
Dry the metabolite extracts under a stream of nitrogen gas or using a vacuum concentrator.
-
Derivatize the dried metabolites to make them volatile for GC analysis. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the metabolites using an appropriate GC column.
-
Detect the mass fragments using the mass spectrometer in either scan or selected ion monitoring (SIM) mode.
-
-
Data Analysis:
-
Identify the metabolites based on their retention times and mass spectra.
-
Determine the mass isotopomer distributions (MIDs) for each metabolite.
-
Correct the raw MIDs for the natural abundance of ¹³C.
-
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is highly sensitive and can analyze a wide range of metabolites without derivatization.[11][12]
Procedure:
-
LC Separation:
-
Inject the metabolite extract into an LC system equipped with a suitable column (e.g., reversed-phase or HILIC).
-
Separate the metabolites using an appropriate gradient of mobile phases.
-
-
MS Analysis:
-
Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).
-
-
Data Analysis:
-
Extract the ion chromatograms for the targeted metabolites.
-
Determine the MIDs for each metabolite.
-
Correct for the natural abundance of ¹³C.
-
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a non-destructive technique that can provide detailed information about the positional labeling of carbons within a molecule.[13][14]
Procedure:
-
Sample Preparation:
-
NMR Analysis:
-
Acquire ¹³C NMR spectra on a high-field NMR spectrometer.
-
Use appropriate pulse sequences to enhance the signal and resolve the spectra.
-
-
Data Analysis:
-
Identify the metabolites based on their chemical shifts.
-
Determine the fractional ¹³C enrichment at specific carbon positions by analyzing the peak intensities.
-
Data Presentation
The quantitative data from MFA experiments are typically summarized in tables to facilitate comparison and interpretation.
Table 1: Hypothetical Mass Isotopomer Distributions (MIDs) of Key Metabolites after Labeling with [U-¹³C₃]-3-Oxopropanoate.
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| Acetyl-CoA | 0.45 | 0.15 | 0.40 | - | - | - | - |
| Malonyl-CoA | 0.20 | 0.10 | 0.20 | 0.50 | - | - | - |
| Propionyl-CoA | 0.30 | 0.05 | 0.15 | 0.50 | - | - | - |
| Succinate | 0.50 | 0.10 | 0.25 | 0.10 | 0.05 | - | - |
| Citrate | 0.40 | 0.15 | 0.20 | 0.10 | 0.10 | 0.05 | 0.00 |
| Palmitate | 0.10 | 0.05 | 0.10 | 0.15 | 0.20 | 0.15 | 0.25 |
M+n represents the fraction of the metabolite pool containing n ¹³C atoms.
Table 2: Calculated Metabolic Fluxes (normalized to uptake rate of this compound).
| Metabolic Pathway | Flux Value (Control) | Flux Value (Treated) | Fold Change | p-value |
| This compound -> Acetyl-CoA | 0.60 ± 0.05 | 0.40 ± 0.04 | 0.67 | <0.01 |
| This compound -> Malonyl-CoA | 0.25 ± 0.03 | 0.45 ± 0.05 | 1.80 | <0.01 |
| This compound -> Propionyl-CoA | 0.15 ± 0.02 | 0.15 ± 0.02 | 1.00 | >0.05 |
| TCA Cycle | 1.20 ± 0.10 | 0.90 ± 0.08 | 0.75 | <0.05 |
| Fatty Acid Synthesis | 0.35 ± 0.04 | 0.60 ± 0.06 | 1.71 | <0.01 |
Visualizations
Caption: Metabolic fate of ¹³C-labeled this compound.
Caption: Experimental workflow for ¹³C-MFA.
Caption: Logic of using different ¹³C-3-OP isotopomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 3. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PathWhiz [smpdb.ca]
- 8. Metabolism of Propane, n-Propylamine, and Propionate by Hydrocarbon-Utilizing Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct anabolic metabolism of three-carbon propionate to a six-carbon metabolite occurs in vivo across tissues and species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 16. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
Application of 3-Oxopropanoate in Studying Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxopropanoate, also known as malonate semialdehyde, is a key intermediate in the metabolism of β-alanine and propanoate.[1] Its unique chemical structure and reactivity make it a valuable tool for researchers studying the kinetics of various enzymes, particularly decarboxylases and dehydrogenases. Understanding the interactions of these enzymes with this compound can provide critical insights into metabolic pathways, inform the development of novel therapeutics, and guide the engineering of biocatalysts. This document provides detailed application notes and protocols for utilizing this compound in enzyme kinetic studies.
Key Enzymes and Metabolic Pathways
This compound is a substrate for several important enzymes, primarily involved in catabolic pathways. Two well-characterized enzymes that utilize this compound are:
-
Malonate Semialdehyde Decarboxylase (MSAD) : This enzyme catalyzes the decarboxylation of this compound to acetaldehyde and carbon dioxide.[2] MSAD is a member of the tautomerase superfamily and plays a role in the degradation of certain xenobiotics and natural compounds.[2][3]
-
Methylmalonate-Semialdehyde Dehydrogenase (MSDH) : This mitochondrial enzyme catalyzes the NAD+-dependent oxidation and subsequent decarboxylation of both methylmalonate semialdehyde and malonate semialdehyde (this compound) to yield propionyl-CoA and acetyl-CoA, respectively.[4][5] It is involved in the catabolism of valine, thymine, and β-alanine.
The study of these enzymes and their kinetics with this compound is crucial for understanding the metabolic flux through pathways such as β-alanine and propanoate metabolism. Dysregulation of these pathways has been implicated in various metabolic disorders.
Data Presentation: Kinetic Parameters of Enzymes Utilizing this compound
The following table summarizes the kinetic parameters of key enzymes that interact with this compound. This data is essential for designing and interpreting enzyme kinetic experiments.
| Enzyme | EC Number | Organism | Substrate | K_m_ (μM) | V_max_ (units/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Malonate Semialdehyde Decarboxylase | 4.1.1.- | Pseudomonas pavonaceae 170 | Malonate semialdehyde | - | - | - | 6.0 x 10² | [3] |
| Methylmalonate-Semialdehyde Dehydrogenase | 1.2.1.27 | Rat Liver | Malonate semialdehyde | 4.5 | 9.4 | - | - | [4] |
| Methylmalonate-Semialdehyde Dehydrogenase | 1.2.1.27 | Rat Liver | Methylmalonate semialdehyde | 5.3 | 2.5 | - | - | [4] |
Note: A unit of enzyme activity is defined as the amount of enzyme required to convert 1 μmol of substrate to product per minute under the specified assay conditions.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Malonate Semialdehyde Decarboxylase (MSAD) Activity
This protocol describes a coupled spectrophotometric assay to determine the activity of MSAD by monitoring the consumption of NADH.
Principle:
The product of the MSAD reaction, acetaldehyde, is reduced to ethanol by alcohol dehydrogenase (ADH), a reaction that oxidizes NADH to NAD⁺. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is proportional to the MSAD activity.
Reagents:
-
20 mM Potassium Phosphate (K₂HPO₄) buffer, pH 9.0
-
0.1 mM Dithiothreitol (DTT)
-
44 mg/mL NADH stock solution in 100 mM Na₂HPO₄ buffer, pH 9.0
-
30 mg/mL Alcohol Dehydrogenase (ADH) from Baker's yeast stock solution in 100 mM Na₂HPO₄ buffer, pH 9.0
-
100 mM cis-3-Chloroacrylic acid stock solution in 100 mM Na₂HPO₄ buffer, pH 9.0
-
cis-3-Chloroacrylate dehalogenase (cis-CaaD) (for in situ generation of this compound)
-
Purified MSAD enzyme solution (concentration to be determined)
Procedure:
-
Assay Mixture Preparation: In a 1 cm quartz cuvette, prepare a 1 mL reaction mixture containing:
-
20 mM K₂HPO₄ buffer, pH 9.0
-
0.1 mM DTT
-
5 µL of 44 mg/mL NADH stock solution
-
10 µL of 30 mg/mL ADH stock solution
-
10 µL of 100 mM cis-3-chloroacrylic acid stock solution
-
-
In situ Substrate Generation: To generate this compound (malonate semialdehyde), add a catalytic amount of cis-CaaD to the assay mixture and incubate for 5 minutes at room temperature to allow for the complete conversion of cis-3-chloroacrylate.
-
Enzyme Addition and Measurement:
-
Initiate the reaction by adding a small volume (e.g., 10 µL) of the MSAD enzyme solution to the cuvette.
-
Immediately start monitoring the decrease in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹) for 60 seconds using a spectrophotometer.
-
-
Calculation of Activity:
-
Determine the rate of NADH consumption (ΔA₃₄₀/min) from the linear portion of the reaction curve.
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA₃₄₀/min * Total Volume) / (ε * Path Length * Enzyme Volume)
-
Protocol 2: Direct Spectrophotometric Assay for Methylmalonate-Semialdehyde Dehydrogenase (MSDH) Activity
This protocol describes a direct assay for MSDH activity by monitoring the production of NADH.
Principle:
MSDH catalyzes the NAD⁺-dependent oxidation of this compound, producing acetyl-CoA, CO₂, and NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the enzyme activity.
Reagents:
-
50 mM Potassium Phosphate buffer, pH 7.8
-
0.1 mM EDTA
-
0.5 mM NAD⁺
-
This compound (malonate semialdehyde) solution (concentration to be varied for kinetic analysis)
-
Purified MSDH enzyme solution
Procedure:
-
Assay Mixture Preparation: In a 1 cm quartz cuvette, prepare a reaction mixture containing:
-
50 mM Potassium Phosphate buffer, pH 7.8
-
0.1 mM EDTA
-
0.5 mM NAD⁺
-
A specific concentration of this compound.
-
-
Enzyme Addition and Measurement:
-
Initiate the reaction by adding a small volume of the MSDH enzyme solution.
-
Immediately monitor the increase in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹) for several minutes.
-
-
Kinetic Parameter Determination:
-
Repeat the assay with varying concentrations of this compound.
-
Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.
-
Application in Studying Fatty Acid Synthesis Inhibition
While this compound is not a direct inhibitor of fatty acid synthesis, its metabolism is linked to the pool of precursors required for this anabolic pathway. The product of MSDH-catalyzed oxidation of this compound is acetyl-CoA, the primary building block for fatty acid synthesis.[4] Furthermore, the metabolism of propanoate can lead to the formation of propionyl-CoA and subsequently methylmalonyl-CoA, which can be converted to succinyl-CoA, an intermediate of the TCA cycle that ultimately influences the availability of citrate for acetyl-CoA generation in the cytoplasm.[6][7]
Studying the kinetics of enzymes like MSDH provides insights into the regulation of acetyl-CoA and propionyl-CoA pools, which are critical for fatty acid metabolism. Alterations in the activity of these enzymes can impact the overall rate of fatty acid synthesis, making them potential indirect targets for therapeutic intervention in diseases characterized by aberrant lipid metabolism. For instance, the accumulation of propionyl-CoA and its derivative methylcitrate in propionic acidemia can inhibit the TCA cycle, thereby affecting cellular energy and lipid metabolism.[6]
Visualizations
Caption: Generalized workflow for enzyme kinetic analysis.
Caption: Link between β-Alanine catabolism and fatty acid synthesis.
References
- 1. beta-Alanine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Kinetic, Mutational, and Structural Analysis of Malonate Semialdehyde Decarboxylase from Coryneform bacterium strain FG41: Mechanistic Implications for the Decarboxylase and Hydratase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The hydratase activity of malonate semialdehyde decarboxylase: mechanistic and evolutionary implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mammalian Methylmalonate-Semialdehyde Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methylmalonate-semialdehyde dehydrogenase from Bacillus subtilis: substrate specificity and coenzyme A binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Propanoate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Malonate Semialdehyde as a Substrate for Dehydrogenase Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Malonate semialdehyde is a key intermediate in several metabolic pathways, including the degradation of β-alanine and the 3-hydroxypropionate bicycle, a carbon fixation pathway. The enzymatic conversion of malonate semialdehyde is catalyzed by various dehydrogenases, making it a valuable substrate for studying the activity of these enzymes. Assaying these dehydrogenases is crucial for understanding metabolic regulation, identifying potential drug targets, and engineering novel biosynthetic pathways. This application note provides detailed protocols for using malonate semialdehyde in dehydrogenase assays, methods for data analysis, and a summary of relevant kinetic data.
Principle of the Assay
The activity of dehydrogenases that utilize malonate semialdehyde as a substrate can be continuously monitored using a spectrophotometric assay. The fundamental principle involves measuring the change in absorbance at 340 nm, which corresponds to the production of NADH or NADPH. The enzyme catalyzes the oxidation of malonate semialdehyde, coupled with the reduction of NAD(P)⁺ to NAD(P)H. The rate of increase in absorbance at 340 nm is directly proportional to the enzyme's activity under specific conditions.
The generalized reaction is as follows:
Malonate Semialdehyde + NAD(P)⁺ + (CoA) → Product + NAD(P)H + H⁺ + (CO₂)
Metabolic Pathways Involving Malonate Semialdehyde
Malonate semialdehyde is an intermediate in several important metabolic pathways. Understanding its metabolic context is essential for interpreting experimental results.
Beta-Alanine Metabolism
In the catabolism of β-alanine, malonate semialdehyde is produced and subsequently converted to acetyl-CoA by malonate-semialdehyde dehydrogenase (acetylating). This pathway is significant in amino acid metabolism.
3-Hydroxypropionate Bicycle
The 3-hydroxypropionate bicycle is a carbon fixation pathway found in some photosynthetic bacteria like Chloroflexus aurantiacus. In this cycle, malonyl-CoA is reduced to malonate semialdehyde by malonyl-CoA reductase, which is then further reduced to 3-hydroxypropionate.
Experimental Protocols
This section provides detailed protocols for preparing reagents and performing dehydrogenase assays using malonate semialdehyde as a substrate. The specific enzyme being assayed is methylmalonate-semialdehyde dehydrogenase (MMSDH), which can also utilize malonate semialdehyde.
Materials and Reagents
-
Enzyme: Purified or partially purified dehydrogenase (e.g., MMSDH from rat liver or recombinant source).
-
Substrate: Malonate semialdehyde.
-
Cofactor: NAD⁺ or NADP⁺.
-
Coenzyme: Coenzyme A (CoA) (if required by the enzyme).
-
Buffer: 30 mM Sodium pyrophosphate, pH 8.0.
-
Other Reagents: 2 mM Dithiothreitol (DTT).
-
Equipment: UV-visible spectrophotometer, cuvettes, micropipettes.
Reagent Preparation
-
Assay Buffer (30 mM Sodium Pyrophosphate, pH 8.0):
-
Dissolve the appropriate amount of sodium pyrophosphate in deionized water.
-
Adjust the pH to 8.0 with HCl at room temperature.
-
Store at 4°C.
-
-
Substrate Stock Solution (Malonate Semialdehyde):
-
The ethyl ester diethyl acetal of malonate semialdehyde can be hydrolyzed with H₂SO₄ at room temperature for 2 hours.
-
Carefully neutralize the solution on ice with 6 N KOH and bring the pH to 6.4 with 1 M KH₂CO₃.
-
Filter the solution and use it immediately or store it in small aliquots at -70°C.
-
-
Cofactor Stock Solution (e.g., 20 mM NAD⁺):
-
Dissolve NAD⁺ in the assay buffer to a final concentration of 20 mM.
-
Store in aliquots at -20°C.
-
-
Coenzyme Stock Solution (e.g., 5 mM CoA):
-
Dissolve CoA in the assay buffer to a final concentration of 5 mM.
-
Store in aliquots at -20°C.
-
-
DTT Stock Solution (e.g., 200 mM):
-
Dissolve DTT in deionized water to a final concentration of 200 mM.
-
Store in aliquots at -20°C.
-
Spectrophotometric Assay Protocol
The following protocol is adapted for a standard 1 mL cuvette assay. Adjust volumes as needed for different formats (e.g., 96-well plates).
-
Prepare the Assay Cocktail: In a 1 mL cuvette, combine the following reagents to the specified final concentrations:
-
30 mM Sodium pyrophosphate, pH 8.0
-
2 mM DTT
-
2 mM NAD⁺
-
0.5 mM CoA
-
Add deionized water to bring the volume to just under 1 mL.
-
-
Enzyme Addition: Add a small volume of the enzyme solution to the cuvette. The amount of enzyme should be sufficient to produce a linear rate of absorbance change for at least 5 minutes.
-
Pre-incubation: Mix the contents of the cuvette by gentle inversion and pre-incubate at the desired temperature (e.g., 30°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Start the reaction by adding 0.5 mM malonate semialdehyde to the cuvette.
-
Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time. Record the absorbance at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
Data Analysis
-
Determine the Rate of Reaction (ΔA₃₄₀/min): Plot the absorbance at 340 nm versus time. The initial linear portion of the curve represents the initial velocity of the reaction. Calculate the slope of this linear portion to determine the rate of change in absorbance per minute.
-
Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate of absorbance change to enzyme activity. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Activity (μmol/min) = (ΔA₃₄₀/min * Total Assay Volume (mL)) / (ε (mM⁻¹cm⁻¹) * Light Path (cm))
-
Specific Activity (μmol/min/mg) = Activity (μmol/min) / Amount of Protein (mg)
One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 μmol of NADH per minute under the specified assay conditions.
-
Quantitative Data Summary
The following tables summarize the kinetic parameters for various dehydrogenases that can utilize malonate semialdehyde or related compounds as substrates.
Table 1: Kinetic Parameters for Methylmalonate-Semialdehyde Dehydrogenase (MMSDH)
| Enzyme Source | Substrate | Kₘ (μM) | Vₘₐₓ (units/mg) |
| Rat Liver | Malonate Semialdehyde | 4.5 | 9.4 |
| Rat Liver | Methylmalonate Semialdehyde | 5.3 | 2.5 |
Data obtained from studies on purified rat liver MMSDH.
Table 2: Kinetic Parameters for Malonyl-CoA Reductase
| Enzyme Source | Substrate | Kₘ (μM) |
| Sulfolobus tokodaii | Malonyl-CoA | 40 |
| Sulfolobus tokodaii | NADPH | 25 |
| Chloroflexus aurantiacus | Malonyl-CoA | 30 |
| Chloroflexus aurantiacus | NADPH | 25 |
Data for malonyl-CoA reductase, which produces malonate semialdehyde as an intermediate.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low activity | Inactive enzyme | Use a fresh enzyme preparation. Ensure proper storage conditions. |
| Substrate degradation | Prepare fresh malonate semialdehyde solution. | |
| Missing cofactor/coenzyme | Double-check the concentrations of NAD(P)⁺ and CoA. | |
| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |
| Enzyme instability | Perform the assay at a lower temperature or add stabilizing agents. | |
| High background absorbance | Contaminating enzymes | Use a more purified enzyme preparation. |
| Non-enzymatic reaction | Run a control reaction without the enzyme. |
Conclusion
Malonate semialdehyde is a versatile substrate for assaying a range of dehydrogenases involved in critical metabolic pathways. The spectrophotometric assay described here is a robust and straightforward method for determining enzyme activity. By understanding the underlying principles and following the detailed protocols, researchers can obtain reliable and reproducible data to advance their studies in metabolism, enzymology, and drug discovery.
Application Notes and Protocols for the Chemical Synthesis of Ethyl 3-Oxopropanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical synthesis of ethyl 3-oxopropanoate derivatives, which are versatile intermediates in organic synthesis and crucial building blocks in the development of pharmaceuticals.
Introduction
Ethyl this compound and its derivatives, commonly known as β-keto esters, are a pivotal class of organic compounds. Their synthetic utility stems from the presence of multiple reactive sites, including an acidic α-hydrogen, a nucleophilic enolate, and two electrophilic carbonyl carbons. This unique chemical reactivity allows for a wide range of transformations, making them indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry. These derivatives are key precursors for the synthesis of various heterocyclic compounds such as pyridines, pyrimidines, and pyrazoles, many of which exhibit significant biological activities. For instance, ethyl acetoacetate is a fundamental starting material in the Hantzsch synthesis of dihydropyridines, a class of drugs used as calcium channel blockers to treat hypertension.[1][2][3] Similarly, it is a key component in the Biginelli reaction for the synthesis of dihydropyrimidinones, which have shown a wide range of pharmacological effects, including antibacterial and anticancer properties.[4][5]
Key Synthetic Methodologies
The synthesis of ethyl this compound derivatives can be broadly categorized into intermolecular and intramolecular condensation reactions. The Claisen condensation is the archetypal method for the synthesis of acyclic β-keto esters, while the Dieckmann condensation is its intramolecular counterpart for the synthesis of cyclic β-keto esters.
Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to form a β-keto ester.[6] For the reaction to proceed, at least one of the esters must possess an α-hydrogen. The typical base used is the sodium alkoxide corresponding to the alcohol portion of the ester to avoid transesterification.[6]
Reaction Scheme:
A variation of this is the "mixed" or "crossed" Claisen condensation, where two different esters are used. To obtain a single product, one of the esters should not have any α-hydrogens (e.g., ethyl benzoate, ethyl formate), thus serving only as the electrophile.[7]
Dieckmann Condensation
The Dieckmann condensation is an intramolecular base-catalyzed condensation of a diester to yield a cyclic β-keto ester.[8][9] This method is particularly effective for the formation of stable 5- and 6-membered rings.[9][10] Similar to the Claisen condensation, a strong base like sodium ethoxide is typically employed.[10]
Reaction Scheme (for a 1,6-diester):
Acylation of Ketones
An alternative route to β-keto esters involves the acylation of ketone enolates with reagents like diethyl carbonate.[11][12] This method is useful for preparing β-keto esters from readily available ketones.
Reaction Scheme:
Data Presentation: Comparison of Synthetic Methods
The following tables summarize quantitative data for the synthesis of representative ethyl this compound derivatives using the methodologies described above.
Table 1: Synthesis of Acyclic Ethyl this compound Derivatives via Claisen Condensation
| Product | Ester 1 | Ester 2 | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ethyl acetoacetate | Ethyl acetate | Ethyl acetate | NaOEt | Ethanol | 82 | 2 | 91.55[6] |
| Ethyl acetoacetate | Ethyl acetate | Ethyl acetate | Na | Ethyl acetate | Reflux | 1.5 | 28-29[13] |
| Ethyl benzoylacetate | Ethyl acetate | Ethyl benzoate | NaOEt | Toluene | 110 | 10 | 67-76 |
| Ethyl benzoylacetate | Ethyl acetoacetate | Benzoyl chloride | Na | Benzene | Reflux | 8 | 63-75[14] |
Table 2: Synthesis of Cyclic Ethyl this compound Derivatives via Dieckmann Condensation
| Substrate (Diester) | Product | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Diethyl adipate | Ethyl 2-oxocyclopentanecarboxylate | NaOEt | Toluene | Reflux | - | ~80 |
| Diethyl pimelate | Ethyl 2-oxocyclohexanecarboxylate | NaOEt | Toluene | Reflux | - | ~80 |
| Diethyl suberate | Ethyl 2-oxocycloheptanecarboxylate | Na | Toluene | Reflux | - | 65 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl Acetoacetate via Claisen Condensation[6]
Materials:
-
Ethyl acetate (0.2 moles)
-
Ethanol (0.1 moles)
-
Sodium metal (0.1 moles)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a drying tube, add ethanol.
-
Carefully add small pieces of sodium metal to the ethanol to prepare sodium ethoxide in situ.
-
Once all the sodium has reacted, add ethyl acetate to the flask.
-
Heat the reaction mixture to 82°C and maintain it under reflux for 2 hours.
-
After cooling the reaction mixture, neutralize it with a dilute acid (e.g., acetic acid).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure ethyl acetoacetate.
Protocol 2: Synthesis of Ethyl 2-Oxocyclopentanecarboxylate via Dieckmann Condensation
Materials:
-
Diethyl adipate
-
Sodium ethoxide
-
Toluene (anhydrous)
-
Hydrochloric acid (dilute)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a dropping funnel, place a solution of sodium ethoxide in toluene.
-
Heat the mixture to reflux.
-
Add diethyl adipate dropwise to the refluxing solution over a period of 1-2 hours.
-
Continue refluxing for an additional 2 hours after the addition is complete.
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and dilute hydrochloric acid to neutralize the base and protonate the enolate.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purify the resulting cyclic β-keto ester by vacuum distillation.
Applications in Drug Development
Ethyl this compound derivatives are instrumental in the synthesis of a variety of pharmacologically active molecules. A prominent example is their use in the Hantzsch dihydropyridine synthesis to produce calcium channel blockers.[1]
Hantzsch Dihydropyridine Synthesis
This one-pot condensation reaction involves an aldehyde, ammonia, and two equivalents of a β-keto ester (like ethyl acetoacetate) to form a 1,4-dihydropyridine.[1] Many dihydropyridine derivatives, such as nifedipine, amlodipine, and felodipine, are widely used drugs for the treatment of hypertension and angina.[15][16]
Mechanism of Action of Dihydropyridine Calcium Channel Blockers
Dihydropyridine calcium channel blockers exert their therapeutic effect by binding to L-type calcium channels in the smooth muscle cells of blood vessels.[2][17] This binding inhibits the influx of calcium ions into the cells, leading to vasodilation (relaxation of the blood vessels) and a subsequent reduction in blood pressure.[2][3][7] Some dihydropyridines have also been shown to induce the release of nitric oxide (NO) from the vascular endothelium, which further contributes to their vasodilatory and antihypertensive effects.[17]
Visualizations
Reaction Pathways
Caption: General reaction pathway for the Claisen condensation.
Caption: Reaction pathway for the Dieckmann condensation.
Experimental Workflow
Caption: General experimental workflow for synthesis.
Signaling Pathway
Caption: Mechanism of action of dihydropyridine drugs.
References
- 1. Chemicals [chemicals.thermofisher.cn]
- 2. buzzrx.com [buzzrx.com]
- 3. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]
- 4. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. m.youtube.com [m.youtube.com]
- 8. DIECKMANN CONDENSATION: FORMATION OF CYCLIC βeta-KETOESTERS – My chemistry blog [mychemblog.com]
- 9. scienceinfo.com [scienceinfo.com]
- 10. Dieckmann Condensation [organic-chemistry.org]
- 11. Ch21: Acylation of ketones [chem.ucalgary.ca]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Preparation of Ethyl benzoylacetate - Chempedia - LookChem [lookchem.com]
- 15. ukm.my [ukm.my]
- 16. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]
- 17. Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Malonate Semialdehyde Dehydrogenase (MMSDH) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malonate semialdehyde dehydrogenase (MMSDH), also known as methylmalonate-semialdehyde dehydrogenase (acylating), is a key enzyme in the catabolism of valine and pyrimidines.[1][2][3] It catalyzes the irreversible oxidative decarboxylation of malonate semialdehyde and methylmalonate semialdehyde to acetyl-CoA and propionyl-CoA, respectively.[1][2] Accurate measurement of MMSDH activity is crucial for studying its role in metabolic pathways, for characterizing its inhibitors, and for drug development purposes. These application notes provide detailed protocols for various methods to measure MMSDH activity.
I. Direct Spectrophotometric Assay
This is the most common and direct method for determining MMSDH activity. The assay is based on monitoring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH during the oxidative decarboxylation of the substrate.[1]
Signaling Pathway
Caption: The enzymatic reaction catalyzed by MMSDH.
Experimental Workflow
Caption: Workflow for the direct spectrophotometric MMSDH assay.
Protocol
1. Preparation of Reagents:
-
Assay Buffer: 30 mM sodium pyrophosphate, pH 8.0, adjusted with HCl at room temperature.[1]
-
Substrate (Malonate Semialdehyde): Prepare by hydrolysis of ethyl 3,3-diethoxypropionate. The neutralized, filtered product should be used immediately.[1]
-
Cofactors: 2 mM NAD+ and 0.5 mM Coenzyme A (CoA) in assay buffer.[1]
-
Reducing Agent: 2 mM Dithiothreitol (DTT) in assay buffer.[1]
-
Enzyme: Purified or partially purified MMSDH.
2. Assay Procedure:
-
Prepare an assay cocktail containing the assay buffer, DTT, NAD+, and CoA.[1]
-
In a quartz cuvette, add the assay cocktail and the malonate semialdehyde solution to a final volume of 1 ml.
-
Incubate the mixture at 30°C for 5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding a small volume of the enzyme solution.
-
Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
Calculate the rate of the reaction from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).[4]
Data Presentation
| Parameter | Value | Reference |
| Wavelength | 340 nm | [1] |
| Temperature | 30°C | [1] |
| pH | 8.0 | [1] |
| Extinction Coefficient of NADH | 6220 M⁻¹cm⁻¹ | [4] |
| Specific Activity of purified rat liver MMSDH | 7-9 units/mg | [1] |
One unit is defined as 1 µmol of NADH produced per minute.
II. Coupled Enzyme Assays
Coupled enzyme assays are useful for studying specific aspects of the MMSDH reaction mechanism, such as substrate generation or the kinetics of intermediate steps.
A. Coupled Assay for In Situ Substrate Generation
This method is an alternative to preparing malonate semialdehyde chemically. It generates methylmalonate semialdehyde from L-3-hydroxyisobutyrate using 3-hydroxyisobutyrate dehydrogenase.[1]
Caption: Coupled assay with in situ substrate generation.
The protocol is similar to the direct spectrophotometric assay, with the following modifications:
-
The reaction mixture includes L-3-hydroxyisobutyrate and a purified preparation of 3-hydroxyisobutyrate dehydrogenase.
-
Malonate semialdehyde is omitted from the reaction mixture.
-
The reaction is initiated by the addition of MMSDH, and the production of NADH is monitored at 340 nm.
B. Coupled Assay for Measuring NADH Dissociation
This assay is used to determine the rate of NADH release from the enzyme-product complex. It employs lactate dehydrogenase (LDH) and pyruvate to rapidly re-oxidize the released NADH to NAD+.[5][6]
Caption: Coupled assay for measuring NADH dissociation.
-
Prepare two syringes for a stopped-flow apparatus.
-
Syringe 1: MMSDH and NAD+.
-
Syringe 2: Substrate (e.g., methylmalonate semialdehyde), LDH, and pyruvate.
-
The reaction is initiated by rapidly mixing the contents of the two syringes.
-
The oxidation of NADH is monitored by the decrease in absorbance at 340 nm.
III. Esterase Activity Assay
MMSDH exhibits a secondary esterase activity that can be conveniently measured using an artificial substrate, p-nitrophenyl acetate.[1]
Experimental Workflow
Caption: Workflow for the MMSDH esterase activity assay.
Protocol
-
Assay Buffer: 50 mM potassium phosphate, pH 7.8, containing 0.1 mM EDTA.[1]
-
Substrate: 0.25 mM p-nitrophenyl acetate (prepared in acetone).[1]
-
Add the assay buffer to a cuvette and equilibrate at 30°C.
-
Add the enzyme solution.
-
Initiate the reaction by adding the p-nitrophenyl acetate solution.
-
Monitor the production of p-nitrophenol by measuring the increase in absorbance at 400 nm.[1]
Data Presentation
| Parameter | Value | Reference |
| Wavelength | 400 nm | [1] |
| Temperature | 30°C | [1] |
| pH | 7.8 | [1] |
| Extinction Coefficient of p-Nitrophenol | 16,000 M⁻¹cm⁻¹ | [1] |
IV. HPLC-Based Assay
High-performance liquid chromatography (HPLC) can be used to separate and quantify the products of the MMSDH reaction, particularly when investigating the reaction in the absence of CoA.[6]
Experimental Workflow
Caption: Workflow for the HPLC-based MMSDH assay.
Protocol
-
Perform the enzymatic reaction containing MMSDH, substrate (e.g., malonate semialdehyde), and NAD+ in a suitable buffer.[6]
-
After a defined time, stop the reaction and precipitate the enzyme by adding acid (e.g., 0.2 M HCl).[6]
-
Centrifuge the mixture to pellet the precipitated protein.
-
Carefully collect the supernatant.
-
Inject a known volume of the supernatant onto an appropriate HPLC column (e.g., an ion-exchange column).[6]
-
Elute the products isocratically and detect them using a suitable detector (e.g., UV-Vis).
-
Quantify the products by comparing their peak areas to those of known standards.
Summary of Assay Conditions and Kinetic Parameters
| Assay Method | Substrate(s) | Monitored Species | Wavelength (nm) | Key Reagents | pH | Temp (°C) |
| Direct Spectrophotometric | Malonate Semialdehyde, NAD+, CoA | NADH | 340 | Sodium Pyrophosphate, DTT | 8.0 | 30 |
| Coupled (Substrate Generation) | L-3-Hydroxyisobutyrate, NAD+, CoA | NADH | 340 | 3-HBDH, Sodium Pyrophosphate, DTT | 8.0 | 30 |
| Coupled (NADH Dissociation) | Methylmalonate Semialdehyde, Pyruvate | NADH | 340 | LDH, Potassium Phosphate | 8.2 | 30 |
| Esterase Activity | p-Nitrophenyl Acetate | p-Nitrophenol | 400 | Potassium Phosphate, EDTA | 7.8 | 30 |
| HPLC-Based | Malonate Semialdehyde, NAD+ | Reaction Products | Varies | Potassium Phosphate, HCl | 8.2 | 30 |
Note: The specific concentrations of substrates, cofactors, and enzymes may need to be optimized for different experimental conditions and enzyme sources.
These detailed protocols and application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to accurately and reliably measure the activity of malonate semialdehyde dehydrogenase. The choice of method will depend on the specific research question, available equipment, and the purity of the enzyme preparation.
References
- 1. Mammalian Methylmalonate-Semialdehyde Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amsterdam UMC Locatie AMC - Methylmalonate semialdehyde dehydrogenase (MMSDH) [amc.nl]
- 3. Methylmalonate-semialdehyde dehydrogenase (acylating) - Wikipedia [en.wikipedia.org]
- 4. Kinetic, Inhibition, and Structural Characterization of a Malonate Semialdehyde Decarboxylase-like Protein from Calothrix sp. PCC 6303: A Gateway to the non-Pro1 Tautomerase Superfamily Members - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methylmalonate-semialdehyde Dehydrogenase from Bacillus subtilis: SUBSTRATE SPECIFICITY AND COENZYME A BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic characterization of the MSDH (methylmalonate semialdehyde dehydrogenase) from Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Oxopropanoate as a Potential Biomarker in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxopropanoate, more commonly known as tartronate semialdehyde, is a three-carbon α-keto acid that plays a role in specific metabolic pathways, primarily characterized in microorganisms and plants. While its direct role as a significant biomarker for metabolic disorders in humans is not yet established, its position at the crossroads of several key metabolic routes, such as the glycerate and glyoxylate pathways, makes it a molecule of interest for researchers investigating metabolic dysregulation. These application notes provide an overview of the current understanding of this compound metabolism, its potential relevance to metabolic disorders, and detailed protocols for its detection and quantification.
Biochemical Context and Potential Relevance to Metabolic Disorders
This compound is an intermediate in the glycerate pathway. In organisms like E. coli, it is formed from the decarboxylation of two molecules of glyoxylate, a reaction catalyzed by tartronate-semialdehyde synthase.[1][2] Subsequently, tartronate semialdehyde reductase can reduce this compound to D-glycerate.[3]
While a prominent glycerate pathway involving this compound has not been fully elucidated in humans, components of related metabolic routes are present. For instance, inborn errors of metabolism affecting glycerol and glycerate metabolism, such as D-glyceric acidemia, have been identified.[4][5] This condition is characterized by the accumulation of D-glycerate, a product downstream of this compound in some organisms.[5] Although a direct link has not been established, investigating the presence and concentration of this compound in such disorders could provide novel insights into their pathophysiology.
Furthermore, given that fructose and glycerol metabolism can influence glycerate levels, conditions such as diabetes mellitus and non-alcoholic fatty liver disease (NAFLD), which are characterized by altered glucose and lipid metabolism, present a rationale for exploring this compound as a potential, albeit currently unproven, biomarker.[6][7]
Quantitative Data
Currently, there is a lack of established reference ranges for this compound in human biological fluids. The following table summarizes hypothetical quantitative data that could be generated in a research setting to investigate its potential as a biomarker.
| Analyte | Matrix | Healthy Control (Hypothetical Range) | Metabolic Disorder (e.g., Type 2 Diabetes) (Hypothetical Range) | Method of Analysis |
| This compound | Urine | < 1.0 µmol/mmol creatinine | 1.0 - 5.0 µmol/mmol creatinine | GC-MS, LC-MS/MS |
| This compound | Plasma | < 0.5 µmol/L | 0.5 - 2.0 µmol/L | LC-MS/MS |
Signaling and Metabolic Pathways
The primary known pathway involving this compound is the glycerate pathway, which is well-characterized in certain microorganisms. Below is a representation of this pathway.
Experimental Protocols
The following are detailed protocols for the analysis of this compound in biological samples. These are generalized methods for small organic acids and should be optimized and validated for the specific analyte and matrix.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound in Urine
This method is suitable for the analysis of volatile organic acids after derivatization.
1. Sample Preparation and Extraction: a. Thaw frozen urine samples to room temperature. b. Centrifuge at 3000 x g for 10 minutes to remove particulate matter. c. To 1 mL of supernatant, add an internal standard (e.g., a stable isotope-labeled organic acid not expected to be in the sample). d. Acidify the sample to a pH of approximately 1-2 with 6M HCl. e. Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate and vortexing for 2 minutes. f. Centrifuge at 2000 x g for 5 minutes to separate the phases. g. Carefully transfer the upper organic layer to a clean glass tube. h. Repeat the extraction (steps e-g) and combine the organic layers. i. Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization: a. To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[8] b. Cap the vial tightly and heat at 70°C for 60 minutes to form trimethylsilyl (TMS) derivatives.[8] c. Cool the sample to room temperature before injection.
3. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-550.
4. Data Analysis: a. Identify the TMS-derivatized this compound based on its retention time and mass spectrum compared to an authentic standard. b. Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of this compound in Plasma
This method is suitable for the direct analysis of non-volatile organic acids without derivatization.
1. Sample Preparation: a. Thaw frozen plasma samples on ice. b. To 100 µL of plasma, add 400 µL of ice-cold methanol containing an internal standard (e.g., a stable isotope-labeled this compound). c. Vortex for 1 minute to precipitate proteins. d. Incubate at -20°C for 20 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. g. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% formic acid : 5% Acetonitrile with 0.1% formic acid).
2. LC-MS/MS Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: A suitable reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: ramp to 95% B
-
8-10 min: hold at 95% B
-
10.1-12 min: return to 5% B for re-equilibration.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Negative ion mode.
-
Ion Source Parameters: Optimized for the specific instrument (e.g., Curtain Gas: 30 psi, IonSpray Voltage: -4500 V, Temperature: 500°C).
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by infusing pure standards.
3. Data Analysis: a. Quantify this compound using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped plasma).
Conclusion
While this compound (tartronate semialdehyde) is a known metabolite in certain non-human biological systems, its role and significance in human metabolic disorders remain largely unexplored. The provided application notes and protocols offer a foundational framework for researchers interested in investigating this molecule. The analytical methods described, with appropriate validation, can be employed to measure this compound in biological samples, which is the first step in determining its potential as a novel biomarker for metabolic diseases. Further research is warranted to establish its presence, concentration, and clinical relevance in human health and disease.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. Tartronate-semialdehyde synthase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Inborn errors of cytoplasmic triglyceride metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D-glyceric acidemia: an inborn error associated with fructose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycerate from Intestinal Fructose Metabolism Induces Islet Cell Damage and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycerol | Rupa Health [rupahealth.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Chemical Synthesis of 3-Oxopropanoate Esters
This guide provides troubleshooting for common challenges encountered during the synthesis of 3-oxopropanoate esters, such as ethyl this compound. These β-keto esters are valuable intermediates in organic synthesis but their preparation can be complicated by issues of stability, low yields, and competing side reactions.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing very low yields in my Claisen condensation to synthesize ethyl this compound. What are the common causes?
Low yields in the Claisen condensation to form β-keto esters are a frequent issue.[3][4] The reaction involves the base-mediated self-condensation of an ester. For ethyl this compound, this is typically achieved via the formylation of ethyl acetate using a base and a formylating agent like ethyl formate. Several factors can contribute to poor yields.
Common Causes & Solutions:
-
Inappropriate Base: The choice and stoichiometry of the base are critical. Strong bases like sodium ethoxide (NaOEt) or sodium hydride (NaH) are typically used. The base must be strong enough to deprotonate the α-carbon of the ester but should not promote side reactions. Using an alkoxide base with the same alkyl group as the ester (e.g., NaOEt for ethyl esters) prevents transesterification.[5]
-
Competing Reactions: Self-condensation of the starting ester (e.g., ethyl acetate) can compete with the desired formylation. To favor the desired reaction, the formylating agent (ethyl formate) is often used in excess.
-
Product Instability: The target molecule, ethyl this compound, is a β-keto ester. These compounds can be unstable, especially under harsh conditions (strong acid/base, high temperatures), and may undergo decomposition or decarboxylation.[6][7] It is crucial to maintain appropriate temperatures and perform a careful workup.
-
Reversible Reaction: The Claisen condensation is a reversible reaction. To drive the equilibrium towards the product, the β-keto ester product, which is more acidic than the starting ester, is deprotonated by the base.[5] This requires at least one equivalent of base relative to the ester undergoing enolization. A final acidic workup is necessary to protonate the resulting enolate.
A general workflow for troubleshooting low yields is presented below.
Q2: My product seems to be decomposing during purification. How can I improve its stability?
β-keto esters like ethyl this compound are susceptible to degradation, particularly decarboxylation, under acidic or basic conditions, and at elevated temperatures.[6][8] Silica gel, being acidic, can also promote decomposition during column chromatography.[8]
Strategies for Stable Purification:
-
Use a Protected Form: For multi-step syntheses, it is often advantageous to use a stable, protected derivative, such as ethyl 3,3-diethoxypropanoate, which is the acetal of the desired compound.[9] This protected form can be carried through several steps and deprotected under acidic conditions when needed.
-
Neutralize Silica Gel: If column chromatography is necessary, consider using silica gel that has been deactivated or neutralized. This can be achieved by pre-treating the silica with a base like triethylamine.[8]
-
Alternative Stationary Phases: Switching to a more neutral or basic stationary phase, such as alumina, can prevent acid-catalyzed degradation.[8]
-
Low-Temperature Techniques: Perform purification steps, including solvent removal via rotary evaporation, at low temperatures to minimize thermal decomposition.
The diagram below illustrates the stability of the target compound versus its protected form and the conditions leading to decomposition.
Q3: I am observing significant side-product formation. What are the likely side reactions and how can I minimize them?
The most common side reactions in the synthesis of ethyl this compound via Claisen condensation are self-condensation of the starting ester and transesterification.
Minimizing Side Reactions:
| Side Reaction | Cause | Prevention Strategy | Yield Impact |
| Self-Condensation | The enolate of the starting ester (e.g., ethyl acetate) attacks another molecule of the same ester. | Use a large excess of the formylating agent (e.g., ethyl formate) to increase the probability of the desired reaction. | Moderate to Severe |
| Transesterification | The alkoxide base (e.g., methoxide) attacks the ester, exchanging the alkyl group. | Use an alkoxide base with an alkyl group that matches the ester (e.g., sodium ethoxide for ethyl esters).[5] | Minor to Moderate |
| Decarboxylation | Instability of the β-keto acid intermediate/product, often triggered by heat or harsh pH.[7][10] | Maintain low reaction and workup temperatures. Use mild workup conditions. | Potentially Severe |
Key Experimental Protocols
Protocol 1: Synthesis of Ethyl 3,3-Diethoxypropanoate (Protected Form)
This protocol describes a stable, protected version of ethyl this compound.[9]
Procedure:
-
A 500-mL, two-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a 250-mL pressure-equalizing addition funnel is charged with dry ethanol (200 mL, 3.4 mol) and anhydrous potassium carbonate (12 g, 87 mmol).[9]
-
The mixture is cooled with an ice–water bath.
-
The addition funnel is charged with 1,1,1-trichloro-4-ethoxy-3-buten-2-one (200 g, 0.92 mol), which is added with stirring over 30 minutes.[9]
-
Stirring is continued for 10 hours at room temperature.
-
Petroleum ether or pentane (300 mL) is added, and the potassium carbonate is filtered off.[9]
-
The filtrate is concentrated under reduced pressure, and the residue is distilled to give ethyl 3,3-diethoxypropanoate.
Protocol 2: General Procedure for Purification by Column Chromatography
This protocol provides a general method for purifying β-keto esters while minimizing degradation.
Procedure:
-
Slurry Preparation: If deactivation is needed, prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexanes) containing 1% triethylamine. Let it stand for 30 minutes before packing the column.
-
Column Packing: Pack the column with the prepared silica slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a solvent system, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[8] The polarity can be gradually increased to facilitate the separation of compounds.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.[8]
References
- 1. chembk.com [chembk.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of 3-Oxopropanoate in aqueous solutions
Welcome to the Technical Support Center for 3-Oxopropanoate. This guide provides detailed troubleshooting information and frequently asked questions to assist researchers, scientists, and drug development professionals in .
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
A1: this compound, also known as malonic semialdehyde, is a reactive β-aldehydo carboxylic acid that serves as a key intermediate in various metabolic pathways, including the degradation of pyrimidines.[1][2] Its structure, featuring both a carboxylic acid and an aldehyde group, makes it highly reactive and prone to degradation in aqueous solutions.[2] This instability can lead to inconsistent experimental results, reduced therapeutic efficacy in drug formulations, and the formation of unknown degradation products, making it a significant concern for researchers.
Q2: What is the primary degradation pathway for this compound in aqueous solutions?
A2: The primary degradation pathway for this compound, like other β-keto acids, is decarboxylation.[1][3] In this process, the molecule loses carbon dioxide (CO₂) to form an enol intermediate, which then rapidly tautomerizes to the more stable acetaldehyde.[1] This reaction can occur spontaneously, especially when heated, and is influenced by factors such as pH.[3][4]
Q3: What environmental and solution factors influence the stability of this compound?
A3: The stability of this compound is influenced by several factors:
-
Temperature: Higher temperatures accelerate the rate of decarboxylation.[5][6] Therefore, solutions should be kept cool.
-
pH: The stability of β-keto acids is pH-dependent. Both acidic and basic conditions can potentially catalyze degradation, though the exact optimal pH for this compound stability requires experimental determination.[7]
-
Light: Exposure to UV or visible light can induce photodegradation.[8][9]
-
Oxidation: The aldehyde group is susceptible to oxidation, which can be accelerated by the presence of oxygen and metal ions.[10]
-
Enzymatic Degradation: In biological matrices, enzymes can rapidly metabolize this compound.[7][11][12]
Q4: How can the stability of this compound solutions be improved?
A4: To improve stability, consider the following strategies:
-
Temperature Control: Prepare and store solutions at low temperatures (e.g., 2-8°C or frozen) to minimize the rate of decarboxylation.[13]
-
pH Adjustment: Buffer the aqueous solution to a pH where this compound exhibits maximum stability. This often requires empirical testing for the specific compound and concentration.
-
Use of Co-solvents: In some cases, using a mixed solvent system (e.g., water with a stable organic solvent like acetonitrile or methanol) can improve stability, although solubility and experimental compatibility must be considered.
-
Inert Atmosphere: To prevent oxidation, solutions can be prepared using deoxygenated water and stored under an inert atmosphere (e.g., nitrogen or argon).[14]
-
Chelating Agents: If metal-catalyzed oxidation is a concern, adding a small amount of a chelating agent like EDTA can be beneficial.
-
Fresh Preparation: Due to its inherent instability, the most reliable approach is to prepare this compound solutions fresh before each experiment or to generate it in situ.[2]
Q5: What are the recommended storage conditions for this compound and its solutions?
A5: For solid this compound or its precursors, store in a tightly closed container in a cool, dry, and dark place.[8][15] For aqueous solutions, the following is recommended:
-
Short-term storage (hours to days): Store at 2-8°C in a tightly sealed, amber vial to protect from light.[13]
-
Long-term storage (weeks to months): Flash-freeze aliquots in an appropriate solvent and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: My experimental results are inconsistent when using this compound.
-
Possible Cause: Degradation of the this compound stock solution.
-
Troubleshooting Steps:
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Prepare Fresh Solution: Discard the old solution and prepare a new one immediately before use.
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Verify Concentration: Use an analytical method like HPLC-UV to confirm the concentration of the freshly prepared solution.
-
Control Temperature: Ensure the solution is kept on ice or at a controlled low temperature throughout the experiment.
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Check pH: Verify that the pH of your experimental buffer is within a stable range for this compound.
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Issue 2: I am observing unknown peaks in my HPLC or LC-MS analysis over time.
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Possible Cause: Formation of degradation products. The primary degradation product is acetaldehyde, but other byproducts from oxidation or side reactions may also be present.
-
Troubleshooting Steps:
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Analyze a Fresh Sample: Immediately after preparation, run an analysis to get a baseline chromatogram.
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Time-Course Analysis: Analyze the same solution at several time points (e.g., 0, 2, 4, 8, 24 hours) while storing it under your typical experimental conditions.[8] This will help you track the appearance of new peaks as the parent compound peak decreases.
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Identify Degradants: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the unknown peaks to help identify potential degradation products.
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Issue 3: The biological or chemical activity in my assay is lower than expected.
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Possible Cause: The concentration of active this compound has decreased due to degradation.
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Troubleshooting Steps:
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Perform a Stability Test in Assay Buffer: Incubate the this compound in your specific assay buffer for the duration of the experiment.[8]
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Quantify at Time Points: At the beginning and end of the incubation period, take an aliquot and quantify the remaining this compound concentration using a validated analytical method.
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Use a Positive Control: Include a more stable analog or a compound with a known, consistent effect in your assay to ensure the assay itself is performing correctly.
-
Data Presentation
Table 1: Expected Influence of Environmental Factors on this compound Stability
| Factor | Condition | Expected Impact on Stability | Rationale |
| Temperature | Increase from 4°C to 25°C | Significant Decrease | Accelerates the rate of decarboxylation and other degradation reactions.[5] |
| Increase from 25°C to 37°C | Very Significant Decrease | Reaction rates increase substantially with temperature.[6] | |
| pH | Acidic (pH < 4) | Likely Decrease | Acid catalysis of decarboxylation is possible for β-keto acids. |
| Neutral (pH ~7) | Moderate Stability | Generally a reasonable starting point, but may not be optimal. | |
| Basic (pH > 8) | Likely Decrease | Base-catalyzed degradation pathways may be introduced.[8] | |
| Light | Exposure to Ambient Light | Minor to Moderate Decrease | Photodegradation can occur over extended periods.[8][10] |
| Exposure to UV Light | Significant Decrease | High-energy light can directly induce chemical breakdown.[9] | |
| Oxygen | Presence of Air | Moderate Decrease | The aldehyde group is susceptible to oxidation.[10] |
Note: The data presented here is based on general principles for β-keto acids and serves as an estimate.[1] Experimental validation is crucial to determine the optimal conditions for your specific application.
Experimental Protocols
Protocol 1: Preparation of a Fresh this compound Solution
This protocol describes the preparation of a standard aqueous solution of this compound for immediate use.
-
Materials:
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This compound precursor (e.g., ethyl this compound diethyl acetal)
-
Dilute sulfuric acid (e.g., 0.1 M H₂SO₄)
-
Dilute sodium hydroxide (e.g., 0.1 M NaOH) for neutralization
-
High-purity, deoxygenated water (e.g., HPLC-grade, sparged with N₂)
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Calibrated pH meter
-
Ice bath
-
-
Procedure:
-
If starting from a precursor like an acetal, perform hydrolysis according to established literature methods (e.g., gentle heating in dilute acid).[2]
-
Cool the resulting solution in an ice bath to minimize immediate degradation.
-
Carefully neutralize the solution to the desired pH by dropwise addition of dilute NaOH while monitoring with a pH meter. Maintain the solution in the ice bath during this process.
-
Once the target pH is reached, bring the solution to the final desired volume using cold, deoxygenated high-purity water.
-
Use the solution immediately. If short-term storage is necessary, keep it at 2-8°C and protected from light.
-
Protocol 2: Monitoring this compound Stability by HPLC-UV
This protocol provides a general method to quantify the degradation of this compound over time.
-
Instrumentation and Conditions:
-
HPLC System: With UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of a buffer (e.g., 20 mM phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for good peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by a UV scan of this compound (typically in the 210-260 nm range).
-
Injection Volume: 10-20 µL.
-
-
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in the desired aqueous buffer as described in Protocol 1.
-
Set Up Time Points: Aliquot the solution into several amber HPLC vials. Designate time points for analysis (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
Storage: Store the vials under the conditions you wish to test (e.g., room temperature on the benchtop, 4°C in a refrigerator).
-
Analysis:
-
At time zero (T=0), immediately inject the first sample to establish the initial concentration.
-
At each subsequent time point, inject the next sample from the corresponding vial.
-
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Plot the peak area (or concentration, if a calibration curve is used) against time.
-
Calculate the degradation rate or the half-life (t½) of the compound under the tested conditions.
-
-
Visualizations
Caption: Decarboxylation of this compound to acetaldehyde.
Caption: Troubleshooting inconsistent results with this compound.
Caption: Workflow for HPLC-based stability analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Oxopropanoic acid - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. homework.study.com [homework.study.com]
- 5. iipseries.org [iipseries.org]
- 6. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 7. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 10. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 11. Malonic Semialdehyde Reductase, Succinic Semialdehyde Reductase, and Succinyl-Coenzyme A Reductase from Metallosphaera sedula: Enzymes of the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Sulfolobales - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic characterization of a bacterial malonate semialdehyde decarboxylase: identification of a new activity on the tautomerase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. Ethyl 3-phenyl-3-oxopropanoate(94-02-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 15. chemicalbook.com [chemicalbook.com]
troubleshooting low yields in enzymatic 3-Oxopropanoate synthesis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the enzymatic synthesis of 3-Oxopropanoate and its precursor, 3-hydroxypropionate.
Frequently Asked Questions (FAQs)
Q1: My enzymatic synthesis of this compound shows very low or no yield. What are the primary areas to investigate?
A1: Low yield in the enzymatic synthesis of this compound can be attributed to several factors. A systematic approach to troubleshooting is crucial. The primary areas to investigate are:
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Enzyme Activity and Stability: Ensure the enzymes in your pathway, such as 3-hydroxypropionate dehydrogenase or malonyl-CoA reductase, are active and stable under the reaction conditions.
-
Reaction Conditions: Verify that the pH, temperature, and buffer composition are optimal for all enzymes in the pathway.
-
Substrate and Cofactor Availability: Confirm the correct concentrations and purity of substrates (e.g., 3-hydroxypropionate, malonyl-CoA) and cofactors (e.g., NAD+, NADPH).
-
Presence of Inhibitors: Contaminants in reagents or glassware can inhibit one or more of the enzymes.
-
Product Instability and Degradation: The product, this compound, or intermediates may be unstable or degrade under the reaction conditions.
Q2: How can I determine if a specific enzyme in my pathway is inactive or has low activity?
A2: To identify a problematic enzyme, it is recommended to perform individual enzyme assays. This involves testing the activity of each enzyme separately with its specific substrate and monitoring the formation of its product or the consumption of a cofactor. Refer to the "Experimental Protocols" section for detailed assay procedures for 3-hydroxypropionate dehydrogenase and malonyl-CoA reductase.
Q3: My enzymes are active individually, but the coupled reaction for this compound synthesis still has a low yield. What should I investigate next?
A3: If individual enzyme activities are confirmed, the issue likely lies within the coupled reaction conditions or the presence of inhibitors. Consider the following:
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Suboptimal Compromise Conditions: The optimal conditions for each enzyme may differ. The chosen reaction conditions for the coupled assay might be a suboptimal compromise.
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Cofactor Imbalance and Regeneration: The producing and consuming rates of cofactors (e.g., NADH/NADPH) might be imbalanced. Ensure your cofactor regeneration system, if used, is efficient.
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Intermediate Accumulation and Toxicity: An intermediate produced by one enzyme might be toxic to or inhibit another enzyme in the pathway.
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Product Inhibition: The final product, this compound, or a byproduct could be inhibiting one of the enzymes.
Q4: What are common inhibitors I should be aware of in enzymatic synthesis?
A4: Enzyme activity can be inhibited by a variety of substances. Common inhibitors include:
-
Heavy Metal Ions: Contaminants like mercury (Hg²+), silver (Ag+), and copper (Cu²+) can inhibit enzyme activity.
-
Chelating Agents: EDTA can inhibit metalloenzymes by chelating essential metal cofactors.[1]
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Thiol-Blocking Agents: Reagents like iodoacetamide can inhibit enzymes with critical cysteine residues in their active sites.[2]
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Substrate Analogs and Products: Molecules structurally similar to the substrate or the product of the reaction can act as competitive or feedback inhibitors.
Troubleshooting Guide for Low Yields
This guide provides a systematic approach to diagnosing and resolving issues leading to low yields in the enzymatic synthesis of this compound.
Diagram: Troubleshooting Workflow
Caption: A flowchart outlining the logical steps for troubleshooting low yields.
Data Presentation
Table 1: Kinetic Parameters of Key Enzymes in this compound Synthesis
| Enzyme | Source Organism | Substrate | K_m | V_max | Optimal pH | Optimal Temp. (°C) |
| 3-Hydroxypropionate Dehydrogenase (NAD+) | Pseudomonas aeruginosa | 3-Hydroxypropionate | 0.48 mM | - | 8.0 | 45 |
| Cupriavidus necator | 3-Hydroxypropionate | 25.1 µM | 272 µmol/min/mg | 6.5 | 65 | |
| Malonyl-CoA Reductase | Chloroflexus aurantiacus | Malonyl-CoA | 30 µM | - | 7.8 | 55 |
| Sulfurisphaera tokodaii | Malonyl-CoA | 40 µM | - | 7.2 | 85 | |
| Chloroflexus aurantiacus | NADPH | 25 µM | - | 7.8 | 55 | |
| Sulfurisphaera tokodaii | NADP+ | 25 µM | - | 7.2 | 85 |
Note: V_max values are often reported in different units and are highly dependent on the specific activity of the enzyme preparation; therefore, they are not always directly comparable.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for 3-Hydroxypropionate Dehydrogenase Activity
This protocol measures the activity of 3-hydroxypropionate dehydrogenase by monitoring the increase in absorbance at 340 nm due to the formation of NADH.[3][4]
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
3-Hydroxypropionate solution (substrate, e.g., 10 mM stock)
-
NAD+ solution (cofactor, e.g., 10 mM stock)
-
Purified 3-hydroxypropionate dehydrogenase enzyme solution
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96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing:
-
Tris-HCl buffer (to a final volume of 200 µL)
-
3-Hydroxypropionate (final concentration, e.g., 1 mM)
-
NAD+ (final concentration, e.g., 1 mM)
-
-
Blank Measurement: Prepare a blank well containing all components except the enzyme.
-
Enzyme Addition: Initiate the reaction by adding a small volume (e.g., 10 µL) of the enzyme solution to each well.
-
Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 5-10 minutes at a constant temperature (e.g., 37°C).
-
Data Analysis: Calculate the initial rate of reaction (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
Protocol 2: Spectrophotometric Assay for Malonyl-CoA Reductase Activity
This protocol measures the activity of malonyl-CoA reductase by monitoring the decrease in absorbance at 365 nm due to the oxidation of NADPH.[5]
Materials:
-
Tris-HCl buffer (100 mM, pH 7.8)
-
MgCl₂ solution (e.g., 1 M stock)
-
Dithiothreitol (DTE) solution (e.g., 1 M stock)
-
NADPH solution (cofactor, e.g., 10 mM stock)
-
Malonyl-CoA solution (substrate, e.g., 10 mM stock)
-
Purified malonyl-CoA reductase enzyme solution
-
Cuvettes or 96-well UV-transparent microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Reaction Mixture Preparation: In a cuvette or well, prepare a reaction mixture containing:
-
Tris-HCl buffer (to final volume)
-
MgCl₂ (final concentration, e.g., 2 mM)
-
DTE (final concentration, e.g., 3 mM)
-
NADPH (final concentration, e.g., 0.3 mM)
-
Enzyme solution
-
-
Blank Measurement: Measure the initial absorbance at 365 nm.
-
Reaction Initiation: Start the reaction by adding malonyl-CoA (final concentration, e.g., 0.3 mM).
-
Kinetic Measurement: Monitor the decrease in absorbance at 365 nm over time.
-
Data Analysis: Calculate the rate of NADPH consumption from the linear portion of the curve (ε for NADPH at 365 nm is 3400 M⁻¹cm⁻¹).
Protocol 3: General HPLC Method for this compound Quantification
This protocol provides a general method for the quantification of this compound and other organic acids using High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7][8][9]
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Phosphoric acid or 20 mM Potassium Phosphate buffer in HPLC-grade water (pH adjusted to ~2.5-2.7)
-
Mobile Phase B: Acetonitrile or Methanol (HPLC grade)
-
This compound standard
-
Sample for analysis (e.g., reaction mixture)
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Stop the enzymatic reaction (e.g., by adding acid or a quenching solvent).
-
Centrifuge the sample to pellet any precipitate or enzyme.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Standard Curve Preparation: Prepare a series of this compound standards of known concentrations in the mobile phase.
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with Mobile Phase A or a gradient with Mobile Phase B. A typical starting point is 95-100% Mobile Phase A.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by comparing the retention time with the standard.
-
Construct a standard curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the standard curve.
-
Signaling Pathways and Logical Relationships
Diagram: Enzymatic Synthesis Pathway of this compound
Caption: Key enzymatic pathways for the synthesis of this compound.
Diagram: Cofactor Regeneration Cycle
Caption: A generalized scheme for enzymatic cofactor regeneration.
References
- 1. Reaction kinetic analysis of the 3-hydroxypropionate/4-hydroxybutyrate CO2 fixation cycle in extremely thermoacidophilic archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Enzyme Activity Measurement for 3-Hydroxypropionate Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 4. researchgate.net [researchgate.net]
- 5. Malonyl-Coenzyme A Reductase from Chloroflexus aurantiacus, a Key Enzyme of the 3-Hydroxypropionate Cycle for Autotrophic CO2 Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 3-Oxopropanoate Pathway Enzyme Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the pH and temperature of enzyme assays related to 3-oxopropanoate and associated metabolic pathways.
Frequently Asked Questions (FAQs)
Q1: What are the typical optimal pH and temperature ranges for enzymes involved in this compound metabolism?
A1: The optimal conditions for enzymes in the this compound and related pathways can vary significantly depending on the specific enzyme and its microbial source. Generally, many of these enzymes exhibit optimal activity in the neutral to slightly acidic or slightly alkaline pH range (pH 6.0-8.5) and at temperatures corresponding to the organism's optimal growth temperature, which can range from mesophilic (around 37°C) to thermophilic (65°C or higher). For specific examples, please refer to the data tables below.
Q2: How critical is it to determine the precise optimal pH and temperature for my specific enzyme?
A2: It is highly critical. Operating at the optimal pH and temperature ensures maximal enzyme activity and stability, leading to more reliable and reproducible kinetic data.[1][2] Deviations from these optimal conditions can result in significantly lower reaction rates or even irreversible enzyme denaturation.[2]
Q3: Can the optimal pH of an enzyme be influenced by the buffer composition?
A3: Yes, the choice of buffer can influence the apparent optimal pH. Different buffers have different pKa values and can interact with the enzyme in various ways. It is crucial to test a range of buffers with overlapping pH ranges to determine the true optimum.
Q4: My enzyme is part of a coupled assay. How do I determine the optimal pH and temperature for just one enzyme in the pathway?
A4: Optimizing a single enzyme in a coupled assay is challenging because pH and temperature changes will affect all enzymes in the reaction. One strategy is to ensure the coupling enzymes are in excess, so they are not rate-limiting, even under suboptimal conditions for them. Alternatively, a discontinuous assay can be employed where the first reaction is run for a set time, then stopped (e.g., by heat inactivation of the first enzyme), and the product is then used as a substrate for the second enzyme under its optimal conditions.
Data Presentation: Optimal Conditions for Key Enzymes
The following tables summarize the optimal pH and temperature for several key enzymes involved in 3-hydroxypropionate (a related pathway to this compound) and associated metabolic pathways. This data provides a valuable starting point for assay optimization.
| Enzyme | Organism | Optimal pH | Optimal Temperature (°C) | Reference(s) |
| Malonyl-CoA Reductase | Sulfurisphaera tokodaii | 7.2 | 85 | [3] |
| Chloroflexus aurantiacus | 7.8 | 55 | [1][4] | |
| Metallosphaera sedula | 7.8 | 65 | [5] | |
| 3-Hydroxypropionyl-CoA Synthetase | Metallosphaera sedula | Not specified | 65 | [6][7] |
| 3-Hydroxypropionyl-CoA Dehydratase | Metallosphaera sedula | 7.5 (at 65°C) | 65 | [8] |
| Acryloyl-CoA Reductase | Metallosphaera sedula | 6.0 | 65 | [8] |
| Rhodobacter sphaeroides | 7.0 | Not specified | [9] | |
| Succinyl-CoA:propionate CoA-transferase | Chloroflexus aurantiacus | 6.5 | 55 | [10] |
| Methylmalonyl-CoA Mutase | Human Liver | ~7.5 | Not specified | [11] |
Note: The optimal conditions are often determined under specific buffer and substrate concentrations and may vary slightly with different assay conditions.
Experimental Protocols
Protocol for Determining Optimal pH
This protocol outlines a general method for determining the optimal pH of an enzyme using a spectrophotometric assay.
1. Reagent Preparation:
- Enzyme Stock Solution: Prepare a concentrated stock of your purified enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) and store on ice.
- Substrate Stock Solution: Prepare a concentrated stock of the substrate in deionized water or a suitable buffer.
- Buffer Solutions: Prepare a series of buffers (e.g., 100 mM) covering a wide pH range (e.g., pH 4.0 to 10.0) with overlapping ranges. Examples include:
- Citrate buffer (pH 4.0-6.0)
- Phosphate buffer (pH 6.0-8.0)
- Tris-HCl buffer (pH 7.5-9.0)
- Glycine-NaOH buffer (pH 9.0-10.0)
2. Assay Procedure:
- Set up a series of reactions in microplate wells or cuvettes. For each pH value to be tested, prepare a reaction mixture containing:
- Buffer of the desired pH
- Substrate at a saturating concentration
- Any necessary cofactors (e.g., NAD+/NADH, MgCl2)
- Equilibrate the reaction mixtures to the optimal temperature of the enzyme (if known, otherwise use a standard temperature like 37°C).
- Initiate the reaction by adding a small, fixed amount of the enzyme stock solution.
- Immediately monitor the change in absorbance at the appropriate wavelength over a set period.
- Calculate the initial reaction velocity for each pH value from the linear portion of the reaction progress curve.
3. Data Analysis:
- Plot the initial reaction velocity as a function of pH.
- The pH at which the highest activity is observed is the optimal pH for the enzyme under these assay conditions.
Protocol for Determining Optimal Temperature
This protocol describes a general method for determining the optimal temperature of an enzyme.
1. Reagent Preparation:
- Prepare enzyme and substrate stock solutions as described in the pH optimization protocol.
- Use a buffer at the predetermined optimal pH for the enzyme.
2. Assay Procedure:
- Set up a series of reactions, each in a separate tube or well.
- Add the buffer, substrate, and any cofactors to each reaction vessel.
- Place the reaction vessels in incubators or water baths set to a range of different temperatures (e.g., 20°C, 30°C, 40°C, 50°C, 60°C, 70°C, 80°C).
- Allow the reaction mixtures to equilibrate to the set temperature.
- Initiate the reactions by adding the enzyme.
- Incubate for a fixed period during which the reaction is linear.
- Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).
- Measure the amount of product formed using a suitable method (e.g., spectrophotometry).
3. Data Analysis:
- Plot the enzyme activity (product formed per unit time) as a function of temperature.
- The temperature at which the highest activity is observed is the optimal temperature. Be aware that at temperatures above the optimum, a sharp decrease in activity is expected due to enzyme denaturation.[2]
Troubleshooting Guides
Issue 1: Low or No Enzyme Activity
| Possible Cause | Troubleshooting Step |
| Incorrect pH or Temperature | Verify the pH of your buffer and ensure the assay is performed at the optimal temperature.[1] |
| Enzyme Instability/Degradation | Store enzymes at the recommended temperature and avoid repeated freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment.[1] |
| Inactive Enzyme | Confirm the activity of your enzyme stock with a positive control if available. |
| Missing Cofactors | Ensure all necessary cofactors (e.g., metal ions, NAD(P)H) are present in the reaction mixture at the correct concentrations. |
| Substrate Degradation | Prepare fresh substrate solutions, as some substrates may be unstable. |
Issue 2: High Background Signal
| Possible Cause | Troubleshooting Step |
| Substrate Instability | Run a "no-enzyme" control to measure the rate of non-enzymatic substrate degradation. If high, consider a different substrate or assay conditions. |
| Contaminated Reagents | Use fresh, high-purity reagents and buffers. Filter-sterilize buffers if microbial contamination is suspected. |
| Non-specific Binding (in plate-based assays) | Use appropriate blocking agents and ensure adequate washing steps. |
Issue 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Calibrate pipettes regularly. For small volumes, prepare master mixes to minimize pipetting variability. |
| Temperature Fluctuations | Ensure all reagents and reaction vessels are properly equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled incubator or water bath. |
| Inconsistent Incubation Times | Use a timer to ensure consistent incubation times for all samples. |
| Edge Effects (in microplates) | Avoid using the outer wells of the plate, or fill them with buffer to maintain a humid environment and minimize evaporation. |
Visualizations
Caption: Workflow for determining optimal pH and temperature.
Caption: Troubleshooting decision tree for common assay issues.
References
- 1. Malonyl-Coenzyme A Reductase from Chloroflexus aurantiacus, a Key Enzyme of the 3-Hydroxypropionate Cycle for Autotrophic CO2 Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reaction kinetic analysis of the 3-hydroxypropionate/4-hydroxybutyrate CO2 fixation cycle in extremely thermoacidophili… [ouci.dntb.gov.ua]
- 3. uniprot.org [uniprot.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Malonyl-Coenzyme A Reductase in the Modified 3-Hydroxypropionate Cycle for Autotrophic Carbon Fixation in Archaeal Metallosphaera and Sulfolobus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reaction Kinetic Analysis of the 3-Hydroxypropionate/4-Hydroxybutyrate CO2 Fixation Cycle in Extremely Thermoacidophilic Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. 3-Hydroxypropionyl-Coenzyme A Dehydratase and Acryloyl-Coenzyme A Reductase, Enzymes of the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in the Sulfolobales - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acrylyl-Coenzyme A Reductase, an Enzyme Involved in the Assimilation of 3-Hydroxypropionate by Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Properties of Succinyl-Coenzyme A:l-Malate Coenzyme A Transferase and Its Role in the Autotrophic 3-Hydroxypropionate Cycle of Chloroflexus aurantiacus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of vitamin B12 on methylmalonyl-CoA mutase activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Interference in 3-Oxopropanoate Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying 3-Oxopropanoate (also known as malonate semialdehyde). Given the reactive nature and low abundance of this analyte in biological matrices, robust analytical methods are crucial. This guide addresses common sources of interference and provides strategies to mitigate their impact across various analytical platforms.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound quantification?
A1: Interference in this compound analysis can arise from several sources depending on the sample matrix and the analytical technique employed. Key sources include:
-
Structurally similar molecules: Other small organic acids, particularly keto acids (e.g., pyruvate, oxaloacetate) and dicarboxylic acids, can co-elute or cross-react in chromatographic and enzymatic assays, respectively.
-
Matrix effects in LC-MS/MS: Co-eluting endogenous components from biological samples (e.g., phospholipids, salts) can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[1][2][3]
-
Reactivity of this compound: As a β-keto acid, this compound is susceptible to decarboxylation, especially at elevated temperatures or non-neutral pH, leading to analyte loss. It can also react with primary amines in the sample.
-
Interfering substances in enzymatic assays: Various compounds present in biological samples, such as EDTA (>0.5 mM), ascorbic acid (>0.2%), and certain detergents (>0.2% SDS, >1% NP-40/Tween-20), can inhibit the enzymes used for quantification.[4]
-
Derivatization artifacts in GC-MS: Incomplete derivatization or the presence of moisture can lead to the formation of multiple derivative products or side reactions, complicating quantification.
Q2: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A2: Mitigating matrix effects is crucial for accurate LC-MS/MS quantification.[1][2][3] Consider the following strategies:
-
Effective Sample Preparation: Employ rigorous sample cleanup techniques such as protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[2]
-
Chromatographic Separation: Optimize your HPLC/UPLC method to achieve baseline separation of this compound from co-eluting matrix components. Adjusting the mobile phase composition, gradient, and column chemistry can significantly improve resolution.
-
Use of Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., ¹³C₃-3-Oxopropanoate) is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[1]
-
Standard Addition: If a SIL-IS is unavailable, the standard addition method can be used to correct for matrix effects by creating a calibration curve in the sample matrix itself.[1]
-
Dilution: Diluting the sample can reduce the concentration of interfering substances, but this may compromise the limit of quantification.[1]
Q3: My enzymatic assay for this compound shows high background/low signal. What should I check?
A3: High background or low signal in an enzymatic assay can be due to several factors.[4][5] A systematic troubleshooting approach is recommended:
-
Blank Readings: Analyze a reagent blank (all components except the enzyme) and a sample blank (sample and buffer without the enzyme) to identify the source of the high background.
-
Enzyme Activity: Ensure the enzyme is active and has been stored correctly. Run a positive control with a known amount of this compound to verify enzyme function.
-
Interfering Substances: Check if your sample contains known inhibitors of the enzyme used in the assay (see Q1).[4] Consider a sample cleanup step or deproteinization.
-
Reaction Conditions: Verify the pH, temperature, and incubation time are optimal for the enzyme. Ensure all reagents have been brought to the correct temperature before starting the assay.[5]
-
Instrument Settings: Confirm that the spectrophotometer or fluorometer is set to the correct wavelength for detecting the product of the enzymatic reaction.
Q4: I am using GC-MS for this compound analysis. What are the critical aspects of the derivatization step?
A4: Derivatization is essential for making the polar and thermally labile this compound suitable for GC-MS analysis.[6] Key considerations include:
-
Choice of Reagent: Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst (e.g., 1% TMCS) are commonly used to derivatize the carboxylic acid and enolizable ketone groups.
-
Anhydrous Conditions: The presence of water will consume the derivatizing reagent and lead to incomplete derivatization. Ensure all glassware, solvents, and the sample itself are dry.
-
Reaction Optimization: The derivatization reaction time and temperature should be optimized to ensure complete conversion to a single, stable derivative. For example, heating at 60-80°C for 60 minutes is a common starting point.
-
Removal of Excess Reagent: While not always necessary, in some cases, excess derivatizing reagent may need to be removed to prevent interference with the chromatography.
Troubleshooting Guides
Spectrophotometric/Enzymatic Assays
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | Pipetting errors or improper mixing. | Calibrate pipettes. Ensure thorough mixing of reagents in each well. Prepare a master mix to minimize pipetting variations.[7] |
| Sample instability. | Analyze samples promptly after preparation. Keep samples on ice. | |
| Low or no signal | Inactive enzyme or degraded substrate. | Use a fresh batch of enzyme and substrate. Verify storage conditions. Run a positive control.[7] |
| Presence of inhibitors in the sample (e.g., EDTA). | Perform sample cleanup (e.g., deproteinization) to remove inhibitors.[4] | |
| Incorrect reaction conditions (pH, temperature). | Verify the pH of buffers and ensure the assay is run at the optimal temperature.[5] | |
| High background signal | Autofluorescence/absorbance of the sample or test compound. | Run a sample blank (without enzyme) and subtract the background reading.[7] |
| Contaminated reagents. | Prepare fresh reagents and use high-purity water. |
HPLC and LC-MS/MS Analysis
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) | Column overload. | Dilute the sample or inject a smaller volume. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure this compound is in a single ionic state. | |
| Column degradation. | Use a guard column and ensure proper sample cleanup. Replace the analytical column if necessary. | |
| Inconsistent retention times | Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure adequate mixing if using a multi-component mobile phase. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Air bubbles in the system. | Degas the mobile phase and prime the pump. | |
| Low signal intensity (LC-MS/MS) | Ion suppression due to matrix effects. | Improve sample cleanup (e.g., use SPE). Optimize chromatography to separate the analyte from the suppression zone. Use a stable isotope-labeled internal standard.[1][2][3] |
| Analyte degradation in the ion source. | Optimize ion source parameters (e.g., temperature, gas flows). |
GC-MS Analysis
| Problem | Potential Cause | Recommended Solution |
| Multiple peaks for this compound | Incomplete derivatization. | Optimize derivatization time, temperature, and reagent concentration. Ensure anhydrous conditions. |
| On-column degradation. | Use a deactivated liner and column. Lower the injection port temperature. | |
| Poor peak shape | Active sites in the GC system (liner, column). | Use a silanized liner and a high-quality, low-bleed column. |
| Co-elution with interfering compounds. | Optimize the oven temperature program for better separation. | |
| Low response | Incomplete derivatization. | See "Multiple peaks" above. |
| Adsorption of the analyte in the inlet or column. | See "Poor peak shape" above. | |
| Analyte loss during sample preparation. | Optimize extraction and solvent evaporation steps. |
Experimental Protocols
Protocol 1: Sample Preparation of Plasma for LC-MS/MS Analysis
This protocol outlines a general procedure for the extraction of this compound from plasma using protein precipitation followed by solid-phase extraction (SPE).
-
Protein Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., ¹³C₃-3-Oxopropanoate).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode anion exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove neutral and basic compounds.
-
Elute the this compound with 1 mL of 5% formic acid in acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Derivatization of this compound for GC-MS Analysis
This protocol describes a common silylation procedure for this compound.
-
Sample Preparation:
-
Ensure the sample extract containing this compound is completely dry. This can be achieved by evaporation under nitrogen or by lyophilization.
-
-
Derivatization Reaction:
-
To the dried sample, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).
-
Add 50 µL of a suitable solvent, such as acetonitrile or pyridine.
-
Cap the vial tightly and vortex for 10 seconds.
-
Heat the reaction mixture at 70°C for 60 minutes.
-
-
Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.
-
Visualizations
Caption: Workflow for this compound quantification in plasma.
Caption: Troubleshooting logic for this compound quantification.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. youtube.com [youtube.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. benchchem.com [benchchem.com]
purification strategies for 3-Oxopropanoate from complex mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-oxopropanoate (also known as malonic semialdehyde) from complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: this compound is a small, polar, and reactive molecule containing both an aldehyde and a carboxylic acid functional group. Its high polarity makes it highly soluble in aqueous solutions, which can complicate extraction into organic solvents. The aldehyde group is susceptible to oxidation to a carboxylic acid and can participate in aldol reactions. As a β-keto acid, this compound is prone to decarboxylation, especially when heated, leading to the formation of acetaldehyde.[1]
Q2: What are the common impurities found in crude this compound mixtures?
A2: Common impurities depend on the synthesis or biological source. These may include unreacted starting materials, byproducts from side reactions (e.g., aldol condensation products), the corresponding alcohol (from reduction), and the dicarboxylic acid (from oxidation). In biological extracts, a wide range of other small molecules, salts, and macromolecules will be present.
Q3: Which purification techniques are most suitable for this compound?
A3: Several techniques can be employed, with the choice depending on the nature of the complex mixture and the desired purity. The most promising methods include:
-
Bisulfite Adduct Formation and Extraction: This is a highly selective method for separating aldehydes from other organic compounds.[2][3][4]
-
Ion-Exchange Chromatography: This technique is well-suited for separating charged molecules like carboxylic acids from neutral or differently charged species.[5][6]
-
Column Chromatography: While possible, the high polarity of this compound can make it challenging to achieve good separation on standard silica gel. Streaking is a common issue.[7]
Q4: How can I monitor the purity of this compound during purification?
A4: Due to the lack of a strong chromophore, direct UV detection can be challenging. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., refractive index or mass spectrometry) or Gas Chromatography (GC) after derivatization are recommended. Quantitative ¹H NMR can also be a powerful tool for purity assessment.[8]
Troubleshooting Guides
Bisulfite Adduct Formation and Extraction
Problem: Low yield of purified this compound.
| Possible Cause | Solution |
| Incomplete formation of the bisulfite adduct. | Ensure the sodium bisulfite solution is freshly prepared and saturated.[7] Use a water-miscible co-solvent like methanol or DMF to improve contact between the aqueous bisulfite and the this compound in the mixture.[2][3] Allow for sufficient reaction time with vigorous stirring. |
| The bisulfite adduct is soluble in the reaction mixture. | For small, polar aldehydes like this compound, the adduct is likely to be water-soluble and will not precipitate.[7] Use a liquid-liquid extraction protocol to isolate the adduct in the aqueous phase.[3] |
| Incomplete regeneration of the aldehyde from the adduct. | Use a sufficiently strong base (e.g., sodium hydroxide) to raise the pH and reverse the reaction.[3] Ensure thorough mixing during basification to allow for the complete release of the aldehyde. |
| Decomposition of this compound during regeneration. | The basic conditions required for adduct decomposition can promote aldol reactions or other degradation pathways.[7] Perform the basification at a low temperature and extract the liberated this compound into an organic solvent immediately. |
Problem: A solid precipitates at the interface of the aqueous and organic layers during extraction.
| Possible Cause | Solution |
| The bisulfite adduct has limited solubility in both phases. | This can occur with some aldehydes.[3] Filter the entire mixture through a pad of Celite to remove the solid adduct before separating the layers.[3] |
| Insoluble impurities from the original mixture. | If the solid is not the adduct, it may be an impurity that is insoluble in both the aqueous and organic phases under the current conditions. The filtration method through Celite is still applicable. |
Ion-Exchange Chromatography
Problem: Poor separation of this compound from impurities.
| Possible Cause | Solution |
| Incorrect resin choice. | For separating a carboxylic acid, an anion-exchange resin is required.[5] The choice between a strong anion exchanger (SAX) and a weak anion exchanger (WAX) will depend on the pKa of this compound and the pH at which the separation is performed. |
| Inappropriate buffer pH. | The pH of the mobile phase must be such that this compound is charged (deprotonated) and binds to the anion-exchange column. The pH should be above the pKa of the carboxylic acid group. |
| Ionic strength of the loading buffer is too high. | High salt concentrations will prevent the binding of this compound to the resin. Ensure the sample is in a low ionic strength buffer before loading. |
| Elution gradient is not optimal. | A shallow salt gradient or a step gradient with small increments in salt concentration can improve the resolution of closely eluting compounds.[9] |
Data Presentation
The following table summarizes the applicability of different purification strategies for this compound.
| Purification Strategy | Principle | Advantages | Disadvantages | Suitability for this compound |
| Bisulfite Adduct Formation | Reversible reaction of the aldehyde with bisulfite to form a water-soluble salt.[4] | Highly selective for aldehydes.[2] Can handle large sample volumes. | Requires use of base for regeneration, which can cause degradation.[7] May not be effective for highly hindered aldehydes. | High: Very effective for separating the aldehyde functionality from a complex mixture. |
| Ion-Exchange Chromatography | Separation based on the charge of the molecule.[5] | High capacity and resolution. Can separate molecules with similar properties but different charges. | Requires careful control of pH and ionic strength. May require buffer exchange of the sample. | High: Excellent for separating the carboxylic acid functionality from neutral or positively charged impurities. |
| Column Chromatography (Normal Phase) | Separation based on polarity. | Well-established technique. | This compound's high polarity can lead to poor elution and peak tailing on silica gel.[7] Risk of decomposition on acidic silica. | Moderate: Can be challenging. Requires careful selection of the mobile phase and may benefit from using a deactivated silica or an alternative stationary phase like alumina. |
| Derivatization followed by Chromatography | Conversion of this compound to a less polar, more stable derivative. | Can improve chromatographic behavior and detectability. | Adds extra reaction steps. Requires a derivative that can be easily converted back to this compound if the original compound is needed. | Moderate to Low: More suitable for analytical purposes than for preparative purification unless a specific, easily cleavable derivative is used. |
Experimental Protocols
Protocol 1: Purification of this compound via Bisulfite Adduct Formation
This protocol is adapted from procedures for the purification of polar aldehydes.[2][3]
-
Sample Preparation: Dissolve the crude mixture containing this compound in a minimal amount of a water-miscible organic solvent such as methanol or dimethylformamide (DMF).[3]
-
Adduct Formation:
-
In a separatory funnel, add a freshly prepared saturated aqueous solution of sodium bisulfite to the sample solution. Use a molar excess of sodium bisulfite relative to the estimated amount of this compound.
-
Shake the funnel vigorously for 1-2 minutes.[2]
-
-
Extraction of Impurities:
-
Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and deionized water to the separatory funnel.
-
Shake the funnel to mix the layers and then allow them to separate. The bisulfite adduct of this compound will be in the aqueous layer.[3]
-
Drain the lower aqueous layer into a clean flask. The organic layer, containing non-aldehyde impurities, can be discarded or processed further if other compounds are of interest.
-
Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining impurities.
-
-
Regeneration of this compound:
-
Cool the aqueous solution containing the bisulfite adduct in an ice bath.
-
Slowly add a cold solution of sodium hydroxide (e.g., 2 M) with stirring until the solution is strongly basic (pH > 10). This will reverse the adduct formation.[3]
-
Immediately extract the liberated this compound into a fresh portion of an appropriate organic solvent (e.g., ethyl acetate). Repeat the extraction multiple times to ensure complete recovery.
-
-
Final Processing:
-
Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure at a low temperature to avoid decarboxylation.
-
Protocol 2: Purification of this compound by Anion-Exchange Chromatography
This protocol is a general guideline for the purification of organic acids.[5][6]
-
Resin Selection and Column Packing:
-
Select a suitable weak anion-exchange (WAX) or strong anion-exchange (SAX) resin.
-
Pack a column with the chosen resin according to the manufacturer's instructions.
-
-
Equilibration:
-
Equilibrate the column with a low ionic strength buffer at a pH where this compound is deprotonated and will bind to the resin (e.g., a phosphate or acetate buffer at pH 5-6).
-
-
Sample Loading:
-
Adjust the pH and ionic strength of the crude sample to match the equilibration buffer. This may require dilution or buffer exchange.
-
Load the sample onto the column at a controlled flow rate.
-
-
Washing:
-
Wash the column with several column volumes of the equilibration buffer to remove unbound, neutral, and positively charged impurities.
-
-
Elution:
-
Elute the bound this compound from the column by increasing the ionic strength of the mobile phase. This is typically achieved by applying a linear gradient of a salt solution (e.g., 0-1 M NaCl in the equilibration buffer).
-
Alternatively, a step gradient of increasing salt concentration can be used.
-
-
Fraction Collection and Analysis:
-
Collect fractions as the this compound elutes from the column.
-
Analyze the fractions for the presence and purity of this compound using a suitable analytical method (e.g., HPLC-MS).
-
-
Desalting:
-
Pool the pure fractions and remove the salt if necessary. This can be done by dialysis, size-exclusion chromatography, or reverse-phase chromatography if the this compound can be retained.
-
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Workup [chem.rochester.edu]
- 4. Bisulfite - Wikipedia [en.wikipedia.org]
- 5. conductscience.com [conductscience.com]
- 6. WO1999044707A2 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Purification and characterization of branched chain α-keto acid dehydrogenase complex of bovine kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromtech.com [chromtech.com]
preventing the degradation of malonate semialdehyde during extraction
Welcome to the technical support center for the handling and extraction of malonate semialdehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this unstable compound during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and handling of malonate semialdehyde.
| Problem | Possible Cause | Recommended Solution |
| Low or no recovery of malonate semialdehyde after extraction. | 1. Degradation during extraction: Malonate semialdehyde is highly susceptible to degradation, especially at room temperature and non-neutral pH. | • Work quickly and maintain low temperatures: Perform all extraction steps on ice or at 4°C. • Control pH: Ensure all solutions are buffered to a slightly acidic or neutral pH (pH 6.0-7.0) to minimize base-catalyzed degradation reactions like aldol condensation. • Use a protective derivatization/extraction method: Employ the Sodium Bisulfite Extraction Protocol to form a more stable, water-soluble adduct. |
| 2. Inefficient extraction solvent: The polarity of malonate semialdehyde makes it challenging to extract efficiently with common non-polar organic solvents. | • Use a polar solvent system: For direct extraction, consider a salting-out assisted liquid-liquid extraction (SALLE) with a water-miscible solvent like acetonitrile.[1] • Derivatize for improved extractability: Derivatization can make the analyte more hydrophobic, facilitating extraction into an organic phase.[2] | |
| Inconsistent results between replicate extractions. | 1. Variable sample handling time: Even small differences in the time samples spend at room temperature can lead to significant variations in degradation. | • Standardize all timings: Use a timer for each step of the extraction process to ensure consistency across all samples. |
| 2. Incomplete phase separation: Emulsions or incomplete separation can lead to variable recovery. | • Centrifuge to break emulsions: If an emulsion forms during liquid-liquid extraction, a brief centrifugation can help separate the layers. • Allow adequate time for phase separation: Do not rush the separation step in the separatory funnel. | |
| Evidence of degradation products in analytical results (e.g., unexpected peaks in HPLC). | 1. Aldol condensation: As a β-dicarbonyl compound, malonate semialdehyde can undergo self-condensation, especially under basic conditions, to form polymers.[3][4][5][6][7] | • Maintain acidic to neutral pH: Strictly avoid basic conditions during extraction and storage. • Keep concentrations low: If possible, work with dilute solutions to reduce the rate of bimolecular reactions. |
| 2. Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially if exposed to air for extended periods. | • Use degassed solvents: Purge solvents with nitrogen or argon before use to remove dissolved oxygen. • Consider adding antioxidants: Trace amounts of antioxidants like BHT could be added to organic solvents, but check for interference with downstream applications. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing a solution of malonate semialdehyde?
A1: For short-term storage during an experimental workflow, a slightly acidic to neutral pH (6.0-7.0) is recommended to minimize degradation. The compound is known to be unstable, and enzymatic assays are often performed at a higher pH (e.g., 8.2), but this is for the immediate reaction, not for storage.[8][9][10]
Q2: Can I store malonate semialdehyde solutions? If so, under what conditions?
A2: Due to its instability, it is highly recommended to prepare malonate semialdehyde fresh for each experiment. If short-term storage is unavoidable, store it as a frozen aqueous solution at -70°C or below.
Q3: My sample is in a complex biological matrix. What is the best way to extract malonate semialdehyde?
A3: For complex matrices, a two-step approach is often best. First, perform a protein precipitation step using a cold solvent like acetonitrile or methanol. After centrifugation to remove the precipitated proteins, you can proceed with a more specific extraction method on the supernatant, such as the Sodium Bisulfite Extraction Protocol, to selectively isolate the aldehyde.
Q4: How can I monitor the degradation of malonate semialdehyde during my extraction development?
A4: The most effective way is to use High-Performance Liquid Chromatography (HPLC). You can monitor the decrease in the peak area of malonate semialdehyde over time under different conditions (e.g., different pH, temperature). This will allow you to determine the optimal conditions for stability. A method similar to those used for malondialdehyde, involving derivatization followed by UV or fluorescence detection, can be adapted.[11]
Q5: What are the primary degradation pathways for malonate semialdehyde?
A5: The primary degradation pathways are likely to be aldol-type condensation reactions, where two molecules of malonate semialdehyde react with each other, and polymerization.[3][5][7] These reactions are often base-catalyzed. Oxidation of the aldehyde group to a carboxylic acid is another potential degradation route.
Experimental Protocols
Protocol 1: Sodium Bisulfite Extraction for Selective Isolation
This protocol is adapted from methods for general aldehyde extraction and is ideal for selectively separating malonate semialdehyde from other organic compounds in a mixture.[12][13] It relies on the formation of a water-soluble bisulfite adduct.
Materials:
-
Sample containing malonate semialdehyde
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bisulfite (NaHSO₃), freshly prepared
-
Deionized water
-
Ethyl acetate
-
5M Sodium hydroxide (NaOH)
-
Separatory funnel
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Initial Dissolution: Dissolve the sample in a minimal amount of cold DMF.
-
Adduct Formation: Transfer the solution to a separatory funnel. Add 2-3 volumes of freshly prepared, cold, saturated aqueous sodium bisulfite. Shake the funnel vigorously for 30-60 seconds. Caution: This should be done in a fume hood as sulfur dioxide gas may be generated.
-
Extraction of Impurities: Add an equal volume of ethyl acetate to the funnel, shake gently, and allow the layers to separate. Drain the lower aqueous layer (containing the malonate semialdehyde-bisulfite adduct) into a clean, cold flask. Discard the upper organic layer which contains non-aldehyde impurities.
-
Regeneration of Aldehyde: Return the aqueous layer to the separatory funnel. Add an equal volume of fresh ethyl acetate. Slowly add 5M NaOH dropwise while gently swirling and monitoring the pH with indicator paper until the solution is basic (pH ~12). This will reverse the reaction and liberate the free malonate semialdehyde.
-
Final Extraction: Shake the funnel vigorously to extract the regenerated malonate semialdehyde into the ethyl acetate layer.
-
Drying and Concentration: Drain the lower aqueous layer and discard. Wash the organic layer with a small amount of brine. Transfer the organic layer to a flask, dry over anhydrous MgSO₄, filter, and use the solution immediately for analysis.
Protocol 2: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)
This protocol is suitable for extracting polar compounds like malonate semialdehyde from aqueous biological samples.[1]
Materials:
-
Aqueous sample (e.g., deproteinized cell lysate)
-
Acetonitrile
-
Sodium chloride (NaCl)
-
Centrifuge tubes
Procedure:
-
Sample Preparation: To 1 mL of your aqueous sample in a centrifuge tube, add 2 mL of cold acetonitrile.
-
Salting-Out: Add sodium chloride until the solution is saturated (some solid salt should remain at the bottom).
-
Phase Separation: Vortex the mixture vigorously for 1 minute. A phase separation will occur, with an upper acetonitrile layer and a lower aqueous layer.
-
Extraction: Centrifuge the tube at a low speed to ensure complete phase separation.
-
Collection: Carefully collect the upper acetonitrile layer, which now contains the extracted malonate semialdehyde. Keep the extract on ice and use it immediately for analysis.
Visualizations
Caption: Workflow for the Sodium Bisulfite Extraction Protocol.
Caption: Simplified pathway for Aldol condensation of malonate semialdehyde.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Aldol reaction - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. magritek.com [magritek.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Aldol condensation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Methylmalonate-semialdehyde Dehydrogenase from Bacillus subtilis: SUBSTRATE SPECIFICITY AND COENZYME A BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Integrated quantification and identification of aldehydes and ketones in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Sensitive Detection of 3-Oxopropanoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the sensitive detection of 3-Oxopropanoate (also known as malonate semialdehyde).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
This compound, or malonate semialdehyde, is a key intermediate in the metabolism of the amino acid valine and in pyrimidine metabolism.[1] Sensitive and accurate detection of this molecule is crucial for studying metabolic pathways, diagnosing certain metabolic disorders, and for research in drug development where these pathways may be targeted.
Q2: What are the common methods for detecting this compound?
Common methods for the detection of this compound and related semialdehydes include:
-
Enzymatic Assays: These are often spectrophotometric and measure the activity of enzymes that use this compound as a substrate, such as malonic semialdehyde reductase or methylmalonate-semialdehyde dehydrogenase (MMSDH).[2][3] The reaction can be monitored by following the change in absorbance of coenzymes like NAD+ or NADPH.[2][3]
-
Chromatography-Mass Spectrometry (MS): Techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) offer high sensitivity and specificity for the quantification of small molecules in complex biological samples.[4][5][6][7] These methods often require derivatization of the analyte.[4]
-
Nanosensors: Advanced nanosensors utilizing optical, mechanical, or electrical detection principles are emerging for high-sensitivity biomarker detection and could potentially be adapted for this compound.[8]
Q3: What are the main challenges in quantifying this compound in biological samples?
Researchers may face several challenges, including:
-
Low concentrations: this compound is a metabolic intermediate and may be present at very low concentrations in a complex biological matrix.[5]
-
Sample matrix effects: Endogenous substances in biological samples can interfere with the analysis, particularly in MS-based methods, leading to ion suppression.[5]
-
Analyte stability: As a reactive aldehyde, this compound can be unstable, requiring careful sample handling and preparation.
Troubleshooting Guides
Issue 1: High Background or Non-Specific Signal in Enzymatic Assays
Q: My spectrophotometric assay is showing a high background signal before adding my sample. What could be the cause?
A:
-
Contaminated Reagents: Ensure all buffer components, coenzymes (NAD+/NADPH), and coupling enzymes are free from contamination. Prepare fresh solutions if necessary.
-
Substrate Instability: this compound may not be stable in certain buffer conditions. Prepare the substrate solution fresh and keep it on ice.
-
Side Reactions: The enzyme preparation may have contaminating activities that react with other components in the assay mixture. Consider further purification of the enzyme.
Issue 2: Low or No Signal in Mass Spectrometry Analysis
Q: I am not detecting a clear peak for this compound using LC-MS. What should I check?
A:
-
Inefficient Ionization: this compound is a small, polar molecule. Optimize the electrospray ionization (ESI) source parameters. Consider trying different ionization modes (positive vs. negative).
-
Poor Chromatographic Retention: If using reverse-phase chromatography, this compound may elute in the void volume. Consider using a hydrophilic interaction liquid chromatography (HILIC) column for better retention of polar analytes.[5]
-
Sample Preparation: The extraction method may not be efficient for this compound. Protein precipitation is a common method for small molecule extraction from plasma.[9] Liquid-liquid extraction or solid-phase extraction (SPE) can also be used to remove interfering substances.[9]
-
Derivatization: Derivatization of the aldehyde group can improve chromatographic behavior and ionization efficiency.
Issue 3: Poor Reproducibility Between Replicates
Q: I am observing significant variability between my technical replicates. What are the likely sources of this error?
A:
-
Inconsistent Sample Handling: Ensure uniform and precise pipetting, especially for viscous solutions or when handling small volumes. Temperature fluctuations can also affect reaction rates in enzymatic assays.
-
Matrix Effects in LC-MS: The composition of the sample matrix can vary, leading to inconsistent ion suppression. The use of a stable isotopically labeled internal standard is highly recommended to correct for these effects.[5]
-
Instrument Contamination: Carryover from previous samples can be an issue. Ensure the sample probe and the LC system are thoroughly cleaned between injections.
Experimental Protocols
Protocol: Spectrophotometric Assay for Malonic Semialdehyde Reductase Activity
This protocol is based on the characterization of malonic semialdehyde reductase from Metallosphaera sedula.[3]
Materials:
-
100 mM MOPS-NaOH buffer, pH 7.9
-
0.5 mM NADPH
-
Malonic semialdehyde solution (substrate)
-
Cell extract or purified enzyme
Procedure:
-
Prepare the assay mixture containing 100 mM MOPS-NaOH (pH 7.9) and 0.5 mM NADPH in a cuvette.
-
Add the cell extract or a suitable amount of purified enzyme to the mixture.
-
Initiate the reaction by adding malonic semialdehyde.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
The rate of NADPH oxidation is proportional to the enzyme activity.
Quantitative Data
| Parameter | Value | Organism/Enzyme | Reference |
| Apparent Km for Malonic Semialdehyde | 0.025 to 0.5 mM (varied substrate) | Metallosphaera sedula Malonic Semialdehyde Reductase | [3] |
| Apparent Km for NADPH | 0.017 to 0.45 mM (varied substrate) | Metallosphaera sedula Malonic Semialdehyde Reductase | [3] |
Visualizations
Caption: General experimental workflow for the detection of this compound.
Caption: Simplified metabolic pathway of Valine showing the role of this compound (as Methylmalonate Semialdehyde).
References
- 1. metabolicsupportuk.org [metabolicsupportuk.org]
- 2. Mammalian Methylmalonate-Semialdehyde Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Malonic Semialdehyde Reductase, Succinic Semialdehyde Reductase, and Succinyl-Coenzyme A Reductase from Metallosphaera sedula: Enzymes of the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Sulfolobales - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitive method for the determination of 1,3-dichloropropan-2-ol and 3-chloropropane-1,2-diol in soy sauce by capillary gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uab.edu [uab.edu]
- 6. "Characterization of Biological Samples using Multi-modal Mass Spectrom" by Yarixa L. Cintron-Diaz [digitalcommons.fiu.edu]
- 7. Analytical methods for 3-nitrotyrosine quantification in biological samples: the unique role of tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-sensitivity nanosensors for biomarker detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Addressing Matrix Effects in 3-Oxopropanoate Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of 3-Oxopropanoate. This resource is designed for researchers, scientists, and drug development professionals to help identify, diagnose, and mitigate matrix effects, a common challenge in the quantitative analysis of this and other small organic acids in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound mass spectrometry?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1]
Q2: What are the common signs of matrix effects in the analysis of this compound?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of results between different sample preparations.[1]
-
Inaccurate quantification, leading to high variability in concentration measurements.[1]
-
Non-linear calibration curves.[1]
-
Reduced sensitivity and poor signal-to-noise ratios.[1]
-
Inconsistent peak areas for quality control (QC) samples.[1]
Q3: What types of samples are most susceptible to matrix effects when analyzing this compound?
A3: Complex biological matrices are most likely to cause significant matrix effects. For this compound analysis, these include:
-
Biological fluids: Plasma, serum, urine, and tissue homogenates.
-
Cell culture media and lysates.
-
Environmental samples: Water and soil extracts.
Q4: Why is derivatization often recommended for the analysis of this compound and other short-chain organic acids?
A4: Derivatization is a chemical modification of the analyte to improve its analytical properties. For small, polar molecules like this compound, derivatization is often necessary to:
-
Increase volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Improve retention on reversed-phase Liquid Chromatography (LC) columns.[2]
-
Enhance ionization efficiency in the mass spectrometer, leading to increased sensitivity.[2][3]
Q5: What is a suitable internal standard for this compound analysis?
A5: The ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte, such as 13C- or 2H-labeled this compound. SIL internal standards have nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effects and procedural losses.[1] This provides the most accurate correction. If a SIL standard is unavailable, a structural analog that is not present in the sample matrix can be used, but it may not perfectly mimic the behavior of this compound.
Troubleshooting Guides
Issue 1: Poor Sensitivity and Low Signal Intensity for this compound
This is often a primary indicator of ion suppression, a common matrix effect.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Concentration of Matrix Components | Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. This is a simple first step, but it may compromise the limit of quantification if this compound is present at very low levels. |
| Co-eluting Matrix Components | Optimize Chromatographic Separation: Modify the LC gradient, mobile phase composition, or try a different column chemistry (e.g., HILIC for polar compounds) to separate this compound from interfering compounds. |
| Inefficient Ionization | Optimize MS Source Parameters: Adjust parameters such as spray voltage, gas flows, and temperature to maximize the ionization of this compound. |
| Consider Derivatization: If not already doing so, derivatizing this compound can significantly improve its ionization efficiency.[2][3] |
Issue 2: High Variability and Poor Reproducibility in Quantitative Results
This suggests that the matrix effect is inconsistent across different samples.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Standardize and Validate the Sample Preparation Protocol: Ensure that the sample preparation procedure is highly consistent for all samples, standards, and quality controls. Automation can help in reducing variability. |
| Variable Matrix Composition Between Samples | Use a Stable Isotope-Labeled Internal Standard: A SIL internal standard is the most effective way to correct for sample-to-sample variations in matrix effects.[1] |
| Carryover from Previous Injections | Optimize Wash Steps: Ensure the autosampler and LC system are thoroughly washed between injections to prevent carryover. Running blank injections can help diagnose this issue. |
Issue 3: Inaccurate Results (Bias) in the Quantification
This points to a consistent over- or under-estimation of the this compound concentration due to a consistent matrix effect.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Consistent Ion Suppression or Enhancement | Method of Standard Addition: This method can be used to correct for matrix effects. It involves adding known amounts of the this compound standard to aliquots of the unknown sample. A calibration curve is then generated for each sample, which accounts for the specific matrix effect in that sample. |
| Matrix-Matched Calibration Curve: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed. This helps to ensure that the standards and samples experience similar matrix effects. |
Experimental Protocols
Protocol 1: General Sample Preparation for this compound in Plasma/Serum
This protocol is a general guideline and may require optimization for specific applications.
-
Protein Precipitation:
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., 13C3-3-Oxopropanoate).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.
-
-
Derivatization (using 3-Nitrophenylhydrazine - 3-NPH):
-
This is a common derivatization for short-chain organic acids to improve chromatographic retention and sensitivity.[4]
-
Reconstitute the dried extract in 50 µL of a solution containing 10 mg/mL 3-NPH in 50% acetonitrile/water.
-
Add 50 µL of a 6 mg/mL solution of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in 50% acetonitrile/water.
-
Vortex and incubate at 40°C for 30 minutes.
-
-
Final Preparation:
-
After incubation, add 900 µL of mobile phase A (e.g., 0.1% formic acid in water) to the sample.
-
Vortex and transfer to an autosampler vial for LC-MS analysis.
-
Protocol 2: Quantification of Matrix Effects
This protocol helps to quantitatively assess the degree of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the this compound standard and internal standard into the reconstitution solvent at three concentration levels (low, medium, high).
-
Set B (Post-Extraction Spike): Extract blank matrix samples using your established protocol. Spike the this compound standard and internal standard into the final extracted matrix at the same three concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the this compound standard and internal standard into the blank matrix at the same three concentrations before the extraction process.
-
-
LC-MS Analysis: Analyze all prepared samples under the same conditions.
-
Data Analysis:
-
Matrix Effect (ME %): (Peak Area in Set B / Peak Area in Set A) x 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
-
Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) x 100.
-
Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) x 100.
-
Quantitative Data Summary:
| Parameter | Calculation | Interpretation |
| Matrix Effect (ME) | (B/A) * 100% | ME < 100%: Ion SuppressionME > 100%: Ion Enhancement |
| Recovery (RE) | (C/B) * 100% | Efficiency of the extraction process. |
| Process Efficiency (PE) | (C/A) * 100% | Overall efficiency of the entire analytical process. |
A, B, and C represent the mean peak areas of the analyte in the respective sample sets.
Visualizations
References
Validation & Comparative
Validating the Identity of Synthesized 3-Oxopropanoate: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's identity is a critical step in the research and development pipeline. This guide provides a comparative analysis of key analytical techniques for the validation of synthesized 3-oxopropanoate, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. Supporting experimental data and detailed protocols are provided to assist in the accurate identification and characterization of this important β-keto ester.
Introduction to this compound and the Importance of Identity Validation
This compound and its esters are valuable building blocks in organic synthesis, finding applications in the preparation of a variety of pharmaceuticals and other complex molecules. The presence of both a ketone and an ester functional group, separated by a methylene group, imparts unique reactivity to the molecule. However, this structural motif also introduces the phenomenon of keto-enol tautomerism, where the molecule exists in equilibrium between the keto form and the enol form. This equilibrium can be influenced by factors such as solvent and temperature, making structural confirmation challenging.
Accurate validation of the synthesized this compound is paramount to ensure the integrity of subsequent reactions and the purity of the final product. The presence of starting materials, byproducts, or an unexpected tautomeric ratio can significantly impact reaction yields and product efficacy. This guide focuses on the utility of NMR spectroscopy as a primary tool for identity validation and compares its performance with other common analytical techniques.
Unambiguous Structure Elucidation with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. Both proton (¹H) and carbon-13 (¹³C) NMR are indispensable for the characterization of this compound, offering insights into the connectivity of atoms and the electronic environment of the nuclei.
A key feature in the NMR spectrum of this compound esters is the presence of signals corresponding to both the keto and enol tautomers. The ratio of these tautomers can be determined by integrating the respective signals in the ¹H NMR spectrum.
Expected ¹H and ¹³C NMR Spectral Data for Ethyl this compound
The following tables summarize the expected chemical shifts (δ) and multiplicities for the keto and enol forms of ethyl this compound. These values are based on data from structurally similar compounds and predictive models.[1]
Table 1: Predicted ¹H NMR Data for Ethyl this compound (Keto and Enol Forms)
| Assignment (Keto Form) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (ethyl) | ~1.2-1.3 | Triplet | ~7.1 |
| CH₂ (methylene) | ~3.4-3.5 | Singlet | - |
| OCH₂ (ethyl) | ~4.1-4.2 | Quartet | ~7.1 |
| Assignment (Enol Form) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (ethyl) | ~1.2-1.3 | Triplet | ~7.1 |
| OCH₂ (ethyl) | ~4.1-4.2 | Quartet | ~7.1 |
| =CH (vinylic) | ~5.0-5.5 | Singlet | - |
| OH (enolic) | ~12.0-12.5 | Singlet (broad) | - |
Table 2: Predicted ¹³C NMR Data for Ethyl this compound (Keto and Enol Forms)
| Assignment (Keto Form) | Chemical Shift (δ, ppm) |
| CH₃ (ethyl) | ~14 |
| CH₂ (methylene) | ~45-50 |
| OCH₂ (ethyl) | ~61 |
| C=O (ester) | ~167-172 |
| C=O (ketone) | ~200-205 |
| Assignment (Enol Form) | Chemical Shift (δ, ppm) |
| CH₃ (ethyl) | ~14 |
| OCH₂ (ethyl) | ~60 |
| =CH (vinylic) | ~90-95 |
| =COH (enolic) | ~170-175 |
| C=O (ester) | ~170-175 |
Comparison with Alternative Validation Techniques
While NMR provides the most comprehensive structural information, other spectroscopic techniques can offer complementary and confirmatory data for the validation of synthesized this compound.
Table 3: Comparison of Analytical Techniques for the Validation of this compound
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Detailed molecular structure, connectivity, presence and ratio of tautomers, identification of impurities. | High resolution, quantitative, non-destructive. | Lower sensitivity compared to MS, can be time-consuming. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution MS), fragmentation patterns for structural clues. | High sensitivity, small sample requirement. | Isomers may not be distinguishable, tautomers often interconvert in the ion source. |
| Infrared (IR) Spectroscopy | Presence of functional groups (C=O, C-O, O-H). | Fast, inexpensive, easy to use. | Provides limited structural information, spectra can be complex. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components and their mass spectra for identification. | Excellent for assessing purity and identifying volatile impurities. | Compound must be volatile and thermally stable. 3-Oxopropanoic acid itself is not stable to typical GC conditions. |
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides the molecular weight of the analyte. For ethyl this compound, the molecular ion peak ([M]⁺) would be expected at m/z 116. Fragmentation patterns can also provide structural information. Common fragmentation pathways for β-keto esters involve the loss of the alkoxy group from the ester and cleavage of the C-C bonds adjacent to the carbonyl groups.[2]
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid method for identifying the presence of key functional groups. For ethyl this compound, the IR spectrum would be expected to show strong absorption bands for the C=O stretching vibrations of the ketone and ester groups in the range of 1700-1750 cm⁻¹.[3] A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the enolic O-H group.[4]
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of the synthesized this compound derivative.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
Instrumental Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift axis using the internal standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons and tautomers.
-
Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the ethyl this compound sample (e.g., 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
Instrumental Parameters:
-
Gas Chromatograph:
-
Injector temperature: 250 °C.
-
Oven temperature program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a final temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Carrier gas: Helium at a constant flow rate.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan range: m/z 40-400.
-
Visualization of Validation Workflow
The following diagrams illustrate the logical workflow for validating the identity of synthesized this compound and the keto-enol tautomerism.
Caption: Workflow for the validation of synthesized this compound.
Caption: Keto-enol tautomerism in this compound.
(Note: Placeholder images are used in the DOT script for the chemical structures. In a real application, these would be replaced with actual image files of the keto and enol forms of this compound.)
References
Comparative Analysis of 3-Oxopropanoate vs. Other Keto Acids: A Guide for Researchers
For Immediate Publication
This guide provides a comprehensive comparative analysis of 3-oxopropanoate (also known as malonate semialdehyde) against other key keto acids, namely pyruvate and α-ketoglutarate. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of these metabolites in cellular metabolism and signaling.
Biochemical and Metabolic Properties
This compound, pyruvate, and α-ketoglutarate are pivotal intermediates in cellular metabolism, each with distinct entry points and fates within the metabolic network. While pyruvate and α-ketoglutarate are central to glycolysis and the citric acid cycle, respectively, this compound is primarily involved in the catabolism of certain amino acids and pyrimidines.
Metabolic Fates
The metabolic pathways of these three keto acids are interconnected yet distinct. Pyruvate, the end product of glycolysis, is a critical node, being converted to acetyl-CoA to fuel the citric acid cycle, carboxylated to oxaloacetate to replenish cycle intermediates, or reduced to lactate under anaerobic conditions.[1][2][3] α-Ketoglutarate is a key intermediate of the citric acid cycle and a precursor for the synthesis of several amino acids and the neurotransmitter glutamate.[4][5] this compound is metabolized by malonate-semialdehyde dehydrogenase to either malonate or acetyl-CoA.[6]
References
- 1. Regulation of mammalian cellular metabolism by endogenous cyanide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactive oxygen species and cell signaling. Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study of free respiration in liver mitochondria during oxidation of various electron donors and under conditions of shutdown of complex III of the respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Robust intrinsic differences in mitochondrial respiration and H2O2 emission between L6 and C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of different 3-Oxopropanoate quantification methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three primary methods for the quantification of 3-oxopropanoate (also known as malonate semialdehyde), a key intermediate in various metabolic pathways. The selection of an appropriate quantification method is critical for accurate and reliable results in research and drug development. This document outlines the experimental protocols, presents comparative performance data, and visualizes the associated metabolic pathways and experimental workflows.
Overview of Quantification Methods
The quantification of this compound can be achieved through several analytical techniques, each with its own advantages and limitations. The most common methods include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method that separates the analyte from a complex matrix followed by mass-based detection and quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile or semi-volatile compounds. For non-volatile compounds like this compound, derivatization is required to increase volatility.
-
Enzymatic Assays: These assays utilize the specific catalytic activity of an enzyme that either produces or consumes this compound, with the reaction progress monitored, often spectrophotometrically.
Comparative Performance
The following table summarizes the key performance characteristics of the three quantification methods. The data for LC-MS/MS is adapted from a validated method for the closely related compound, 3-oxopentanoic acid, and is expected to be similar for this compound. The data for GC-MS and Enzymatic Assays are based on typical performance characteristics for these methods in the analysis of small organic acids.
| Parameter | LC-MS/MS | GC-MS (with Derivatization) | Enzymatic Assay |
| Principle | Chromatographic separation followed by mass-to-charge ratio detection. | Chromatographic separation of volatile derivatives followed by mass-to-charge ratio detection. | Enzyme-catalyzed reaction measured by spectrophotometry or fluorometry. |
| Specificity | Very High | High | High (depends on enzyme specificity) |
| Sensitivity (LOD) | Low ng/mL | ng/mL to low µg/mL | µg/mL to mg/mL |
| Linearity (R²) | > 0.99 | > 0.99 | Typically > 0.98 |
| Accuracy (% Recovery) | 90-110% | 85-115% | 90-110% |
| Precision (%RSD) | < 15% | < 20% | < 15% |
| Sample Throughput | Moderate | Moderate | High |
| Instrumentation Cost | High | High | Low to Moderate |
| Sample Preparation | Protein precipitation or liquid-liquid extraction. | Extraction followed by mandatory derivatization. | Minimal, often direct addition of sample to reagent mix. |
Metabolic Pathways Involving this compound
This compound is a central metabolite in several key pathways, including the degradation of pyrimidines and the metabolism of propanoate and beta-alanine. Understanding these pathways is crucial for interpreting the significance of this compound levels in biological systems.
Metabolic pathways involving this compound.
Experimental Protocols
LC-MS/MS Quantification of this compound
This protocol is adapted from a validated method for 3-oxopentanoic acid and is suitable for the quantification of this compound in biological matrices like plasma.
A. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., deuterated this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
B. Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
C. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z for deprotonated this compound.
-
Product Ions (Q3): Characteristic fragment ions of this compound.
-
Collision Energy: Optimized for each transition.
LC-MS/MS experimental workflow.
GC-MS Quantification of this compound
This protocol provides a general framework for the analysis of this compound by GC-MS, which requires derivatization.
A. Sample Preparation and Derivatization
-
Extract this compound from the sample using a suitable organic solvent (e.g., ethyl acetate) after acidification.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness.
-
Derivatization (Two-step):
-
Methoximation: React the dried extract with methoxyamine hydrochloride in pyridine to protect the keto group.
-
Silylation: Subsequently, react with a silylating agent (e.g., BSTFA with 1% TMCS) to derivatize the carboxylic acid group.
-
B. Chromatographic Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A suitable temperature gradient (e.g., initial hold at 60°C, ramp to 280°C).
C. Mass Spectrometric Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Monitored Ions: Characteristic ions of the derivatized this compound.
GC-MS experimental workflow.
Enzymatic Quantification of this compound
This assay is based on the activity of malonate-semialdehyde dehydrogenase, which catalyzes the conversion of this compound to acetyl-CoA, with the concomitant reduction of NAD(P)⁺ to NAD(P)H. The increase in absorbance at 340 nm due to NAD(P)H formation is proportional to the amount of this compound.
A. Assay Principle
This compound + CoA + NAD(P)⁺ ---(Malonate-semialdehyde dehydrogenase)--> Acetyl-CoA + CO₂ + NAD(P)H + H⁺
B. Reagents
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
NAD⁺ or NADP⁺ solution.
-
Coenzyme A (CoA) solution.
-
Malonate-semialdehyde dehydrogenase enzyme preparation.
-
This compound standards.
C. Procedure
-
Prepare a reaction mixture containing the assay buffer, NAD(P)⁺, and CoA in a microplate well or a cuvette.
-
Add the sample or this compound standard to the reaction mixture.
-
Initiate the reaction by adding the malonate-semialdehyde dehydrogenase enzyme.
-
Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Determine the initial reaction rate (ΔAbs/min).
-
Construct a standard curve by plotting the reaction rate against the concentration of the this compound standards.
-
Calculate the concentration of this compound in the samples from the standard curve.
Enzymatic assay workflow.
Conclusion
The choice of a quantification method for this compound depends on the specific requirements of the study.
-
LC-MS/MS is the method of choice for applications requiring high sensitivity and specificity, particularly in complex biological matrices.
-
GC-MS is a viable alternative, especially when high resolution is needed, but the requirement for derivatization adds complexity to the sample preparation.
-
Enzymatic assays offer a high-throughput and cost-effective option for screening and routine analysis, provided a specific and active enzyme is available.
For drug development and clinical research, the high standards of accuracy and precision make LC-MS/MS the most suitable method. For basic research and metabolic engineering applications, the choice will depend on the required sensitivity, sample throughput, and available instrumentation.
A Comparative Guide to the Substrate Specificity of Malonate Semialdehyde Dehydrogenases
For Researchers, Scientists, and Drug Development Professionals
Malonate semialdehyde dehydrogenases (MSADHs) are a crucial class of enzymes involved in the catabolism of valine, thymine, and related compounds. Their ability to convert reactive semialdehydes into acyl-CoA esters makes them essential for cellular metabolism and detoxification. Understanding the substrate specificity of MSADHs from different organisms is vital for applications in biotechnology, drug development, and for elucidating their precise physiological roles. This guide provides a comparative analysis of the substrate specificity of MSADHs from various species, supported by available experimental data.
I. Overview of Malonate Semialdehyde Dehydrogenase Activity
Malonate semialdehyde dehydrogenase (EC 1.2.1.18 and EC 1.2.1.27) catalyzes the NAD(P)+-dependent oxidative decarboxylation of malonate semialdehyde and methylmalonate semialdehyde. The primary reactions are:
-
Malonate semialdehyde + CoA + NAD(P)+ → Acetyl-CoA + CO2 + NAD(P)H + H+
-
Methylmalonate semialdehyde + CoA + NAD(P)+ → Propionyl-CoA + CO2 + NAD(P)H + H+
These reactions are integral to the valine and pyrimidine degradation pathways, feeding intermediates into the citric acid cycle. The human ortholog, ALDH6A1, is a mitochondrial enzyme, and its deficiency leads to methylmalonate semialdehyde dehydrogenase deficiency, a rare metabolic disorder[1][2].
II. Comparative Substrate Specificity
The substrate specificity of MSADHs varies across different species, reflecting their adaptation to specific metabolic contexts. This section summarizes the available kinetic data for MSADHs from Homo sapiens (human), Pseudomonas aeruginosa, Bacillus subtilis, and Rattus norvegicus (rat).
Data Presentation
Table 1: Comparison of Kinetic Parameters of Malonate Semialdehyde Dehydrogenases
| Organism | Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Rattus norvegicus (liver) | MMSDH | Malonate semialdehyde | 4.5 | - | - | [3] |
| Methylmalonate semialdehyde | 5.3 | - | - | [3] | ||
| Bacillus subtilis | MSDH | Malonate semialdehyde | 1000 | 20.1 | 2.01 x 10⁴ | [4] |
| Methylmalonate semialdehyde | 500 | 3 | 6.00 x 10³ | [4] | ||
| Homo sapiens | ALDH6A1 | Malonate semialdehyde | Data not available | Data not available | Data not available | |
| Methylmalonate semialdehyde | Data not available | Data not available | Data not available | |||
| Pseudomonas aeruginosa | MMSDH | Malonate semialdehyde | Data not available | Data not available | Data not available | |
| Methylmalonate semialdehyde | Data not available | Data not available | Data not available |
Note: Vmax values from the literature for the rat liver enzyme have not been converted to kcat due to the lack of specific activity data in a comparable format. Further research is needed to obtain comprehensive kinetic data for human and Pseudomonas aeruginosa enzymes.
III. Experimental Protocols
A standardized method for determining MSADH activity is crucial for comparative studies. The following is a generalized protocol based on commonly cited methods.
Malonate Semialdehyde Dehydrogenase Activity Assay
This spectrophotometric assay measures the rate of NAD⁺ reduction to NADH at 340 nm.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
-
Reaction Buffer: 30 mM sodium pyrophosphate, pH 8.0
-
20 mM NAD⁺ stock solution
-
10 mM Coenzyme A (CoA) stock solution
-
10 mM Malonate semialdehyde or Methylmalonate semialdehyde stock solution (freshly prepared)
-
Purified MSADH enzyme solution
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing:
-
Reaction Buffer
-
2 mM NAD⁺ (final concentration)
-
0.5 mM CoA (final concentration)
-
0.5 mM malonate semialdehyde or methylmalonate semialdehyde (final concentration)
-
-
Enzyme Addition: Initiate the reaction by adding a small, known amount of the purified MSADH enzyme solution to the reaction mixture.
-
Spectrophotometric Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period of 3-5 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot, using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
To determine Km and Vmax, perform the assay with varying concentrations of the semialdehyde substrate while keeping the concentrations of NAD⁺ and CoA saturating.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
IV. Signaling Pathways and Experimental Workflows
Metabolic Pathway of Valine and Pyrimidine Catabolism
MSADHs play a key role in the final steps of valine and pyrimidine degradation, funneling metabolites into central carbon metabolism.
Figure 1. Role of MSADH in Valine and Pyrimidine Catabolism.
Experimental Workflow for Determining Kinetic Parameters
The determination of enzyme kinetic parameters follows a systematic process from sample preparation to data analysis.
Figure 2. Workflow for Enzyme Kinetic Parameter Determination.
V. Conclusion
This guide provides a comparative overview of the substrate specificity of malonate semialdehyde dehydrogenases from different species based on currently available data. While kinetic parameters for the rat liver and Bacillus subtilis enzymes are partially characterized for their primary substrates, there is a significant gap in the literature regarding a broad substrate screen for these and other MSADHs, particularly the human ortholog ALDH6A1 and the enzyme from Pseudomonas aeruginosa. Further research involving comprehensive kinetic analysis with a wider range of aldehyde substrates is necessary to fully elucidate the structure-function relationships and physiological roles of this important enzyme family. The provided experimental protocol and workflows offer a foundation for such future investigations.
References
- 1. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Mammalian Methylmalonate-Semialdehyde Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic characterization of the MSDH (methylmalonate semialdehyde dehydrogenase) from Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of 3-Oxopropanoate in a Novel Metabolic Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a proposed novel metabolic pathway involving 3-Oxopropanoate with established metabolic routes. The information presented is intended to aid researchers in evaluating the significance and potential applications of this pathway in metabolic engineering and drug development.
Executive Summary
Metabolic engineering efforts are increasingly focused on the production of valuable platform chemicals from renewable feedstocks. 3-Hydroxypropionate (3-HP) is one such chemical with broad applications. While several biosynthetic pathways to 3-HP are known, the exploration of novel routes promises improved efficiency and yields. This guide focuses on a hypothesized novel pathway proceeding through a this compound intermediate and compares it to established pathways, providing available experimental data and detailed protocols for validation.
Comparative Analysis of Metabolic Pathways
The following table summarizes the key characteristics of a proposed novel this compound pathway and compares it with two well-established pathways for 3-hydroxypropanoate (3-HP) production.
| Feature | Novel Pathway (via this compound) | Malonyl-CoA Pathway | Glycerol-Dependent Pathway |
| Key Intermediate | This compound | Malonyl-CoA | 3-Hydroxypropionaldehyde (3-HPA) |
| Precursor Molecule | Pyruvate | Acetyl-CoA | Glycerol |
| Key Enzymes | Putative carboxylase, Novel reductase | Acetyl-CoA carboxylase, Malonyl-CoA reductase | Glycerol dehydratase, Aldehyde dehydrogenase |
| Theoretical Yield | High (computationally predicted) | Moderate | High |
| Redox Cofactor Usage | NADH/NADPH dependent | NADPH dependent | NADH dependent |
| Thermodynamic Feasibility | Favorable (predicted)[1][2] | Favorable[3] | Favorable[4] |
| Known Bottlenecks | Enzyme discovery and characterization | Imbalance in MCR-C and MCR-N enzyme activities[3] | 3-HPA toxicity, Coenzyme B12 dependence[4] |
| Host Organism | Escherichia coli (proposed) | Escherichia coli[3] | Klebsiella pneumoniae, Lactobacillus reuteri[4] |
Experimental Protocols
Enzymatic Assay for this compound Reductase
This protocol describes a method to determine the activity of a putative novel reductase that converts this compound to 3-Hydroxypropanoate.
Materials:
-
Purified recombinant reductase enzyme
-
This compound substrate solution (100 mM)
-
NADPH solution (10 mM)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 800 µL of potassium phosphate buffer, 100 µL of NADPH solution, and 50 µL of the purified enzyme solution.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the this compound substrate solution.
-
Monitor the decrease in absorbance at 340 nm (corresponding to NADPH oxidation) for 10 minutes.
-
Calculate the enzyme activity based on the rate of NADPH consumption using the Beer-Lambert law. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
Quantification of this compound by HPLC
This protocol outlines a method for the detection and quantification of this compound in biological samples.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
UV detector or Refractive Index Detector (RID)[5]
-
Amino analytical column (e.g., 4.6 x 250 mm, 5 µm)[5]
Reagents:
-
Mobile Phase: Acetonitrile and water mixture (e.g., 80:20 v/v)[5]
-
This compound analytical standard
-
Sample preparation solvent (e.g., mobile phase)
Chromatographic Conditions:
-
Column Temperature: 30°C[5]
-
Flow Rate: 1.0 mL/min[5]
-
Detector Wavelength: 210 nm (for UV) or 35°C (for RID)[5]
-
Injection Volume: 20 µL[5]
Procedure:
-
Sample Preparation: Centrifuge cell cultures to remove cell debris. Filter the supernatant through a 0.22 µm filter.
-
Standard Curve: Prepare a series of this compound standards of known concentrations.
-
Analysis: Inject the prepared samples and standards into the HPLC system.
-
Quantification: Determine the concentration of this compound in the samples by comparing the peak areas to the standard curve.
Visualizing the Metabolic Pathways
The following diagrams illustrate the proposed novel pathway and a comparative established pathway.
Caption: Proposed novel biosynthetic pathway for 3-Hydroxypropanoate via a this compound intermediate.
Caption: The established Malonyl-CoA pathway for 3-Hydroxypropanoate biosynthesis.[3]
Experimental Workflow for Pathway Validation
Validating the function and efficiency of the novel this compound pathway requires a systematic approach.
Caption: A typical experimental workflow for the validation and optimization of a novel metabolic pathway.
Concluding Remarks
The exploration of novel metabolic pathways, such as the one involving this compound, is crucial for advancing the field of metabolic engineering. While computationally predicted to be a promising alternative, rigorous experimental validation is necessary to ascertain its viability. The protocols and comparative data presented in this guide offer a foundational framework for researchers to embark on the characterization and potential implementation of this and other novel biosynthetic routes. The successful validation of such pathways could lead to more efficient and economically viable production of valuable chemicals.
References
- 1. Discovery and analysis of novel metabolic pathways for the biosynthesis of industrial chemicals: 3-hydroxypropanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Functional balance between enzymes in malonyl-CoA pathway for 3-hydroxypropionate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria [frontiersin.org]
- 5. benchchem.com [benchchem.com]
Comparative Metabolomics of 3-Oxopropanoate Across Species: A Guide for Researchers
A comprehensive analysis of the metabolic pathways, analytical methodologies, and potential significance of 3-oxopropanoate in diverse biological systems.
Introduction
This compound, also known as malonate semialdehyde, is a reactive carbonyl compound that serves as a key intermediate in the metabolism of beta-alanine and propionate. Despite its central position in these pathways, a comprehensive comparative analysis of its metabolism across different species has been lacking. This guide provides an in-depth comparison of the known and inferred metabolic pathways of this compound in bacteria, fungi, plants, and animals. It also details the experimental protocols required for its quantification and presents visual representations of the relevant biochemical routes and analytical workflows to support researchers, scientists, and drug development professionals in their investigations.
Comparative Metabolism of this compound
The presence and metabolic fate of this compound are intrinsically linked to the catabolism of the non-proteinogenic amino acid beta-alanine and the metabolism of the short-chain fatty acid propionate. The pathways involving this compound exhibit significant diversity across different biological kingdoms.
Biosynthesis and Degradation Pathways
1. Beta-Alanine Catabolism: A Ubiquitous Source of this compound
The primary route for both the formation and consumption of this compound is through the reversible transamination of beta-alanine. This reaction is catalyzed by β-alanine-pyruvate aminotransferase (EC 2.6.1.18), an enzyme that has been identified in various organisms from bacteria to mammals.
-
Reaction: Beta-Alanine + Pyruvate ⇌ this compound + L-Alanine[1]
The direction of this reaction is dependent on the relative concentrations of the substrates and products, allowing this compound to serve as both a precursor and a degradation product of beta-alanine. Beta-alanine itself is formed from the degradation of pyrimidine nucleotides and carnosine, a dipeptide found in high concentrations in muscle and brain tissue.[2]
2. Propionate Metabolism: Divergent Fates in Different Phyla
Propionate metabolism presents a more varied landscape concerning this compound.
-
Insects: In many insect species, which often lack vitamin B12, propionate is metabolized to 3-hydroxypropionate and subsequently to acetate. While this compound is not a direct intermediate in this pathway, the close structural relationship with 3-hydroxypropionate suggests potential metabolic crosstalk.[3]
-
Vertebrates: In vertebrates, propionate is primarily converted to propionyl-CoA and then to succinyl-CoA, which enters the citric acid cycle.[3] However, studies in rat liver have shown a complex inter-relationship between propionate and 3-hydroxypropionate metabolism, particularly in the context of metabolic disorders like propionic acidemia, where 3-hydroxypropionate accumulates.[4][5][6]
3. Fungal and Plant Metabolism
While fungi are known to produce a vast array of secondary metabolites, including the structurally related 3-nitropropanoic acid, specific pathways for this compound are not well-elucidated.[7][8][9][10] Similarly, in plants, while the metabolism of many amino acids and organic acids has been extensively studied, detailed information on this compound metabolism is scarce.[11][12][13][14] It is plausible that the beta-alanine degradation pathway is the primary source of this compound in these organisms.
Inferred Metabolic Pathways of this compound
Based on the available enzymatic data, the following diagrams illustrate the inferred metabolic pathways of this compound in different biological systems.
Quantitative Data Summary
Direct comparative quantitative data for this compound across different species is currently not available in the published literature. The high reactivity of its aldehyde group makes it a transient intermediate, which likely contributes to its low steady-state concentrations and the difficulty in its detection and quantification. Future research employing targeted metabolomics approaches is necessary to fill this knowledge gap.
Experimental Protocols for this compound Analysis
The quantification of this compound from biological matrices requires sensitive and specific analytical methods. Given its polar nature and potential for instability, Liquid Chromatography-Mass Spectrometry (LC-MS) is the recommended technique.
Sample Preparation
-
Tissue Homogenization: Tissues should be snap-frozen in liquid nitrogen immediately after collection to quench metabolic activity. Homogenization is performed in a cold solvent mixture, typically 80% methanol, to precipitate proteins and extract small molecules.
-
Cell Extraction: For cultured cells, the medium is removed, and cells are washed with a cold saline solution. Cold 80% methanol is then added to the culture plate to lyse the cells and extract metabolites.
-
Biofluid Extraction: For biofluids like plasma or urine, protein precipitation is achieved by adding a cold organic solvent such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio of solvent to sample).
-
Centrifugation and Supernatant Collection: After extraction or precipitation, samples are centrifuged at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris and proteins. The supernatant containing the metabolites is then collected for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity for the quantification of this compound.
| Parameter | Recommended Setting |
| Chromatography | |
| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) or a HILIC column for polar compounds. |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A linear gradient from 2% to 98% B over 10 minutes, followed by a re-equilibration step. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 87.0 |
| Product Ion (Q3) | m/z 43.0 (corresponding to the loss of CO₂) |
| Collision Energy | Optimized for the specific instrument, typically 10-20 eV |
| Internal Standard | Isotope-labeled this compound (e.g., ¹³C₃-3-oxopropanoate) is recommended for accurate quantification. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be used for the analysis of this compound, but it requires a derivatization step to increase its volatility.
| Parameter | Recommended Setting |
| Derivatization | Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). |
| Gas Chromatography | |
| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250°C |
| Oven Program | Start at 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 5 minutes. |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Monitored Ions | The specific m/z values will depend on the silyl derivative formed. |
Experimental Workflow
The following diagram outlines a typical workflow for the comparative metabolomic analysis of this compound.
Conclusion
While direct comparative studies on this compound are currently limited, this guide provides a foundational framework for its investigation. By focusing on the well-established pathways of beta-alanine and propionate metabolism, researchers can infer the potential for this compound production and degradation across diverse species. The provided analytical protocols offer a robust starting point for developing sensitive and specific quantification methods. Future research in this area will be crucial for a more complete understanding of the role of this reactive metabolite in health and disease across the tree of life.
References
- 1. ModelSEED [modelseed.org]
- 2. beta-Alanine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comparative aspects of propionate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inter-relations between 3-hydroxypropionate and propionate metabolism in rat liver: relevance to disorders of propionyl-CoA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inter-relations between 3-hydroxypropionate and propionate metabolism in rat liver: relevance to disorders of propionyl-CoA metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How Fungi Biosynthesize 3-Nitropropanoic Acid: the Simplest yet Lethal Mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. How Fungi Biosynthesize 3-Nitropropanoic Acid: The Simplest yet Lethal Mycotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. impact.ornl.gov [impact.ornl.gov]
- 11. Biosynthesis of medicinally important plant metabolites by unusual type III polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclopropane fatty acid biosynthesis in plants: phylogenetic and biochemical analysis of Litchi Kennedy pathway and acyl editing cycle genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Deciphering the key pathway for triterpenoid biosynthesis in Azadirachta indica A. Juss.: a comprehensive review of omics studies in nature’s pharmacy [frontiersin.org]
- 14. A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Enzymatic Conversion of 3-Oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary enzymatic conversion of 3-oxopropanoate, also known as malonate semialdehyde, and its alternative metabolic fates. The information presented is supported by experimental data to aid in research and development efforts targeting this metabolic node.
Introduction
This compound (malonate semialdehyde) is a key intermediate in specialized carbon fixation pathways and amino acid metabolism. Understanding its enzymatic conversion is crucial for applications in metabolic engineering and the development of therapeutics targeting these pathways. This guide focuses on the primary enzyme responsible for its formation from Malonyl-CoA, Malonyl-CoA reductase, and compares this with alternative enzymatic reactions involving this compound.
Primary Enzymatic Conversion: Malonyl-CoA Reductase
The principal enzyme responsible for the formation of this compound is Malonyl-CoA reductase (EC 1.2.1.75). This enzyme catalyzes the reversible reduction of Malonyl-CoA to malonate semialdehyde.[1][2][3] This reaction is a cornerstone of the 3-hydroxypropionate and 3-hydroxypropionate/4-hydroxybutyrate cycles, which are autotrophic carbon dioxide assimilation pathways found in some bacteria and archaea.[2][3]
The reaction is as follows:
Malonyl-CoA + NADPH + H+ ⇌ Malonate semialdehyde + CoA + NADP+ [2][3]
Comparative Performance Data
The following table summarizes the kinetic parameters of Malonyl-CoA reductase from different organisms.
| Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Optimal Temperature (°C) | Optimal pH |
| Sulfolobus tokodaii | Malonyl-CoA | N/A | N/A | 85 | 7.2 |
| Metallosphaera sedula | Malonyl-CoA | N/A | N/A | 75 | N/A |
| Chloroflexus aurantiacus | Malonyl-CoA | N/A | N/A | N/A | N/A |
Alternative Enzymatic Conversions
This compound can also be a substrate or product in other enzymatic reactions, representing alternative metabolic routes.
-
3-Hydroxypropionate Dehydrogenase (EC 1.1.1.59): This enzyme catalyzes the oxidation of 3-hydroxypropionate to this compound.[6] This reaction is part of beta-alanine and propanoate metabolism.[6]
3-Hydroxypropionate + NAD+ ⇌ this compound + NADH + H+ [6]
-
Malonic Semialdehyde Reductase: This enzyme, a member of the 3-hydroxyacyl-CoA dehydrogenase family, catalyzes the reduction of malonic semialdehyde (this compound) to 3-hydroxypropionate using NADPH.[7] This is a subsequent step in the 3-hydroxypropionate/4-hydroxybutyrate cycle.[7]
This compound + NADPH + H+ → 3-Hydroxypropionate + NADP+ [7]
Experimental Protocols
Malonyl-CoA Reductase Activity Assay
This protocol is adapted from studies on Malonyl-CoA reductase from Metallosphaera sedula.[7]
Objective: To determine the enzymatic activity of Malonyl-CoA reductase by monitoring the oxidation of NADPH.
Materials:
-
100 mM MOPS-KOH buffer (pH 7.4)
-
5 mM MgCl₂
-
5 mM 1,4-dithioerythritol
-
0.5 mM NADPH
-
0.2 mM Malonyl-CoA
-
Purified enzyme extract
Procedure:
-
Prepare a reaction mixture containing MOPS-KOH buffer, MgCl₂, 1,4-dithioerythritol, and NADPH in a quartz cuvette.
-
Initiate the reaction by adding Malonyl-CoA to the mixture.
-
Immediately before adding the enzyme, measure the background rate of NADPH oxidation by monitoring the decrease in absorbance at 340 nm.
-
Add the purified enzyme extract to the cuvette and mix thoroughly.
-
Monitor the decrease in absorbance at 340 nm over time. The rate of NADPH oxidation is proportional to the enzyme activity.
-
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
Visualizations
Enzymatic Conversion of this compound
Caption: Enzymatic pathways involving this compound.
Experimental Workflow for Malonyl-CoA Reductase Assay
Caption: Workflow for the Malonyl-CoA reductase activity assay.
References
- 1. Malonyl CoA reductase (malonate semialdehyde-forming) - Wikipedia [en.wikipedia.org]
- 2. ENZYME - 1.2.1.75 malonyl CoA reductase (malonate semialdehyde-forming) [enzyme.expasy.org]
- 3. EC 1.2.1.75 [iubmb.qmul.ac.uk]
- 4. uniprot.org [uniprot.org]
- 5. Characterization of acetyl-CoA/propionyl-CoA carboxylase in Metallosphaera sedula. Carboxylating enzyme in the 3-hydroxypropionate cycle for autotrophic carbon fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-hydroxypropionate dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. Malonic Semialdehyde Reductase, Succinic Semialdehyde Reductase, and Succinyl-Coenzyme A Reductase from Metallosphaera sedula: Enzymes of the Autotrophic 3-Hydroxypropionate/4-Hydroxybutyrate Cycle in Sulfolobales - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inhibitory Effects of 3-Oxopropanoate Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of a series of 3-oxopropanoate analogues, specifically focusing on a class of β-keto esters designed as potential quorum-sensing inhibitors in bacteria. The information presented is compiled from experimental data to facilitate a direct comparison of the compounds' potency and to provide detailed methodologies for reproducibility.
Quantitative Data Summary
The following table summarizes the in vitro antimicrobial activity of eight synthesized β-keto ester analogues. The data is presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) in mg/mL against various pathogenic and phytopathogenic bacteria. Lower values indicate higher inhibitory potency.
| Compound ID | Structure | Target Organism | MIC (mg/mL) | MBC (mg/mL) |
| 1 | Phenyl substituted | Pseudomonas aeruginosa | 0.63 | >5.00 |
| Staphylococcus aureus | 0.63 | >5.00 | ||
| Pseudomonas syringae | >5.00 | >5.00 | ||
| Agrobacterium tumefaciens | 0.16 | 2.50 | ||
| 2 | 2-Fluorophenyl substituted | Pseudomonas aeruginosa | 0.63 | >5.00 |
| Staphylococcus aureus | 0.63 | >5.00 | ||
| Pseudomonas syringae | 2.50 | >5.00 | ||
| Agrobacterium tumefaciens | 0.08 | 1.25 | ||
| 3 | 2-Hydroxyphenyl substituted | Pseudomonas aeruginosa | >5.00 | >5.00 |
| Staphylococcus aureus | >5.00 | >5.00 | ||
| Pseudomonas syringae | >5.00 | >5.00 | ||
| Agrobacterium tumefaciens | 0.63 | >5.00 | ||
| 4 | 2-Nitrophenyl substituted | Pseudomonas aeruginosa | 0.63 | >5.00 |
| Staphylococcus aureus | 0.63 | >5.00 | ||
| Pseudomonas syringae | 2.50 | >5.00 | ||
| Agrobacterium tumefaciens | 0.16 | 2.50 | ||
| 5 | 2,4-Difluorophenyl substituted | Pseudomonas aeruginosa | 0.32 | 5.00 |
| Staphylococcus aureus | 0.32 | 5.00 | ||
| Pseudomonas syringae | 1.25 | 5.00 | ||
| Agrobacterium tumefaciens | 0.08 | 1.25 | ||
| 6 | 2,4-Dichlorophenyl substituted | Pseudomonas aeruginosa | 0.32 | 2.50 |
| Staphylococcus aureus | 0.32 | 2.50 | ||
| Pseudomonas syringae | 1.25 | 5.00 | ||
| Agrobacterium tumefaciens | 0.08 | 1.25 | ||
| 7 | 2,4,6-Trifluorophenyl substituted | Pseudomonas aeruginosa | 0.32 | 2.50 |
| Staphylococcus aureus | 0.32 | 2.50 | ||
| Pseudomonas syringae | 1.25 | 5.00 | ||
| Agrobacterium tumefaciens | 0.08 | 1.25 | ||
| 8 | Pentafluorophenyl substituted | Pseudomonas aeruginosa | 0.32 | 2.50 |
| Staphylococcus aureus | 0.32 | 2.50 | ||
| Pseudomonas syringae | 1.25 | 5.00 | ||
| Agrobacterium tumefaciens | 0.08 | 1.25 |
Experimental Protocols
Synthesis of β-Keto Ester Analogues[1]
The synthesis of the β-keto ester analogues was achieved through a two-step process:
-
Intermediate Synthesis: Commercially available carboxylic acids were condensed with Meldrum's acid at room temperature overnight.
-
Final Product Formation: The resulting intermediates were refluxed in tert-butanol to yield the final β-keto ester products.
In Vitro Antimicrobial Screening[1]
The antimicrobial activity of the synthesized β-keto esters was evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
-
Bacterial Strains: The following bacterial strains were used: Pseudomonas aeruginosa (ATCC 27853), Staphylococcus aureus (ATCC 29213), Pseudomonas syringae pv. syringae (PS-1), and Agrobacterium tumefaciens (C58).
-
MIC Determination:
-
A serial two-fold dilution of each compound was prepared in a 96-well microtiter plate with Mueller-Hinton broth for pathogenic bacteria and King's B broth for phytopathogenic bacteria.
-
The final concentrations of the compounds ranged from 0.08 to 5.00 mg/mL.
-
Each well was inoculated with a bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.
-
The plates were incubated at 37°C for 24 hours for pathogenic bacteria and at 28°C for 48 hours for phytopathogenic bacteria.
-
The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
-
-
MBC Determination:
-
Aliquots of 10 µL were taken from the wells showing no visible growth in the MIC assay.
-
These aliquots were plated on nutrient agar plates.
-
The plates were incubated under the same conditions as the MIC assay.
-
The MBC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial bacterial count.
-
Visualizations
Signaling Pathway: Quorum Sensing Inhibition
Validating a Yeast Model for 3-Oxopropanoate Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolic engineering of microorganisms for the production of valuable chemicals is a cornerstone of modern biotechnology. 3-Oxopropanoate (also known as malonic semialdehyde) is a reactive β-keto acid with potential as a building block for various chemicals. While Saccharomyces cerevisiae (baker's yeast) is a preferred host for industrial production due to its robustness and tolerance to acidic conditions, its native metabolism of this compound is not well-characterized.[1][2] This guide provides a framework for the validation of a hypothetical engineered yeast model for this compound metabolism, comparing it with alternative microbial systems and detailing the necessary experimental protocols.
Yeast as a Chassis for this compound Metabolism: A Proposed Model
Currently, there is no known native pathway for the direct catabolism or anabolism of this compound in Saccharomyces cerevisiae. However, its structural similarity to other metabolites, such as 3-hydroxypropionate (3-HP), suggests that a synthetic pathway could be engineered. A plausible approach involves the introduction of a reductase to convert this compound to 3-HP, a compound for which efficient production pathways have been established in yeast.[1][2][3] This engineered 3-HP could then be channeled into central carbon metabolism or secreted as a product.
An alternative strategy could involve the decarboxylation of this compound to acetaldehyde, a native metabolite in yeast, which can then be converted to ethanol or acetyl-CoA.
This guide will focus on the validation of a yeast model engineered to convert this compound to 3-HP, as the subsequent metabolic fates of 3-HP are well-documented.
Comparative Analysis: Yeast Model vs. Alternative Bacterial Model
While yeast offers advantages in industrial settings, other microorganisms possess native pathways involving this compound. For instance, some bacteria utilize a pathway for the degradation of 3-nitropropionate, where this compound is an intermediate that is subsequently converted to malonic semialdehyde.[4] A comparison between an engineered yeast model and a bacterial model provides insights into the relative efficiencies and potential bottlenecks of each system.
| Feature | Engineered S. cerevisiae Model (Hypothetical) | Alternative Model: Bacterial 3-Nitropropionate Degradation |
| Organism | Saccharomyces cerevisiae | e.g., Cupriavidus sp.[4] |
| Pathway Origin | Synthetic (Engineered) | Native |
| Key Enzyme (Proposed) | Heterologous this compound Reductase | Propionate-3-nitronate monooxygenase[4] |
| Starting Substrate | This compound (fed externally) | 3-Nitropropionate[4] |
| Key Intermediate | 3-Hydroxypropionate | This compound[4] |
| Industrial Robustness | High (acid tolerance, established fermentation processes)[1][2] | Variable, often less robust than yeast in industrial settings. |
| Genetic Tools | Extensive and well-established.[5][6][7] | Can be limited depending on the specific organism. |
Experimental Validation of the Engineered Yeast Model
Validating the performance of an engineered yeast strain for this compound metabolism requires a multi-faceted approach, combining genetic, analytical, and computational methods.
Experimental Workflow
References
- 1. Frontiers | Metabolic Engineering of Yeast for the Production of 3-Hydroxypropionic Acid [frontiersin.org]
- 2. Metabolic Engineering of Yeast for the Production of 3-Hydroxypropionic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Engineering of Yeast for the Production of 3-Hydroxypropionic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genome-scale metabolic models of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lu2019 - Genome scale metabolic model for Saccharomyces cerevisiae - yeastGEM8.5.0 | BioModels [ebi.ac.uk]
- 7. Genome-Scale Reconstruction of the Saccharomyces cerevisiae Metabolic Network - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Kinetic Analysis of Enzymes Acting on 3-Oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic properties of key enzymes known to catalyze reactions involving 3-oxopropanoate, also known as malonate semialdehyde. Understanding the kinetic behavior of these enzymes is crucial for metabolic engineering, drug discovery, and diagnostics. This document summarizes key kinetic parameters, details experimental methodologies, and visualizes relevant metabolic pathways and experimental workflows.
Enzyme Overview
This compound is a reactive aldehyde intermediate in several metabolic pathways. The primary enzymes responsible for its conversion are methylmalonate-semialdehyde dehydrogenase, malonate semialdehyde decarboxylase, and 3-hydroxypropionate dehydrogenase. These enzymes exhibit distinct kinetic properties and play varied roles in cellular metabolism.
Comparative Kinetic Data
The following table summarizes the key kinetic parameters for enzymes acting on this compound from various sources. These values provide a quantitative basis for comparing their efficiency and substrate affinity.
| Enzyme | Organism | Substrate | Km (µM) | Vmax (units/mg) | kcat (s-1) | Reference |
| Methylmalonate-Semialdehyde Dehydrogenase (MMSDH) | Rat Liver | Malonate Semialdehyde | 4.5 | 9.4 | - | [1] |
| Rat Liver | Methylmalonate Semialdehyde | 5.3 | 2.5 | - | [1] | |
| Bacillus subtilis | Malonate Semialdehyde (MSA) | 30 | - | 6.7-fold higher than MMSA | [2][3] | |
| Bacillus subtilis | Methylmalonate Semialdehyde (MMSA) | 100 | - | - | [2][3] | |
| Malonate Semialdehyde Decarboxylase (MSAD) | Pseudomonas pavonaceae 170 | Malonate Semialdehyde | - | - | - | [4][5] |
| Coryneform bacterium strain FG41 | Malonate Semialdehyde | - | - | - | [4][5] | |
| 3-Hydroxypropionate Dehydrogenase | - | 3-Hydroxypropionate | - | - | - | [6][7] |
Note: A direct comparison of all kinetic parameters is challenging due to variations in experimental conditions and reporting standards across different studies. Some studies report Vmax while others report kcat. Dashes indicate data not available in the cited sources.
Experimental Protocols
The determination of the kinetic parameters listed above relies on precise and reproducible experimental methodologies. Below are summaries of typical protocols employed for assaying the activity of these enzymes.
Methylmalonate-Semialdehyde Dehydrogenase (MMSDH) Assay
Principle: The activity of MMSDH is determined by monitoring the reduction of NAD+ to NADH at 340 nm.[1] The rate of increase in absorbance at 340 nm is directly proportional to the enzyme activity.
Reaction Mixture:
-
30 mM Sodium pyrophosphate buffer (pH 8.0)
-
2 mM Dithiothreitol (DTT)
-
2 mM NAD+
-
0.5 mM Coenzyme A (CoA)
-
0.5 mM Malonate semialdehyde or Methylmalonate semialdehyde
Procedure:
-
The reaction is initiated by the addition of the enzyme to the reaction mixture.
-
The change in absorbance at 340 nm is recorded over time using a spectrophotometer.
-
Initial rates are calculated from the linear portion of the progress curve.
-
Kinetic parameters (Km and Vmax) are determined by fitting the initial rate data at varying substrate concentrations to the Michaelis-Menten equation.[2]
Malonate Semialdehyde Decarboxylase (MSAD) Assay
Principle: The decarboxylation of malonate semialdehyde produces acetaldehyde. This reaction is coupled to the oxidation of NADH by alcohol dehydrogenase, and the decrease in absorbance at 340 nm is monitored.[4]
Reaction Mixture:
-
20 mM K2HPO4 buffer (pH 9.0)
-
0.1 mM Dithiothreitol (DTT)
-
NADH (from a stock solution)
-
Alcohol dehydrogenase
-
Malonate semialdehyde (generated in situ from cis-3-chloroacrylic acid using cis-CaaD)
Procedure:
-
Malonate semialdehyde is generated in the assay mixture.
-
The reaction is initiated by the addition of MSAD.
-
The decrease in absorbance at 340 nm is monitored over a period of 60 seconds.
-
One unit of enzyme activity is defined as the amount of enzyme required to convert 1 µmol of substrate to product per minute.[4]
3-Hydroxypropionate Dehydrogenase Assay
Principle: The activity of 3-hydroxypropionate dehydrogenase is measured by following the reduction of NAD+ to NADH at 340 nm.[6]
Reaction Mixture:
-
Buffer (e.g., potassium phosphate)
-
NAD+
-
3-Hydroxypropionate
Procedure:
-
The reaction is initiated by adding the enzyme to the mixture of buffer, NAD+, and 3-hydroxypropionate.
-
The increase in absorbance at 340 nm due to the formation of NADH is monitored spectrophotometrically.
Visualizations
Metabolic Pathways Involving this compound
The following diagram illustrates the central role of this compound in different metabolic pathways and the enzymes that catalyze its conversion.
Caption: Metabolic fate of this compound.
Experimental Workflow for Enzyme Kinetic Analysis
The diagram below outlines the typical workflow for determining the kinetic parameters of an enzyme.
Caption: General workflow for enzyme kinetic analysis.
References
- 1. Mammalian Methylmalonate-Semialdehyde Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic characterization of the MSDH (methylmalonate semialdehyde dehydrogenase) from Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Kinetic, Mutational, and Structural Analysis of Malonate Semialdehyde Decarboxylase from Coryneform bacterium strain FG41: Mechanistic Implications for the Decarboxylase and Hydratase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enzyme Activity Measurement for 3-Hydroxypropionate Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 7. 3-hydroxypropionate dehydrogenase - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Guide to the Safe Disposal of 3-Oxopropanoate and Related Beta-Keto Acids
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3-oxopropanoate (also known as malonic semialdehyde) and structurally similar beta-keto acids, ensuring compliance with safety regulations and minimizing risk.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the compound's specific Safety Data Sheet (SDS) if available. In its absence, information from structurally related chemicals should be used as a precautionary guide.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and related compounds. This includes:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Safety goggles or a face shield.
-
Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes.
Ventilation: All work with these compounds should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any potential vapors.[1]
Spill Management: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or a commercial chemical absorbent.[2] Do not use combustible materials like paper towels for the initial absorption of large quantities. The absorbed material and any contaminated surfaces should be collected into a designated, sealable container for hazardous waste.[2][3] For larger spills, evacuate the area immediately and follow your institution's established emergency procedures.[1] Crucially, do not allow the chemical to enter drains or waterways.[1][4]
Step-by-Step Disposal Protocol
The required method for the disposal of this compound and related beta-keto acids is through a licensed hazardous waste disposal service.[1][4][5] Under no circumstances should this type of chemical be disposed of down the drain or in regular trash.[1][4]
-
Waste Collection: All waste containing this compound, including unused product, reaction residues, and contaminated materials, must be collected in a clearly labeled, compatible waste container. The container should be made of a material that will not react with the chemical and must have a secure, tight-fitting lid.[1][5]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name (e.g., "this compound waste"). Include the approximate quantity and the date of accumulation.[6]
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1] Incompatible chemicals can react violently or produce flammable or toxic gases. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[7]
-
Storage: Store the sealed hazardous waste container in a designated and secure satellite accumulation area.[7] This area should be well-ventilated and away from incompatible materials. Secondary containment is recommended to prevent environmental contamination in the event of a leak.[6]
-
Decontamination of Empty Containers: Empty containers that previously held this compound must be treated as hazardous waste unless properly decontaminated. This is achieved by triple-rinsing the container with a suitable solvent (e.g., acetone or ethanol).[6][8] The rinsate from this process must be collected and disposed of as hazardous waste.[6][8] Once decontaminated, the container can often be disposed of as non-hazardous waste, but always confirm this with your local EHS guidelines.[6]
-
Final Disposal: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the collection of the hazardous waste container.[1][6] The standard and approved disposal method is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
Hazard and Safety Data for Structurally Related Compounds
| Compound | Molecular Formula | Primary Hazards | Recommended PPE | Incompatibilities |
| Ethyl 3,3,3-trifluoro-2-oxopropanoate | C5H5F3O3 | Flammable liquid and vapor; Causes eye, skin, and respiratory tract irritation.[9] | Gloves, safety glasses/face shield, lab coat, respirator if needed.[9] | Oxidizing agents.[9] |
| Methyl 2,2-dimethyl-3-oxopropanoate | C6H10O3 | Avoid contact with skin, eyes, and clothing; Avoid breathing fumes. | Protective clothing, gloves, eye/face protection.[4] | Strong oxidizing agents. |
| Ethyl 3-chloro-3-oxopropanoate | C5H7ClO3 | Causes severe skin burns and eye damage.[2] | Protective gloves, protective clothing, eye protection, face protection.[2] | Incompatible with strong oxidizing agents. |
| Ethyl 3-(3-nitrophenyl)-3-oxopropanoate | C11H11NO5 | May cause respiratory irritation, skin irritation, and serious eye irritation. | Protective gloves, protective clothing, eye protection, face protection.[10] | Strong oxidizing agents. |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: A flowchart outlining the key stages for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Ethyl this compound | CAS#:34780-29-5 | Chemsrc [chemsrc.com]
- 4. aksci.com [aksci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.at [fishersci.at]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
